molecular formula C5H5BrS B1266114 2-Bromo-5-methylthiophene CAS No. 765-58-2

2-Bromo-5-methylthiophene

Cat. No.: B1266114
CAS No.: 765-58-2
M. Wt: 177.06 g/mol
InChI Key: ACDLOOGOFKSUPO-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiophene is a useful research compound. Its molecular formula is C5H5BrS and its molecular weight is 177.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylthiophene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLOOGOFKSUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227308
Record name 2-Bromo-5-methylthiophene
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Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

765-58-2
Record name 2-Bromo-5-methylthiophene
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Record name 2-Bromo-5-methylthiophene
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Record name 2-Bromo-5-methylthiophene
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Record name 2-bromo-5-methylthiophene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylthiophene is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a methyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols, designed to be a valuable resource for professionals in research and development. The bromine atom at the 2-position and the methyl group at the 5-position offer distinct sites for functionalization, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.

PropertyValue
Molecular Formula C₅H₅BrS
Molecular Weight 177.06 g/mol [2][3]
CAS Number 765-58-2[2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 65 °C at 15 mmHg[2]
Density 1.552 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.569[2]
Solubility Sparingly soluble in water.
Flash Point 78.3 °C (closed cup)[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.4s--CH₃
6.6d3.6H-4
6.9d3.6H-3
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
15.3-CH₃
111.8C-2
125.7C-4
129.8C-3
140.1C-5
IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000mAromatic C-H stretch
3000-2850sAlkane C-H stretch
1600-1475w-mAromatic C=C stretch
1450 & 1375m-CH₃ bend
800-600sC-Br stretch

Reactivity and Key Transformations

This compound is a valuable synthon due to its susceptibility to a variety of chemical reactions, primarily centered around the reactivity of the C-Br bond. Key transformations include Suzuki coupling, Grignard reagent formation, and lithiation, which open avenues for the introduction of diverse functional groups.

Experimental Work-flow for Functionalization

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Products A This compound B Suzuki Coupling A->B Arylboronic acid, Pd catalyst, Base C Grignard Reaction A->C Mg, Ether/THF D Lithiation A->D n-BuLi, THF, -78°C E Aryl-substituted Thiophenes B->E F Thienyl Magnesium Bromide C->F G Lithiated Thiophene Intermediate D->G

A general workflow for the functionalization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions of this compound. These protocols are based on established procedures and can be adapted for specific research needs.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.

G cluster_cat Catalytic Cycle A 2-Bromo-5- methylthiophene E Oxidative Addition B Arylboronic Acid C Pd(PPh₃)₄ K₃PO₄ D Aryl-substituted 5-methylthiophene F Transmetalation E->F Pd(0) complex G Reductive Elimination F->G Arylboronate G->D C-C bond formation

Catalytic cycle of the Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (B91453)/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Grignard Reaction

The Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent), which is a potent nucleophile for forming new carbon-carbon bonds.

G A This compound C Anhydrous Ether/THF A->C B Mg turnings B->C D 5-methyl-2-thienylmagnesium bromide C->D Reaction Initiation E Electrophile (e.g., Aldehyde, Ketone) D->E Nucleophilic Attack F Functionalized Thiophene E->F Acidic Workup

Workflow for the Grignard reaction of this compound.

Materials:

  • This compound

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional, for initiation)

  • Nitrogen or Argon gas

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine if necessary to initiate the reaction.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent, 5-methyl-2-thienylmagnesium bromide, is ready for reaction with various electrophiles.

Lithiation Reaction

Lithiation of this compound via lithium-halogen exchange provides a highly reactive organolithium intermediate for subsequent reactions with electrophiles.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Nitrogen or Argon gas

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Add this compound (1.0 equivalent) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • The resulting 5-methyl-2-lithiothiophene is a powerful nucleophile that can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

  • For the electrophilic quench, add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Information

This compound is a combustible liquid and should be handled with care. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations such as Suzuki coupling, Grignard reactions, and lithiation, make it an indispensable tool for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The detailed protocols provided in this guide serve as a practical resource for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Bromo-5-methylthiophene (CAS: 765-58-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methylthiophene, a versatile heterocyclic building block crucial in organic synthesis. This document details its chemical and physical properties, safety information, synthesis, and key applications in cross-coupling reactions, with a focus on its relevance to drug discovery and materials science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong odor. It is a key intermediate in the synthesis of a wide range of more complex molecules.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 765-58-2[3]
Molecular Formula C₅H₅BrS[4]
Molecular Weight 177.06 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 65 °C at 15 mmHg[3]
Density 1.552 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.569[3]
Solubility Sparingly soluble in water.
Storage Temperature 2-8°C

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye irritationEye irritation (Category 2)
May cause respiratory irritationSpecific target organ toxicity – single exposure (Category 3)

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 2-methylthiophene (B1210033) using N-bromosuccinimide (NBS) as the bromine source.

Experimental Protocol: Bromination of 2-methylthiophene

Materials:

  • 2-methylthiophene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-methylthiophene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • The reaction mixture is then heated to reflux and stirred for several hours.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The succinimide (B58015) byproduct is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Synthesis_Workflow reagents 2-Methylthiophene + NBS in CCl4 reaction Reflux reagents->reaction workup Filtration & Solvent Removal reaction->workup purification Fractional Distillation workup->purification product This compound purification->product

Synthesis workflow for this compound.

Key Reactions and Applications in Drug Development

The bromine atom on the thiophene (B33073) ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings.[1] These reactions are fundamental for creating carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and functional materials.[1][2]

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of aryl-aryl bonds. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the flask with an inert gas.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Coupling start This compound + Arylboronic Acid catalyst Pd(PPh3)4, Base start->catalyst Dioxane/Water, 80-100°C product 5-Aryl-2-methylthiophene catalyst->product

General scheme for the Suzuki coupling of this compound.
Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.

Materials:

  • This compound

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane reagent (1.1 equivalents) in the anhydrous solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction and quench.

  • Perform a standard workup and extraction.

  • Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling is the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.

Materials:

  • This compound

  • Organozinc reagent

  • Palladium or Nickel catalyst

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • In an inert atmosphere, add the catalyst to a reaction vessel.

  • Add a solution of this compound (1 equivalent) in the anhydrous solvent.

  • Add the organozinc reagent (1.5 equivalents).

  • Stir the mixture at room temperature or with heating.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction upon completion.

  • Perform an aqueous workup and extraction.

  • Purify the product by column chromatography.

Application in the Synthesis of Olanzapine (B1677200)

While this compound is not a direct precursor, the structurally similar compound, 5-methyl-2-amino-3-cyanothiophene, is a key intermediate in the synthesis of the atypical antipsychotic drug, Olanzapine.[5][6] This highlights the importance of the substituted thiophene core in the development of pharmaceuticals.

The synthesis involves the reaction of 5-methyl-2-amino-3-cyanothiophene with o-fluoronitrobenzene, followed by reduction and cyclization steps to form the core structure of Olanzapine.[5][6]

Olanzapine_Synthesis_Workflow start 5-Methyl-2-amino-3-cyanothiophene + o-Fluoronitrobenzene condensation Condensation start->condensation intermediate1 5-Methyl-2-(2-nitrophenylamino) -3-cyanothiophene condensation->intermediate1 reduction Reduction intermediate1->reduction intermediate2 4-Amino-2-methyl-10H-thieno [2,3-b][1,5]benzodiazepine reduction->intermediate2 final_step Condensation with N-methylpiperazine intermediate2->final_step product Olanzapine final_step->product

Simplified workflow for the synthesis of Olanzapine from a thiophene derivative.

Biological Activity of Derivatives

Derivatives of this compound have shown promising biological activities. For instance, certain 2-aryl-5-(bromomethyl)thiophene derivatives have been synthesized and evaluated for their antithrombotic and haemolytic activities.[7] One study reported that a novel thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, exhibited selective cytotoxicity against several cancer cell lines, including LnCap, HepG2, and Caco-2, with EC50 values of 138.573 μM, 185.931 μM, and 108.657 μM, respectively.[8] This compound was also shown to induce apoptosis in cancer cells.[8]

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. While a full spectrum is not provided here, typical ¹H and ¹³C NMR chemical shifts for similar 2-bromothiophene (B119243) structures are referenced below for guidance.

¹H NMR (CDCl₃): The proton signals for the thiophene ring typically appear in the aromatic region. For 2-bromothiophene, the protons are observed at approximately δ 6.9-7.2 ppm. The methyl protons of this compound would be expected to appear as a singlet further upfield.

¹³C NMR (CDCl₃): The carbon signals for the thiophene ring are expected in the aromatic region of the spectrum.

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity in cross-coupling reactions makes it a key intermediate for the synthesis of a wide array of compounds with applications in pharmaceuticals and materials science. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this important chemical compound.

References

Structure and IUPAC name of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted heterocyclic compound widely utilized as a versatile building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring functionalized with both a reactive bromine atom and a methyl group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2][3] The bromine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, supported by detailed experimental protocols and data presented for clarity and practical use in a research and development setting.

Structure and Nomenclature

The core structure of this compound consists of a five-membered thiophene ring. A bromine atom is substituted at the 2-position, and a methyl group is at the 5-position.

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₅H₅BrS[1][4][5]

  • Canonical SMILES: CC1=CC=C(S1)Br[1][4]

  • InChI Key: ACDLOOGOFKSUPO-UHFFFAOYSA-N[1][4][5]

Table 1: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 765-58-2[1][4][5]
EC Number 212-151-1[4][5]
PubChem CID 69831[4]
Molecular Weight 177.06 g/mol [4][5]
Exact Mass 175.92953 Da[1][4]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to yellow liquid with a strong odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1]

Table 2: Physical and Chemical Properties
PropertyValueConditionsSource(s)
Appearance Colorless to yellow liquidAmbient[1]
Density 1.552 g/mLat 25 °C[5][6]
Boiling Point 65 °Cat 15 mmHg[5][6]
Refractive Index 1.569n20/D[5][6]
Flash Point 78.3 °C (172.9 °F)Closed cup[5]
Water Solubility 0.39 g/Lat 20 °C[1]
Table 3: Spectroscopic Data Summary

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. Experimental spectra are available through various databases.

Spectroscopy TypeDatabase / SourceRemarks
FTIR SpectraBase, PubChemData available from neat or thin-film samples.[4][7]
Raman PubChemFT-Raman spectrum available.[4]
NMR PubChem (via NMRShiftDB)Proton (¹H) and Carbon (¹³C) NMR data are available for structural elucidation.[4]
Mass Spec NIST Mass Spectrometry Data CenterMass spectral data for molecular weight confirmation.[4]

Synthesis and Reactions

Synthesis Workflow

A common and effective method for the synthesis of this compound is the electrophilic bromination of 2-methylthiophene (B1210033) using a brominating agent such as N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent like acetic acid or a chlorinated solvent.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start1 2-Methylthiophene reaction Electrophilic Bromination (Solvent: Acetic Acid, Stirring) start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction workup Quench Reaction (e.g., with water) reaction->workup extraction Solvent Extraction (e.g., with CH₂Cl₂) workup->extraction purification Distillation / Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Role in Cross-Coupling Reactions

This compound is a key substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[2] These reactions are fundamental for creating C-C bonds, enabling the synthesis of complex conjugated molecules used in materials science and medicinal chemistry.[2][3]

G compound This compound reaction Suzuki Coupling Reaction compound->reaction boronic_acid Aryl Boronic Acid R-B(OH)₂ boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction catalysis base Base (e.g., K₃PO₄) base->reaction activation product 5-Methyl-2-arylthiophene reaction->product C-C Bond Formation

Caption: Role in Suzuki cross-coupling reactions.

Experimental Protocols

Synthesis Protocol (Illustrative)

This protocol is adapted from a general procedure for the bromination of activated thiophenes.[8]

  • Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer, add 2-methylthiophene (1.0 eq.).

  • Reagents: Add a suitable solvent, such as glacial acetic acid.

  • Bromination: Cool the mixture in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Pour the reaction mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis Workflow

The following protocols are generalized for the acquisition of key spectroscopic data for structural verification.[9]

G cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry start Purified Sample of This compound nmr_prep Dissolve ~15 mg in ~0.7 mL CDCl₃ with TMS start->nmr_prep ftir_prep Prepare neat thin film between KBr plates start->ftir_prep ms_prep Prepare dilute solution in suitable solvent start->ms_prep nmr_acq Acquire ¹H and ¹³C Spectra (e.g., 400 MHz) nmr_prep->nmr_acq ftir_acq Acquire spectrum (4000-400 cm⁻¹) ftir_prep->ftir_acq ms_acq Acquire mass spectrum (e.g., via GC-MS or ESI) ms_prep->ms_acq

Caption: General workflow for spectroscopic analysis.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information
Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed[4][10]
H315 Causes skin irritation[4][10]
H319 Causes serious eye irritation[4][10]
H335 May cause respiratory irritation[10]
  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11] Keep the container tightly closed.[11] The product may be supplied with stabilizers such as copper chips or sodium bicarbonate.[5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, remove contaminated clothing and rinse skin with water.[12] If swallowed or inhaled, seek immediate medical attention.[11][12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in synthetic chemistry. Its well-defined reactivity, particularly in cross-coupling reactions, provides a reliable pathway for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective use in research and drug development.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylthiophene from 2-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylthiophene from 2-methylthiophene (B1210033). It details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and purification techniques. Quantitative data is summarized for comparative analysis, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding of this important chemical transformation. This compound is a valuable heterocyclic building block in organic synthesis, particularly for the development of advanced materials, pharmaceuticals, and agrochemicals.[1] Its utility stems from the thiophene (B33073) ring's electronic properties and the presence of both a bromine atom and a methyl group, which allow for diverse chemical modifications.[1][2] The bromine atom serves as an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are fundamental for constructing complex organic molecules.[1]

Synthetic Pathway and Mechanism

The synthesis of this compound from 2-methylthiophene is typically achieved through an electrophilic aromatic substitution reaction. The thiophene ring is electron-rich, making it susceptible to attack by electrophiles. The methyl group at the 2-position is an activating group and directs the incoming electrophile (bromine) primarily to the 5-position (alpha-position) due to resonance stabilization of the intermediate carbocation (the sigma complex).

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and liquid bromine (Br₂).

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 2-methylthiophene proceeds via a classic electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: The brominating agent (e.g., NBS or Br₂) generates a bromine electrophile (Br⁺). In the case of NBS, a trace amount of HBr or an acid catalyst can facilitate the release of Br⁺.

  • Nucleophilic Attack: The π-electrons of the thiophene ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the C5 position.

  • Deprotonation: A base (e.g., the succinimide (B58015) anion from NBS or a solvent molecule) removes the proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.

Computational studies using density functional theory (DFT) on the bromination of thiophenes with NBS support a mechanism involving the formation of a bromonium ion intermediate.[3][4]

Caption: Electrophilic substitution mechanism for the bromination of 2-methylthiophene.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, using two common brominating agents.

Method A: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the regioselective bromination of thiophenes and other electron-rich aromatic compounds.[5] This method is often preferred due to its milder reaction conditions and easier handling compared to liquid bromine.

Protocol:

  • Reaction Setup: To a solution of 2-methylthiophene (1 equivalent) in a suitable solvent such as chloroform, acetonitrile, or a mixture of tetrahydrofuran (B95107) and acetic acid, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature or 0 °C.[5] The reaction flask should be protected from light, for instance, by wrapping it in aluminum foil.[5]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated solution of sodium bisulfite.[6] The mixture is then extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.[6]

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[5] The crude product is then purified.

Method B: Bromination using Liquid Bromine (Br₂)

Direct bromination using liquid bromine is another effective method, often carried out in the presence of an acid.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 2-methylthiophene (1 equivalent) in a solvent such as acetic acid or formic acid and water.[6]

  • Reagent Addition: Cool the mixture to 0-5 °C.[6] Slowly add liquid bromine (1 equivalent) to the solution while maintaining the low temperature.

  • Reaction and Work-up: After the addition is complete, the reaction is stirred, sometimes under reflux, for 1 to 3 hours.[6] The reaction is then quenched by adding a saturated solution of sodium bisulfite to neutralize any remaining bromine.[6]

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are washed, dried, and concentrated under reduced pressure to yield the crude product.[6]

Data Presentation

The following table summarizes quantitative data from various reported syntheses.

ParameterMethod A (NBS)Method B (Br₂)Reference(s)
Starting Material 2-Methylthiophene2-Methylthiophene[5][6]
Brominating Agent N-Bromosuccinimide (NBS)Liquid Bromine (Br₂)[5][6]
Stoichiometry 1.0 - 1.1 eq. NBS1.0 - 2.0 eq. Br₂[5][6]
Solvent Chloroform / AcetonitrileFormic Acid / Water[5][6]
Temperature 0 °C to Room Temperature0 - 5 °C (addition), then Reflux[6]
Reaction Time 30 minutes - 3 hours1 - 3 hours[6]
Purity (Crude) Not specified~95%[6]
Yield High (e.g., 99% for similar substrate)~93%[6]

Purification

Purification of the crude this compound is crucial to remove unreacted starting material, the minor 2-bromo-4-methylthiophene (B1283163) isomer, and any dibrominated byproducts.

  • Silica Gel Column Chromatography: This is a common and effective method for purification. A non-polar eluent system, such as hexane, is typically used.[7] The separation of isomers can be challenging due to similar polarities.[8][9]

  • Vacuum Distillation: Given that this compound is a liquid, vacuum distillation can be an effective technique for purification, especially for removing non-volatile impurities or compounds with significantly different boiling points.[7][8]

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start: 2-Methylthiophene dissolve Dissolve in Solvent (e.g., CHCl₃ or Acetic Acid) start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Brominating Agent (NBS or Br₂) cool->add_reagent react Stir at RT or Reflux (0.5 - 3 hours) add_reagent->react quench Quench Reaction (e.g., H₂O, NaHSO₃) react->quench extract Extract with Organic Solvent (e.g., CH₂Cl₂) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product concentrate->purify chromatography Silica Gel Chromatography purify->chromatography Method 1 distillation Vacuum Distillation purify->distillation Method 2 product Final Product: This compound chromatography->product distillation->product

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships in Synthesis

This diagram outlines the logical connections between the components of the synthesis.

logical_relationship reactant Reactant 2-Methylthiophene intermediate Intermediate Sigma Complex reactant->intermediate reacts with reagent Reagent N-Bromosuccinimide (NBS) Liquid Bromine (Br₂) reagent->intermediate provides Br⁺ solvent Solvent Chloroform Acetonitrile Acetic Acid solvent->reactant dissolves product Product This compound intermediate->product leads to byproduct Byproduct Succinimide HBr Dibrominated Thiophenes intermediate->byproduct can form

References

Spectroscopic Analysis of 2-Bromo-5-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-methylthiophene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail the expected spectroscopic signatures based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for data acquisition.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized below. These values are critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8d1HH-3
~ 6.6d1HH-4
~ 2.4s3H-CH₃

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). The aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 140C-5
~ 129C-3
~ 125C-4
~ 112C-2
~ 15-CH₃

Solvent: CDCl₃. The chemical shifts are influenced by the bromine and methyl substituents on the thiophene (B33073) ring.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~ 1540MediumC=C stretch (thiophene ring)
~ 1450MediumC=C stretch (thiophene ring)
~ 800StrongC-H out-of-plane bend
~ 670MediumC-Br stretch

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
178 / 176High[M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br isotopes)[1]
97High[M - Br]⁺ (Loss of Bromine)[1]

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker AC-300 or equivalent) operating at a proton frequency of 300 MHz or higher.[1]

3. ¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover a range of 0-10 ppm.

  • Apply a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

  • Process the raw data using Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Acquisition:

  • Utilize a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.

  • Set the spectral width to encompass a range of 0-150 ppm.

  • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

1. Sample Preparation (ATR Method):

  • As this compound is a liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.

  • Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

3. Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • The sample is vaporized in the GC inlet and then ionized in the MS source, typically using Electron Ionization (EI) at 70 eV.

2. Instrumentation:

  • A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

3. Data Acquisition:

  • The GC separates the analyte from the solvent and any impurities.

  • The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

  • The resulting mass spectrum displays the relative abundance of the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and characterization of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep Sample Preparation (Dilution/Neat) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

1H NMR and 13C NMR spectrum of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-methylthiophene

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure and NMR Assignments

This compound (CAS No: 765-58-2) is a substituted heterocyclic compound with the molecular formula C₅H₅BrS.[1] The thiophene (B33073) ring contains three distinct carbon environments and two distinct aromatic proton environments, in addition to the methyl group. The numbering convention used for NMR assignments is shown in Figure 1.

Molecular Structure of this compound with atom numbering for NMR assignments.

Figure 1. Structure and numbering of this compound.

The analysis of the NMR spectra is crucial for confirming the substitution pattern and purity of the compound. The electron-donating methyl group (-CH₃) and the electron-withdrawing, electronegative bromine atom (-Br) exert distinct effects on the chemical shifts of the adjacent protons and carbons in the thiophene ring.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra are available through subscription-based databases such as SpectraBase, the following tables summarize the predicted quantitative data for this compound.[1][2] These predictions are derived from established substituent effects on the thiophene ring and analysis of similar compounds.

¹H NMR Data Summary

The ¹H NMR spectrum is expected to show three distinct signals: two doublets for the aromatic protons on the thiophene ring and a singlet for the methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.85Doublet (d)~3.61H
H-4~6.55Doublet (d)~3.61H
-CH₃~2.45Singlet (s)-3H

Table 1. Predicted ¹H NMR spectral data for this compound in CDCl₃.

The coupling between H-3 and H-4 is a typical three-bond (³J) coupling for protons on a thiophene ring.

¹³C NMR Data Summary

The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-Br)~111
C-3~129
C-4~125
C-5 (C-CH₃)~140
-CH₃~15

Table 2. Predicted ¹³C NMR spectral data for this compound in CDCl₃.

The carbon atom attached to the bromine (C-2) is significantly shielded, appearing upfield, while the carbon attached to the methyl group (C-5) is deshielded and appears downfield.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Dissolution : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer : Transfer the final solution to a standard 5 mm NMR tube.

Instrument Parameters
  • Spectrometer : A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended for optimal signal dispersion.

  • Temperature : Maintain a constant temperature, typically 298 K (25 °C), during data acquisition.

¹H NMR Acquisition
  • Pulse Program : Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width : Set the spectral width to approximately 15 ppm.

  • Number of Scans : Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay : Use a relaxation delay (d1) of 1-2 seconds between scans.

¹³C NMR Acquisition
  • Pulse Program : Employ a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width : Set the spectral width to approximately 220-240 ppm.

  • Number of Scans : A larger number of scans (e.g., 1024-4096) is necessary due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay : Use a relaxation delay (d1) of 2 seconds to ensure adequate relaxation of carbon nuclei.

Data Processing
  • Fourier Transform : Apply a Fourier transformation to the acquired Free Induction Decay (FID) signals.

  • Correction : Perform phase and baseline corrections on the resulting spectrum.

  • Calibration : Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

  • Analysis : Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for structural assignment.

Visualization of NMR Data Correlation

The following diagrams illustrate the logical workflow for NMR analysis and the correlation between the molecular structure and its expected NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in CDCl3 + TMS Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq ¹H Acquisition (zg30) Transfer->H1_Acq C13_Acq ¹³C Acquisition (zgpg30) Transfer->C13_Acq FT Fourier Transform C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Analysis Structural Elucidation Correction->Analysis NMR_Correlation cluster_molecule This compound cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals mol H3 H-3: ~6.85 ppm (d) mol:e->H3 C2 C-2: ~111 ppm mol:e->C2 H4 H-4: ~6.55 ppm (d) CH3_H -CH₃: ~2.45 ppm (s) C3 C-3: ~129 ppm C4 C-4: ~125 ppm C5 C-5: ~140 ppm CH3_C -CH₃: ~15 ppm

References

An In-depth Technical Guide to the FTIR and Mass Spectrum Interpretation of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for the compound 2-Bromo-5-methylthiophene. This document outlines the expected spectral features, provides detailed experimental protocols for data acquisition, and presents logical workflows for spectral interpretation, aiding in the structural elucidation and characterization of this and similar thiophene (B33073) derivatives.

Data Presentation: Spectroscopic Data of this compound

The following tables summarize the expected quantitative data from the FTIR and Mass Spectrum analysis of this compound (Molecular Formula: C₅H₅BrS, Molecular Weight: 177.06 g/mol ).

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3100=C-H stretch (thiophene ring)Weak to Medium
2950-2850C-H stretch (methyl group)Medium
~1450C=C stretch (thiophene ring)Medium
~1375C-H bend (methyl group)Medium
~800C-H out-of-plane bend (2,5-disubstituted thiophene)Strong
~700-600C-Br stretchMedium to Strong
~690C-S stretchWeak to Medium

Note: This data is predicted based on characteristic infrared absorption frequencies for substituted thiophenes and common functional groups.

Table 2: Expected Mass Spectrum Fragmentation of this compound

m/z RatioProposed Fragment IdentityNotes
176/178[C₅H₅BrS]⁺Molecular ion peak (M⁺ and M⁺+2 due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)
97[C₅H₅S]⁺Loss of Bromine radical (M⁺ - Br•)
162/164[C₄H₂BrS]⁺Loss of methyl radical (M⁺ - CH₃•)
82[C₄H₂S]⁺Loss of Br• and CH₃•

Note: The fragmentation pattern is inferred from the principles of mass spectrometry and data from closely related compounds.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: Thin Solid Film Method

  • Sample Preparation:

    • Place approximately 50 mg of this compound into a clean, dry vial.

    • Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to completely dissolve the solid.

  • Film Deposition:

    • Obtain a clean, dry salt plate (e.g., KBr or NaCl) from a desiccator.

    • Using a pipette, carefully drop a small amount of the sample solution onto the surface of the salt plate.

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate. If the resulting film is too thin (weak absorption), another drop of the solution can be added and evaporated. If the film is too thick (saturated peaks), the plate should be cleaned with the solvent and a more dilute solution should be used.

  • Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation from any impurities, or a direct insertion probe.

  • Ionization:

    • In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy imparted can lead to fragmentation.

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

Visualization of Key Processes

fragmentation_pathway M This compound (C₅H₅BrS) m/z = 176/178 neutral1 - Br• M->neutral1 neutral2 - CH₃• M->neutral2 frag1 [C₅H₅S]⁺ m/z = 97 frag2 [C₄H₂BrS]⁺ m/z = 162/164 neutral1->frag1 neutral2->frag2

Caption: Predicted fragmentation of this compound in EI-MS.

spectral_analysis_workflow cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis ftir_exp Acquire FTIR Spectrum ftir_data Identify Functional Groups (e.g., C-H, C=C, C-Br, C-S) ftir_exp->ftir_data conclusion Structural Elucidation and Confirmation ftir_data->conclusion ms_exp Acquire Mass Spectrum ms_mw Determine Molecular Weight (from M⁺ at m/z 176/178) ms_exp->ms_mw ms_frag Analyze Fragmentation Pattern (loss of Br, CH₃) ms_mw->ms_frag ms_frag->conclusion unknown Unknown Compound (e.g., this compound) unknown->ftir_exp unknown->ms_exp

Caption: Workflow for spectroscopic identification of an organic compound.

Physical properties including boiling point and density of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Bromo-5-methylthiophene, a versatile heterocyclic building block essential in the fields of medicinal chemistry, materials science, and organic synthesis. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination. Furthermore, a representative synthetic workflow illustrating its application in cross-coupling reactions is provided.

Core Physical and Chemical Properties

This compound (CAS No. 765-58-2) is a substituted thiophene (B33073) ring with a bromine atom at the 2-position and a methyl group at the 5-position.[1] This structure makes it an ideal intermediate for further functionalization, particularly in reactions where the bromine atom can act as a leaving group.[2]

PropertyValueConditions
Molecular Formula C₅H₅BrS
Molecular Weight 177.06 g/mol
Boiling Point 65 °Cat 15 mmHg
Density 1.552 g/mLat 25 °C
Refractive Index n20/D 1.569

Table 1: Key Physical Properties of this compound.[3]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For small quantities of liquid, the capillary method is a common and accurate technique.[5]

Materials:

  • This compound sample

  • Thiele tube or other heating apparatus (e.g., aluminum block)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Fusion tube (small test tube)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Mineral oil or silicone oil (for Thiele tube)

Procedure:

  • A small amount of this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[6]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The entire assembly is placed in a Thiele tube filled with oil or an aluminum heating block.[6][7]

  • The apparatus is heated slowly and uniformly.[6]

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid has exceeded the external pressure.[5][6]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]

Workflow for Boiling Point Determination:

G cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in fusion tube B Insert inverted sealed capillary A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Heat apparatus slowly D->E F Observe for rapid bubble stream E->F G Remove heat and cool F->G H Record temperature when liquid enters capillary G->H I Final Value H->I Boiling Point

Boiling Point Determination Workflow.
Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume.[8] A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Materials:

  • This compound sample

  • Pycnometer (volumetric flask with a stopper)

  • Analytical balance

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

  • Constant temperature bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer can then be calculated (V = (m₂ - m₁) / ρ_water).

  • The pycnometer is emptied, cleaned, and thoroughly dried.

  • The pycnometer is then filled with this compound, and its mass is measured (m₃) at a controlled temperature (e.g., 25 °C).

  • The mass of the this compound sample is (m₃ - m₁).

  • The density of the sample is calculated by dividing its mass by the calibrated volume of the pycnometer (ρ_sample = (m₃ - m₁) / V).

Logical Flow for Density Determination:

G cluster_calib Pycnometer Calibration cluster_sample Sample Measurement weigh_empty Weigh empty pycnometer (m1) fill_water Fill with distilled water weigh_empty->fill_water weigh_full_water Weigh pycnometer with water (m2) fill_water->weigh_full_water calc_vol Calculate pycnometer volume (V) weigh_full_water->calc_vol fill_sample Fill dry pycnometer with sample weigh_full_sample Weigh pycnometer with sample (m3) fill_sample->weigh_full_sample calc_density calc_density weigh_full_sample->calc_density Calculate Density ρ = (m3 - m1) / V

Density Determination Workflow.

Application in Organic Synthesis: A Suzuki Coupling Workflow

This compound is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds.[2] The Suzuki coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a prime example of its application.[9] This allows for the synthesis of more complex thiophene-containing molecules, which are scaffolds in many pharmaceutical and material science applications.[10]

The following diagram illustrates a generalized workflow for a Suzuki coupling reaction using this compound.

G Reactants Reactants: - this compound - Arylboronic Acid Setup Combine reactants, catalyst, and solvent under inert atmosphere Reactants->Setup Catalyst Catalyst System: - Pd(PPh3)4 - Base (e.g., K3PO4) Catalyst->Setup Solvent Solvent: - 1,4-Dioxane/Water Solvent->Setup Reaction Heat mixture at 90°C for 12h Setup->Reaction Workup Cool, extract with organic solvent, wash with brine Reaction->Workup Purification Dry organic layer and purify (e.g., column chromatography) Workup->Purification Product Final Product: 2-Aryl-5-methylthiophene Purification->Product

Generalized Suzuki Coupling Workflow.

References

Chemical reactivity and stability of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-Bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a methyl group, provides multiple reactive sites for chemical modification. The bromine atom is particularly useful for forming new carbon-carbon bonds through various cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and organic electronics.[1] This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering detailed experimental protocols and data to support its application in research and development.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₅BrS[2][3]
Molecular Weight 177.06 g/mol [2][3]
CAS Number 765-58-2[2][3]
Appearance Colorless to very pale yellow liquid[4][5]
Boiling Point 65 °C at 15 mmHg[2][6]
Density 1.552 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.569[2][6]
Flash Point 78.3 °C (172.9 °F) - closed cup[2]
Table 2: Hazard and Safety Information
Hazard ClassDescriptionGHS ClassificationPrecautionary StatementsReference(s)
Flammability Combustible liquidH227P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[3][4]
Acute Toxicity Harmful if swallowed or in contact with skinH302+H312P302+P312: IF ON SKIN: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Irritation Causes skin irritationH315P332+P313: If skin irritation occurs: Get medical advice/attention.[3][4]
Eye Irritation Causes serious eye irritationH319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Chemical Reactivity

The reactivity of this compound is dominated by the carbon-bromine bond and the electron-rich thiophene ring. The primary transformations include metal-catalyzed cross-coupling reactions, formation of organometallic intermediates, and electrophilic substitution on the thiophene ring.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming C-C bonds and is widely used to synthesize biaryl and vinyl-substituted thiophenes.[7] The reaction involves the coupling of the bromothiophene with an organoboron compound in the presence of a palladium catalyst and a base.[8]

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)BrL₂ (Ar = 2-(5-methylthienyl)) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdR Ar-Pd(II)R'L₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R' RedElim->ArR Product ArBr_in This compound (Ar-Br) ArBr_in->OxAdd Boronic_in R'-B(OR)₂ Boronic_in->Transmetal Base_in Base Base_in->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 3: Typical Conditions for Suzuki Coupling of Bromothiophenes
ComponentExample Reagents/ConditionsPurposeReference(s)
Substrate This compound (1 eq)Aryl halide source[8][9]
Coupling Partner Arylboronic acid (1.1 - 1.5 eq)Source of the new carbon fragment[8][10]
Catalyst Pd(PPh₃)₄ (1-5 mol%)Facilitates the catalytic cycle[8][9]
Base K₃PO₄ or K₂CO₃ (2-3 eq)Activates the boronic acid for transmetalation[8][9]
Solvent 1,4-Dioxane (B91453)/H₂O (4:1), Toluene/Ethanol/H₂OSolubilizes reactants and facilitates the reaction[8][9]
Temperature 80 - 100 °CProvides energy to overcome activation barriers[8][9]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst[8]
Yields Moderate to excellent (e.g., 56-76%)[9][10]
Organometallic Intermediate Formation

The carbon-bromine bond can be readily converted into a carbon-lithium or carbon-magnesium bond, generating highly nucleophilic organometallic intermediates.

  • Lithiation (Lithium-Halogen Exchange): Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) results in a rapid and clean lithium-halogen exchange to form 2-lithio-5-methylthiophene.[11] This powerful nucleophile can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.[12][13] A competing side reaction can be the "halogen dance," where lithiation and subsequent rearrangement can lead to other isomers, though this is more prominent under specific conditions.[14]

  • Grignard Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2-(5-methylthienyl)magnesium bromide.[15][16] This reagent is a strong nucleophile that readily reacts with electrophiles such as aldehydes, ketones, and esters.[17]

dot

Lithiation_Workflow start Start: this compound in anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli Add n-BuLi (1.1 eq) dropwise cool->add_buli stir Stir for 30-60 min at -78 °C add_buli->stir intermediate Formation of 2-Lithio-5-methylthiophene stir->intermediate add_eplus Add Electrophile (E⁺) (e.g., RCHO, CO₂) intermediate->add_eplus warm Warm to Room Temp & Stir for 1-3 h add_eplus->warm workup Aqueous Work-up & Purification warm->workup product Final Product: 2-(E)-5-methylthiophene workup->product

Caption: Experimental workflow for lithiation and electrophilic quench.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution.[18] The methyl group is an activating, ortho-para director, while the bromine atom is a deactivating, ortho-para director. For this compound, the methyl group at C5 directs electrophiles to the C4 position, and the bromo group at C2 directs to the C3 position. The activating nature of the methyl group generally makes substitution at the C4 and C3 positions the most likely outcomes, with the precise regioselectivity depending on the specific electrophile and reaction conditions.[19]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an unactivated aryl halide like this compound is generally unfavorable.[20] Such reactions typically require strong electron-withdrawing groups (like a nitro group) on the ring to stabilize the negatively charged Meisenheimer intermediate.[21][22] Therefore, direct displacement of the bromine by a nucleophile is not a common reaction pathway unless the thiophene ring is further functionalized with activating groups.[23]

Chemical Stability and Storage

Proper storage and handling are critical to maintain the purity and reactivity of this compound.

  • Thermal and Photochemical Stability: The compound is reported to be sensitive to heat and light. Prolonged exposure to high temperatures can lead to degradation. Its flash point is 78.3 °C, and it is classified as a combustible liquid.[2] Vapors may form explosive mixtures with air. It should be stored in a cool, dark place.

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[24][25] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

  • Stabilization: Commercial preparations are often stabilized with small amounts of copper chips and sodium bicarbonate to prevent degradation during storage.[5][26][27][28]

Table 4: Recommended Storage and Handling
ConditionRecommendationRationaleReference(s)
Temperature Store at 2-8°C (refrigerated)Minimizes degradation from heat.[2]
Atmosphere Keep container tightly closed in a dry, well-ventilated place.Prevents contamination by moisture and air.[4][24]
Light Store in an opaque or amber container.Protects from light-induced degradation.[5]
Handling Work in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses).Prevents inhalation of harmful vapors and skin/eye contact.[29]
Ignition Sources Keep away from heat, sparks, and open flames.The compound is combustible.[4][24]

Experimental Protocols

The following protocols are generalized methodologies based on published procedures and should be adapted and optimized for specific substrates and equipment.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.[8][9]

  • Apparatus Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%), to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-methylthiophene.

Protocol: Lithiation and Quench with an Electrophile

This protocol outlines the formation of 2-lithio-5-methylthiophene and its subsequent reaction with an electrophile.[11]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.

  • Initial Setup: Under a positive flow of nitrogen, add anhydrous tetrahydrofuran (B95107) (THF) to the flask via syringe. Add this compound (1.0 eq) to the solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for 2 hours at room temperature.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent in vacuo. Purify the crude product by column chromatography or distillation as appropriate for the specific product.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is primarily derived from the C-Br bond, which allows for the formation of organometallic reagents and participation in a variety of powerful cross-coupling reactions. Understanding its reactivity profile, regiochemical preferences in electrophilic substitution, and stability limitations is crucial for its effective use. By following established protocols and adhering to proper safety and storage guidelines, researchers can successfully leverage this compound to construct complex molecular architectures for applications in drug discovery and material science.

References

The Strategic Role of 2-Bromo-5-methylthiophene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylthiophene has emerged as a pivotal and versatile building block in the landscape of modern organic synthesis. Its unique structural features—a reactive bromine atom at the 2-position and a methyl group at the 5-position of the thiophene (B33073) ring—offer a powerful handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the synthesis of high-value compounds for the pharmaceutical and organic electronics industries, and detailed experimental protocols for its key transformations.

Introduction: The Versatility of a Heterocyclic Building Block

Thiophene derivatives are a cornerstone of heterocyclic chemistry, frequently incorporated into the core structures of pharmaceuticals, agrochemicals, and functional materials. This compound (CAS No: 765-58-2), in particular, stands out due to the orthogonal reactivity of its substituents. The carbon-bromine bond serves as a prime site for cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The methyl group, while less reactive, can be a site for further functionalization or can influence the electronic properties and solubility of the resulting molecules. This guide will delve into the practical applications and methodologies associated with this valuable synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.[1] These reactions allow for the precise and efficient formation of new bonds, making them indispensable in both academic and industrial research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound. This compound readily participates in these reactions with a wide range of arylboronic acids to yield 2-aryl-5-methylthiophenes, which are common motifs in medicinal chemistry and materials science.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound Derivatives

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane (B91453)/H₂O (4:1)9012~70-80
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901276[2]
33-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012Good[2]
4Thiophene-2-boronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~60-70

*Yields are estimated based on typical outcomes for similar substrates, as specific data for this compound was not available in the cited literature.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene (B1590285) with 4-Methoxyphenylboronic Acid [2]

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq, 0.976 mmol), 4-methoxyphenylboronic acid (1.1 eq, 1.073 mmol), and potassium phosphate (B84403) (K₃PO₄) (2.0 eq, 1.952 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%).

  • Add 1,4-dioxane (2.5 mL) and water (0.625 mL).

  • Stir the resulting mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene.

Suzuki_Miyaura_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, -OH) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. This reaction is highly valued for its tolerance of a wide variety of functional groups and its effectiveness in creating sp²-sp² carbon-carbon bonds.

Table 2: General Conditions for Stille Coupling of 2-Bromothiophene (B119243) Derivatives

EntryOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1AryltrimethylstannanePd(PPh₃)₄ (2)Toluene (B28343)90-11012-24~70-90[3]
2VinyltributyltinPd(PPh₃)₄ (2)DMF80-10012-24~70-85
3(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)Toluene11018~60-75*[4]

*Yields are estimated based on typical outcomes for similar substrates.

Experimental Protocol: General Procedure for Stille Coupling [3]

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the organostannane (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add anhydrous and degassed solvent (e.g., toluene or DMF).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-SnR3) Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (Ar-R')

Catalytic cycle of the Stille coupling reaction.
Sonogashira Coupling

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper complexes.

Table 3: General Conditions for Sonogashira Coupling of 2-Bromothiophene Derivatives

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Triethylamine (B128534)THF65~80-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80~75-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)TriethylamineToluene70~80-95*

*Yields are estimated based on typical outcomes for similar substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at the appropriate temperature until completion (monitored by TLC).

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia (B1221849) to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)(C≡CR)L2 Transmetalation

Catalytic cycles of the Sonogashira coupling reaction.
Other Important Cross-Coupling Reactions

Beyond the "big three," this compound is also a competent substrate for other valuable cross-coupling reactions:

  • Heck Coupling: The reaction with alkenes to form substituted alkenes.[5]

  • Kumada Coupling: The coupling with Grignard reagents, which is particularly useful for synthesizing alkyl- or aryl-substituted thiophenes.[5][6]

  • Negishi Coupling: The reaction with organozinc reagents, which offers a high degree of functional group tolerance.[1][7]

  • Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds by coupling with amines.[8]

Applications in Pharmaceutical Synthesis

The thiophene moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of Canagliflozin (B192856) , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3]

A key intermediate in the synthesis of Canagliflozin is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This intermediate is prepared from a ketone precursor, which itself can be synthesized using chemistry derived from 2-bromothiophene derivatives.

Experimental Protocol: Reduction of (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone to a Canagliflozin Intermediate [5]

  • Dissolve (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone (20 g) in tetrahydrofuran (B95107) (200 mL).

  • Add potassium borohydride (B1222165) (4.4 g) and anhydrous aluminum chloride (14.2 g).

  • Heat the mixture to 50-55 °C and stir for 12 hours.

  • After complete reaction of the starting material (monitored by TLC), add water (40 mL).

  • Extract the mixture with ethyl acetate (200 mL).

  • Concentrate the extract to obtain 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene (yield: 94.2%).

Canagliflozin_Intermediate_Synthesis start Ketone Precursor (5-bromo-2-methylphenyl)[ 5-(4-fluorophenyl)thiophen-2-yl]methanone reagents Reduction (KBH4, AlCl3, THF) start->reagents product Canagliflozin Intermediate 2-(5-bromo-2-methylbenzyl) -5-(4-fluorophenyl)thiophene reagents->product workup Aqueous Workup & Extraction product->workup final_product Purified Intermediate workup->final_product

Workflow for the synthesis of a key Canagliflozin intermediate.

Role in Materials Science: Synthesis of Conductive Polymers

This compound and its derivatives are important monomers in the synthesis of polythiophenes, a class of conductive polymers with applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[9] The Grignard Metathesis (GRIM) polymerization is a common method for producing regioregular poly(3-alkylthiophenes), which exhibit enhanced electronic properties.

Experimental Protocol: General Procedure for GRIM Polymerization of a 2,5-Dihalo-3-alkylthiophene [10]

  • To a solution of the 2,5-dihalo-3-alkylthiophene monomer in an anhydrous solvent (e.g., THF) under an inert atmosphere, add one equivalent of a Grignard reagent (e.g., t-butylmagnesium chloride) to initiate a magnesium-halogen exchange.

  • Stir the reaction mixture at room temperature to allow for the formation of the thienyl-Grignard species.

  • Add a catalytic amount of a nickel catalyst (e.g., Ni(dppp)Cl₂).

  • Allow the polymerization to proceed at room temperature.

  • Quench the reaction by adding an appropriate reagent (e.g., methanol (B129727) or dilute HCl).

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and wash to obtain the solid poly(3-alkylthiophene).

Other Synthetic Transformations

Synthesis of this compound

The starting material itself is typically synthesized by the bromination of 2-methylthiophene (B1210033).

Experimental Protocol: Bromination of 2-Methylthiophene

  • Dissolve 2-methylthiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or a mixture of acetic acid and acetic anhydride.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature, while protecting the reaction from light.

  • Stir the mixture at room temperature until the reaction is complete (monitored by GC or TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) and sodium bicarbonate solutions.

  • Dry the organic layer, remove the solvent, and purify the product by distillation.

Lithiation and Functionalization

The bromine atom in this compound can undergo lithium-halogen exchange upon treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting 5-methyl-2-lithiothiophene is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the 2-position.[11]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in a wide range of palladium-catalyzed cross-coupling reactions provides a straightforward entry into complex molecular architectures. Its application in the synthesis of pharmaceuticals like Canagliflozin and in the preparation of conductive polymers for organic electronics highlights its significance in both medicinal chemistry and materials science. The experimental protocols provided in this guide serve as a practical resource for researchers looking to harness the synthetic potential of this important heterocyclic compound.

References

The Thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Introduction

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, has solidified its status as a "privileged scaffold" in the field of medicinal chemistry.[1] Its unique physicochemical properties, its role as a bioisostere of the benzene (B151609) ring, and its versatile reactivity have made it an integral component in the design and development of a wide array of therapeutic agents.[1][2] Thiophene-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[3][4][5] In fact, the thiophene moiety is present in numerous drugs approved by the U.S. Food and Drug Administration (FDA), ranking 4th in prevalence among small molecule drugs, with 26 approved drugs featuring this core structure.[6][7]

This technical guide provides an in-depth exploration of the medicinal chemistry applications of thiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Bioisosterism: The Foundation of Thiophene's Success

The utility of the thiophene ring in drug design is deeply rooted in its distinct electronic and structural characteristics. It is frequently used as a bioisostere for the phenyl ring, a common substitution that can enhance potency, selectivity, and pharmacokinetic profiles.[1] The sulfur atom in the thiophene ring gives it a higher electron density than benzene, which makes it more prone to electrophilic substitution.[1] This increased reactivity offers a convenient point for chemical modification.[1] Furthermore, the sulfur atom can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding.[1] The lipophilicity of the thiophene ring is another key attribute, aiding its ability to cross biological membranes.[1]

Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene scaffold is evident in its presence in drugs targeting a wide range of biological pathways. Below are examples from key therapeutic areas.

Anticancer Agents

Thiophene derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer signaling pathways.

Raltitrexed (B1684501) is a notable example of a thiophene-containing anticancer drug.[9] It functions as a specific inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of pyrimidine (B1678525) nucleotides and, consequently, DNA replication.

Mechanism of Action: Raltitrexed

Raltitrexed is a quinazoline-based folate analog that contains a thiophene ring. It is transported into cells via the reduced folate carrier (RFC) and is subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation is essential for retaining the drug within the cell and for its potent inhibition of TS. The polyglutamated form of raltitrexed binds to the folate-binding site of TS, leading to the formation of a stable ternary complex with the enzyme and its substrate, deoxyuridine monophosphate (dUMP). This inhibition blocks the synthesis of thymidylate, leading to "thymineless death" in rapidly dividing cancer cells.

Raltitrexed_Pathway cluster_cell Cancer Cell Raltitrexed_in Raltitrexed RFC Reduced Folate Carrier (RFC) Raltitrexed_in->RFC Uptake Raltitrexed_intra Intracellular Raltitrexed RFC->Raltitrexed_intra FPGS FPGS Raltitrexed_intra->FPGS Polyglutamation Raltitrexed_poly Raltitrexed (Polyglutamated) FPGS->Raltitrexed_poly TS Thymidylate Synthase (TS) Raltitrexed_poly->TS Inhibition dTMP dTMP TS->dTMP Synthesis Apoptosis Apoptosis TS->Apoptosis dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Raltitrexed_ext Extracellular Raltitrexed Raltitrexed_ext->Raltitrexed_in

Caption: Raltitrexed mechanism of action.

Quantitative Data for Thiophene-Based Anticancer Agents

The following table summarizes the in vitro cytotoxic activity of a series of thiophene-pyrimidine derivatives against various cancer cell lines.

CompoundModificationA549 IC50 (μM)MCF-7 IC50 (μM)PC-3 IC50 (μM)EGFR Kinase IC50 (μM)
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.353.245.120.091

Data extracted from a study on 5-trifluoromethylpyrimidine derivatives.[9]

Experimental Protocol: Synthesis of a Thiophene-Containing Chalcone (B49325) Derivative

This protocol describes the synthesis of a novel chalcone derivative of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide.

Materials:

Procedure:

  • A mixture of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (20 mL).

  • Aqueous potassium hydroxide solution (10 mL) is added dropwise to the mixture with constant stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into crushed ice and acidified with dilute hydrochloric acid.

  • The resulting solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure chalcone derivative.

  • The structure of the synthesized compound is confirmed using IR, NMR, and mass spectrometry.

This is a generalized protocol based on the synthesis of chalcone derivatives.[9]

Anti-inflammatory Agents

Thiophene derivatives are well-established as potent anti-inflammatory agents.[5] Marketed drugs like Tiaprofenic acid, Tinoridine, and Zileuton incorporate the thiophene scaffold.[4][5] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5]

Mechanism of Action: COX and LOX Inhibition

Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent inflammatory mediators. Many thiophene-based anti-inflammatory drugs act by inhibiting COX-1 and/or COX-2, or 5-LOX, thereby reducing the production of these pro-inflammatory molecules.

Anti_Inflammatory_Pathway cluster_cell Inflammatory Cell Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins & Thromboxanes COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiophene_Drug Thiophene-Based NSAID/LOX Inhibitor Thiophene_Drug->COX Inhibition Thiophene_Drug->LOX Inhibition

Caption: General mechanism of thiophene-based anti-inflammatory drugs.

Quantitative Data for Thiophene-Based Anti-inflammatory Agents

The following table shows the binding energy of a thiophene derivative against COX-2, as determined by in silico molecular docking studies.

CompoundBinding Energy (kcal/mol) vs. COX-2 (PDB: 1CX2)
24a -6.23
24l -6.32

Data from a study on novel thiophene derivatives with anti-inflammatory activity.[5]

Other Therapeutic Areas

The therapeutic potential of thiophene derivatives extends to a multitude of other areas, including:

  • Anticoagulants: Rivaroxaban is a thiophene-containing direct Factor Xa inhibitor.[9]

  • Antidepressants: Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), features a thiophene ring.[9]

  • Antifungals: Sertaconazole and Tioconazole are thiophene-based antifungal agents.[3][4]

  • Antihypertensives: Tiamenidine is an example of a thiophene-containing antihypertensive drug.[6]

Experimental Workflow: Drug Discovery and Development

The general workflow for the discovery and development of thiophene-based drugs follows a standard pharmaceutical pipeline.

Drug_Discovery_Workflow Start Target Identification Lead_Gen Lead Generation (Thiophene Library) Start->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval FDA Approval & Market Clinical->Approval

Caption: General workflow for the development of thiophene-based drugs.[2]

Conclusion and Future Perspectives

The thiophene moiety is a remarkably versatile and biologically significant scaffold in drug design.[2] Its ability to act as a bioisostere for the phenyl ring, coupled with its unique electronic properties, allows for the fine-tuning of the pharmacological profiles of drug candidates.[2] The successful development of numerous thiophene-containing drugs across a wide range of therapeutic areas is a testament to its importance.[2] Future research will undoubtedly continue to explore the vast chemical space of thiophene derivatives, leading to the discovery of novel therapeutics with improved efficacy and safety profiles. The strategic incorporation of the thiophene nucleus will likely remain a key strategy in the medicinal chemist's toolbox for years to come.

References

The Halogen Dance of 2-Bromo-5-methylthiophene: A Technical Guide to a Powerful Synthetic Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The halogen dance reaction, a fascinating and syntactically powerful isomerization, offers a unique pathway to functionalize aromatic and heteroaromatic rings in ways not readily achievable through conventional methods. In the realm of thiophene (B33073) chemistry, a cornerstone of many pharmaceutical and material science applications, the halogen dance of 2-bromo-5-methylthiophene serves as a key transformation, enabling the synthesis of a variety of trisubstituted thiophene derivatives. This technical guide provides an in-depth exploration of this reaction, detailing its mechanism, experimental protocols, and the quantitative outcomes of subsequent functionalization.

Core Concepts: Driving Forces and Mechanism

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom. In the case of this compound, treatment with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), initiates the reaction. The driving force is the formation of a thermodynamically more stable organolithium species. The reaction proceeds through a cascade of deprotonation and metal-halogen exchange steps, ultimately leading to the rearrangement of the bromine atom from the 2-position to the 3-position.

The generally accepted mechanism involves the initial deprotonation of the thiophene ring by LDA at the most acidic position, which is ortho to the bromine atom (the 3-position), to form a transient thienyllithium species. This intermediate is in equilibrium with other lithiated and brominated species through intermolecular halogen-metal exchanges. The equilibrium favors the formation of the most stable thienyllithium intermediate, which is then trapped by an electrophile to yield the functionalized product.

Below is a diagram illustrating the proposed mechanistic pathway for the halogen dance reaction of this compound.

Halogen_Dance_Mechanism cluster_start Initiation cluster_intermediate Rearrangement Cascade cluster_trapping Electrophilic Trapping start This compound inter1 Initial Lithiated Intermediate (at position 3) start->inter1 Deprotonation lda LDA inter2 3-Bromo-5-methyl-2-lithiothiophene (Thermodynamically Favored) inter1->inter2 Intermolecular Halogen-Metal Exchange product 2-Substituted-3-bromo-5-methylthiophene inter2->product Trapping electrophile Electrophile (E+)

Caption: Proposed mechanism of the LDA-mediated halogen dance reaction of this compound.

Quantitative Analysis of the Halogen Dance Reaction

The halogen dance of this compound with LDA at low temperatures (e.g., -78°C) for a short duration (e.g., 1 hour) selectively yields the 3-bromo-5-methyl-2-lithiothiophene intermediate. This intermediate is not typically isolated but is trapped in situ with various electrophiles. The yields of the final trapped products are a crucial measure of the reaction's efficiency.

While a comprehensive table of yields for various electrophiles with this compound is best sourced from the primary literature, a study on the closely related 2-bromo-5-hexylthiophene (B1278347) provides valuable quantitative insight. The trapping of the corresponding lithiated intermediate with an N-formylpiperidine electrophile resulted in a high yield of the formylated product.

Starting MaterialBaseTemperature (°C)Time (h)Major Product (after trapping)Yield (%)
This compoundLDA-7813-Bromo-5-methyl-2-lithiothiophene-
2-Bromo-5-hexylthiopheneLDA-78 to RT153-Bromo-5-hexyl-2-lithiothiophene88 (after trapping with N-formylpiperidine)

Note: The yield for the this compound intermediate is not provided as it is a transient species. The yield for the trapped product of the related hexyl-substituted thiophene is a strong indicator of the potential efficiency of similar reactions with this compound.

Experimental Protocols

The successful execution of a halogen dance reaction is highly dependent on stringent anhydrous and anaerobic conditions. The following is a detailed experimental protocol adapted from a procedure for the closely related 2-bromo-5-hexylthiophene, which serves as a representative methodology for the halogen dance of this compound.

Materials:

  • This compound

  • Diisopropylamine (B44863) (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for anhydrous reactions (oven-dried and cooled under an inert atmosphere)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

1. Preparation of Lithium Diisopropylamide (LDA) Solution:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

  • Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -70°C.

  • After the addition is complete, stir the mixture at -78°C for 30 minutes to ensure the complete formation of LDA.

2. Halogen Dance Reaction:

  • To the freshly prepared LDA solution at -78°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78°C for 1 hour. The progress of the rearrangement can be monitored by quenching aliquots of the reaction mixture and analyzing by GC-MS if necessary.

3. Electrophilic Trapping:

  • After the desired reaction time for the halogen dance, add the chosen electrophile (1.2 equivalents) neat or as a solution in anhydrous THF to the reaction mixture at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

4. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

The following diagram outlines the general experimental workflow for the halogen dance and subsequent electrophilic trapping.

Experimental_Workflow cluster_prep LDA Preparation cluster_reaction Halogen Dance cluster_trapping Trapping cluster_workup Work-up & Purification lda_prep 1. Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78°C) hd_reaction 2. Add this compound to LDA solution at -78°C (Stir for 1 hour) lda_prep->hd_reaction trapping 3. Add Electrophile (E+) at -78°C hd_reaction->trapping workup 4. Quench with NH4Cl (aq) and warm to RT trapping->workup extraction 5. Extraction with organic solvent workup->extraction purification 6. Column Chromatography extraction->purification product Pure 2-Substituted-3-bromo-5-methylthiophene purification->product

Caption: General experimental workflow for the halogen dance reaction of this compound and subsequent electrophilic trapping.

Conclusion

The halogen dance reaction of this compound is a highly valuable transformation for the regioselective synthesis of trisubstituted thiophenes. By understanding the underlying mechanism and employing carefully controlled experimental conditions, researchers can effectively utilize this reaction to generate a diverse array of functionalized thiophene building blocks. These, in turn, can serve as crucial intermediates in the development of novel pharmaceuticals and advanced materials. The provided protocols and data serve as a foundational guide for the successful implementation of this powerful synthetic strategy in the laboratory.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-methylthiophene with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, which is of critical importance in the synthesis of novel compounds for pharmaceutical and materials science applications.[1][2][3] Thiophene derivatives, in particular, are key structural motifs in many biologically active molecules.[4]

The following protocols and data are compiled from established methodologies for similar 2-bromothiophene (B119243) derivatives and serve as a robust starting point for researchers.[2]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide.[1][2] In this specific application, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl-5-methylthiophene.

Reaction:

A general workflow for this reaction is outlined below:

Suzuki_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm catalyst Add Pd Catalyst and Solvent inert_atm->catalyst heating Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup Aqueous Workup: - Quench - Extract - Wash monitoring->workup Upon Completion purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product: 2-Aryl-5-methylthiophene purification->product

Experimental workflow for the Suzuki coupling of this compound.

Experimental Protocols

The success of the Suzuki coupling reaction depends on several key parameters, including the choice of catalyst, base, solvent, and reaction temperature.[1] The following is a generalized protocol that can be adapted and optimized for specific arylboronic acids.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane (B91453)/Water (4:1), Toluene/Ethanol/Water)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., Ethyl Acetate (B1210297), Hexanes)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][2] The reaction time can range from 12 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).[2]

  • Washing: Combine the organic layers and wash with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][2]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylthiophene.[5][6]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromothiophene derivatives. This data can serve as a guide for optimizing the reaction of this compound.

Bromothiophene DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-(bromomethyl)thiophene3-chloro-4-fluoro phenyl boronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012Good[7]
2-Bromo-5-(bromomethyl)thiophene4-methoxyphenyl boronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901276[7]
2,5-Dibromo-3-methylthiophene3,5-dimethylphenyl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane--42[8]
2-Bromo-5-(2-ethylhexyl)thiopheneArylboronic acidPd(PPh₃)₄ (1-5)K₂CO₃ or K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)80-10012-24Varies[2]
2-Acetyl-5-bromothiopheneArylboronic acidsPd(II)-precatalyst (0.25)KOH (2)Water160 (MW)0.5Excellent[9][10]
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-Good[3]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 r1r2 R1-R2 (Product) reductive_elimination->r1r2 r1x R1-X (this compound) r1x->oxidative_addition r2b R2-B(OR)2 (Arylboronic Acid) + Base r2b->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This compound is a valuable building block for the synthesis of novel heterocyclic compounds via Suzuki coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Stille Coupling of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] This reaction is highly valued in organic synthesis for its tolerance of a wide array of functional groups, generally mild and neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2] 2-Bromo-5-methylthiophene is a key heterocyclic building block, and its functionalization via Stille coupling provides access to a diverse range of 2,5-disubstituted thiophenes. These products are important intermediates and core structures in medicinal chemistry and materials science, particularly in the development of conjugated polymers and small molecules for electronic applications.[3]

This document provides detailed application notes and experimental protocols for the Stille coupling of this compound with various organostannane reagents.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle.[1]

Data Presentation: Reaction Conditions for Stille Coupling of this compound

The following table summarizes representative reaction conditions for the Stille coupling of this compound with various organostannane partners. Please note that specific yields can be highly substrate-dependent and optimization may be required for different coupling partners. The data presented is compiled from reactions on 2-bromothiophene (B119243) derivatives and analogous substrates to provide a representative comparison.[2][4]

EntryOrganostannane PartnerCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
1Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane100892
2Tributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene1001285
3Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF901678
4Aryl-tributylstannanePd(PPh₃)₄ (2-5)-Toluene or DMF80-11012-2470-95

Mandatory Visualizations

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling reagent_prep Reagent & Glassware Preparation - Flame-dry Schlenk flask - Prepare anhydrous/degassed solvent reaction_setup Reaction Setup (under Inert Atmosphere) - Add this compound - Add Organostannane - Add Solvent - Add Pd Catalyst reagent_prep->reaction_setup reaction Reaction - Heat to specified temperature (e.g., 90-110 °C) - Stir for specified time (e.g., 12-24 h) - Monitor by TLC/GC-MS reaction_setup->reaction workup Work-up - Cool to room temperature - Optional: Quench with aq. KF - Filter through Celite - Extract with organic solvent reaction->workup purification Purification - Wash organic layer with brine - Dry over Na₂SO₄/MgSO₄ - Concentrate in vacuo - Column Chromatography workup->purification characterization Product Characterization - NMR - Mass Spectrometry purification->characterization

Caption: General experimental workflow for the Stille coupling of this compound.

Stille_Catalytic_Cycle Catalytic Cycle of the Stille Reaction pd0 Pd(0)L₂ pd2_intermediate R¹-Pd(II)L₂-X pd0->pd2_intermediate Oxidative Addition (R¹-X) pd2_coupled R¹-Pd(II)L₂-R² pd2_intermediate->pd2_coupled Transmetalation (R²-SnR₃) pd2_coupled->pd0 Reductive Elimination product R¹-R² pd2_coupled->product

References

Application Notes: Palladium-Catalyzed Negishi Coupling of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1][2] Due to its high functional group tolerance, high reactivity, and stereospecificity, the Negishi coupling is widely employed in the synthesis of complex molecules, including pharmaceuticals and organic electronic materials.[3][4][5]

This document provides a detailed protocol for the Negishi coupling of 2-Bromo-5-methylthiophene with an organozinc reagent. Thiophene-containing biaryl structures are common motifs in medicinal chemistry and materials science. The following procedure outlines the in-situ preparation of an arylzinc reagent followed by the palladium-catalyzed cross-coupling reaction.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product This compound This compound catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) THF, Heat plus1 + Organozinc_Halide R-ZnX Coupled_Product 2-R-5-methylthiophene catalyst->Coupled_Product

Caption: General scheme for the Negishi coupling of this compound.

Experimental Protocols

This procedure is divided into two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling reaction. The entire process should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Part 1: Preparation of Phenylzinc Chloride (Organozinc Reagent)

This protocol describes the formation of the organozinc reagent via transmetalation from a Grignard reagent.

Materials:

  • Bromobenzene (B47551)

  • Magnesium turnings

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal)

  • Glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of Argon.

  • Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine to activate the magnesium.

  • In the dropping funnel, add a solution of bromobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated upon color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF under Argon.

  • Cool the zinc chloride solution to 0 °C in an ice bath.

  • Transfer the freshly prepared Grignard reagent solution to the zinc chloride solution via cannula slowly at 0 °C.

  • After the addition is complete, remove the ice bath and stir the resulting solution at room temperature for 1 hour. The phenylzinc chloride solution is now ready for use in the coupling reaction.

Part 2: Negishi Coupling Reaction

Materials:

  • This compound

  • Phenylzinc chloride solution (prepared in Part 1)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under Argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Add a solution of this compound (1.0 eq) in anhydrous THF via syringe.

  • Add the previously prepared phenylzinc chloride solution (~1.1 eq) to the reaction flask via cannula.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir under Argon.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane (B92381) or a hexane/ethyl acetate gradient, to yield the pure 2-phenyl-5-methylthiophene.

Data Presentation

The following table summarizes typical reaction conditions for the Negishi coupling of aryl bromides with arylzinc reagents, providing a reference for optimization.

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
12-BromothiophenePhenylzinc ChloridePd(PPh₃)₄ (3)PPh₃THF656~85-95
2This compoundPhenylzinc ChloridePd₂(dba)₃ (2)XPhos (4)Dioxane804>90
32-Bromopyridineo-Tolylzinc ChloridePd(PPh₃)₄ (5)PPh₃THFRT12~70-80[1]
4IodobenzeneEthylzinc IodideNi(acac)₂ (5)dppe (5)THF6016~86

Yields are representative and can vary based on specific substrate, purity of reagents, and reaction scale.

Visualizations

Experimental Workflow

G prep 1. Preparation of Organozinc Reagent setup 2. Reaction Setup (Inert Atmosphere) prep->setup add_reagents 3. Add Substrate, Catalyst, and Organozinc Solution setup->add_reagents react 4. Heat and Stir (Monitor by TLC/GC-MS) add_reagents->react workup 5. Quench and Aqueous Workup react->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: A general experimental workflow for the Negishi cross-coupling reaction.

Negishi Catalytic Cycle

G center Catalytic Cycle pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)L₂(X) pd0->pd2_oa Oxidative Addition pd0:e->pd2_oa:n R¹-X pd2_tm R¹-Pd(II)L₂(R²) pd2_oa:e->pd2_tm:n Transmetalation pd2_oa:s->pd2_tm:e R²-ZnX pd2_tm:s->pd0:e Reductive Elimination pd2_tm:w->re_label_pos:s R¹-R²

References

Application Note and Detailed Protocol for the Sonogashira Coupling of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Bromo-5-methylthiophene with a generic terminal alkyne, a key transformation for the synthesis of various substituted thiophene (B33073) derivatives which are important building blocks in medicinal chemistry and materials science.[4]

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.[1] Through a process of transmetalation, the acetylenic group is transferred to the palladium(II) complex.[1] Subsequent reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[1]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should optimize these conditions for their specific substrates.[1]

Materials and Reagents:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Solvents for work-up and purification (e.g., diethyl ether, ethyl acetate, saturated aqueous ammonium (B1175870) chloride, brine)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

Reaction Setup and Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.[1]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[1]

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]

Data Presentation

The following table summarizes the typical quantitative data for the Sonogashira coupling of this compound.

Reagent/ParameterMolar EquivalentMole %Amount (for 1 mmol scale)
This compound1.0-177.05 mg
Terminal Alkyne1.2-1.2 mmol
Pd(PPh₃)₂Cl₂0.02214.04 mg
CuI0.0447.62 mg
Amine Base (e.g., Et₃N)3.0-0.42 mL
Anhydrous Solvent (e.g., THF)--5 mL
Temperature--Room Temperature to 50 °C
Reaction Time--2 - 24 hours (monitored by TLC)

Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Reagents & Solvents dry_glassware Oven-dry Glassware inert_atm Establish Inert Atmosphere (N₂ or Ar) dry_glassware->inert_atm add_reactants Add this compound, Catalysts (Pd & Cu), and Base add_solvent Add Anhydrous Solvent add_reactants->add_solvent inert_atm->add_reactants add_alkyne Add Terminal Alkyne add_solvent->add_alkyne react Stir and Heat (if necessary) add_alkyne->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Sonogashira coupling.

Sonogashira_Mechanism Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) di_org_pd R-Pd(II)(C≡CR')L₂ pd_complex->di_org_pd Transmetalation di_org_pd->pd0 Reductive Elimination product R-C≡C-R' di_org_pd->product cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex alkyne H-C≡C-R' alkyne->cu_acetylide Deprotonation cu_salt CuX base Base base->alkyne

Caption: Simplified catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and tolerance of various functional groups. The synthesis of 2-amino-thiophene derivatives is of significant interest as this motif is a key structural component in many biologically active compounds and organic materials. These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of 2-bromo-thiophene derivatives.

Reaction Principle

The Buchwald-Hartwig amination of 2-bromo-thiophene derivatives involves the palladium-catalyzed coupling of a 2-bromo-thiophene with a primary or secondary amine in the presence of a suitable base and a phosphine (B1218219) ligand. The catalytic cycle, a fundamental concept in understanding this reaction, involves the oxidative addition of the 2-bromo-thiophene to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-amino-thiophene product and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reaction.[1]

Key Experimental Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:

  • Palladium Precursor: A variety of palladium(0) and palladium(II) sources can be used. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd₂(dba)₃ is often preferred due to its air stability.

  • Ligand: The choice of phosphine ligand is crucial for achieving high yields and reaction rates. Bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos, BrettPhos), are highly effective.[1] The optimal ligand can vary depending on the specific substrates. For instance, sterically hindered ligands have proven to be remarkably active for a wide range of amines and aryl halides.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The most commonly used bases are sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent, and for base-sensitive functional groups, weaker bases like Cs₂CO₃ may be preferred.[3][4]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene (B28343) and 1,4-dioxane (B91453) are the most common solvents for this reaction.[5]

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system employed.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere of argon or nitrogen.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 2-Bromo-Thiophene

This protocol provides a general starting point for the amination of 2-bromo-thiophene derivatives. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • 2-Bromo-thiophene derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: Add the 2-bromo-thiophene derivative and the amine to the Schlenk tube.

  • Addition of Solvent: Add the anhydrous solvent to the reaction mixture.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize representative examples of Buchwald-Hartwig amination reactions of 2-bromo-thiophene derivatives with various amines, highlighting the reaction conditions and corresponding yields.

Table 1: Amination of 2-Bromothiophene with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001895
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1002488
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)Toluene901292
4Diphenylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuONa (2.1)1,4-Dioxane10024>95

Table 2: Amination of Substituted 2-Bromothiophene Derivatives

Entry2-Bromothiophene DerivativeAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-Bromo-3-methylthiopheneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane12085
2Methyl 5-bromothiophene-2-carboxylateMorpholinePd₂(dba)₃ (2)P(tBu)₃ (4)NaOtBu (1.4)Toluene8090
32-Bromo-5-nitrothiopheneBenzylaminePd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.0)Toluene10078

Mandatory Visualizations

Buchwald_Hartwig_Amination A 2-Bromothiophene Derivative F Reaction Mixture in Anhydrous Solvent A->F B Amine (Primary or Secondary) B->F C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->F D Phosphine Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G Heating (80-110 °C) F->G Inert Atmosphere H 2-Amino-thiophene Product G->H Reaction Time

Caption: A flowchart illustrating the general experimental workflow for the Buchwald-Hartwig amination of 2-bromo-thiophene derivatives.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (R-Br) Amine_adduct [R-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex R-Pd(II)(NR'R'')L₂ Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (R-NR'R'') RBr R = 2-Thienyl HNR HNR'R'' = Amine Product R-NR'R'' = Product

Caption: A simplified diagram of the catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-thiophene derivatives. The success of this reaction relies on the judicious choice of catalyst, ligand, base, and solvent. The protocols and data presented herein serve as a valuable resource for researchers in the development of novel pharmaceuticals and functional materials incorporating the 2-amino-thiophene scaffold. Further optimization may be required for specific substrate combinations to achieve optimal results.

References

Application of Heck and Kumada Reactions on 2-Bromo-Thiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) moieties are privileged structures in medicinal chemistry and materials science. The functionalization of the thiophene ring is a key strategy for modulating the physicochemical and biological properties of molecules. Among the vast array of cross-coupling reactions, the Palladium-catalyzed Heck reaction and the Nickel- or Palladium-catalyzed Kumada coupling are powerful tools for the C-C bond formation on thiophene scaffolds, starting from readily available halothiophenes. This document provides detailed application notes and protocols for the Heck and Kumada reactions specifically applied to 2-bromo-thiophene, a versatile building block in organic synthesis.

Heck Reaction of 2-Bromo-Thiophene

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. In the case of 2-bromo-thiophene, this reaction allows for the introduction of a vinyl group at the 2-position of the thiophene ring, leading to the synthesis of various vinylthiophenes. These products are valuable intermediates for the synthesis of polymers, dyes, and biologically active compounds.

Data Presentation: Heck Reaction of 2-Bromo-Thiophene
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF12012>80 (Expected)[1]
2Pent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ (0.5)Tedicyp (1)K₂CO₃DMF1302093 (Ketone:Alcohol:Other = 61:32:7)[1]
3Ethyl crotonatePd EnCat® 40 (0.8)-AcONaEtOH140 (mw)0.530
Experimental Protocols: Heck Reaction

Protocol 1: Heck Reaction of 2-Bromo-Thiophene with Styrene

This protocol is a general procedure based on established methodologies for the Heck reaction of heteroaryl bromides.

Materials:

  • 2-Bromo-thiophene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-thiophene, Palladium(II) Acetate, Triphenylphosphine, and Potassium Carbonate.

  • Reagent Addition: Add anhydrous DMF to the flask, followed by styrene via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Kumada Coupling of 2-Bromo-Thiophene

The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. This reaction is particularly useful for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. For 2-bromo-thiophene, the Kumada coupling allows for the introduction of a variety of alkyl, vinyl, and aryl substituents at the 2-position. Both nickel and palladium catalysts are effective for this transformation.

Data Presentation: Kumada Coupling of 2-Bromo-Thiophene
EntryGrignard ReagentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium bromideNi(dppp)Cl₂ (1)THFrt16~90 (Estimated)
22-Thienylmagnesium bromideNi(dppp)Cl₂ (1)Et₂Oreflux1250
3tert-Butylmagnesium chlorideNiCl₂·(H₂O)₁.₅ (2.5)THF-100.5Moderate to Good (General for aryl bromides)[2][3]
4Hexylmagnesium bromideNiCl₂(dppp) (cat.)2-MeTHFrt192.6
Experimental Protocols: Kumada Coupling

Protocol 2: Nickel-Catalyzed Kumada Coupling of 2-Bromo-Thiophene with Phenylmagnesium Bromide

This protocol provides a general procedure for the Ni(dppp)Cl₂-catalyzed Kumada coupling of an aryl bromide with an aryl Grignard reagent.[4]

Materials:

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • 2-Bromo-thiophene (1.0 mmol, 1.0 equiv)

  • Phenylmagnesium bromide (1.1 mmol, 1.1 equiv, solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ni(dppp)Cl₂ (0.01 mmol, 1 mol%) and 2-bromo-thiophene.

  • Reagent Addition: Add anhydrous THF (5 mL) to dissolve the solids. Cool the mixture to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution to the reaction mixture with stirring.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂X OxAdd->PdII Coord Alkene Coordination PdII->Coord PiComplex π-Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex σ-Alkyl Pd(II) Complex MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim HydridoPd H-Pd(II)L₂X BetaElim->HydridoPd Product Product (Vinylthiophene) BetaElim->Product RedElim Reductive Elimination (Base) HydridoPd->RedElim RedElim->Pd0 Catalyst Regeneration Bromothiophene 2-Bromo-thiophene Bromothiophene->OxAdd Alkene Alkene Alkene->Coord

Caption: Catalytic cycle of the Heck reaction.

Kumada_Coupling_Mechanism Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd NiII R-Ni(II)L₂X OxAdd->NiII Transmetal Transmetalation NiII->Transmetal NiII_R R-Ni(II)L₂R' Transmetal->NiII_R RedElim Reductive Elimination NiII_R->RedElim RedElim->Ni0 Catalyst Regeneration Product Product (2-Substituted Thiophene) RedElim->Product Bromothiophene 2-Bromo-thiophene Bromothiophene->OxAdd Grignard Grignard Reagent (R'-MgX) Grignard->Transmetal

Caption: Catalytic cycle of the Kumada coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start atmosphere Establish Inert Atmosphere (Argon or Nitrogen) start->atmosphere reagents Combine Reactants (2-Bromo-thiophene, Coupling Partner, Catalyst, Ligand, Base) solvent Add Anhydrous Solvent reagents->solvent heat Heat to Reaction Temperature solvent->heat atmosphere->reagents monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-5-methylthiophene. This versatile building block is a key intermediate in the synthesis of a wide range of organic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. The thiophene (B33073) moiety is a well-regarded pharmacophore and a crucial component in conductive polymers and organic electronics.[1][2][3][4]

This document outlines five major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig. Each section includes a general description, a summary of reaction conditions in a tabular format for easy comparison, and a detailed, step-by-step experimental protocol.

General Experimental Workflow

The successful execution of these cross-coupling reactions hinges on a systematic workflow. Careful preparation of reagents and glassware, maintenance of an inert atmosphere, precise control of reaction conditions, and appropriate workup and purification are critical for achieving high yields and purity.

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents & Solvents dry_glassware Oven-dry Glassware prep_reagents->dry_glassware add_reactants Add Reactants, Catalyst, Ligand, & Base inert_atm Establish Inert Atmosphere (N2 or Ar) add_reactants->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat & Stir add_solvent->heat_stir quench Quench Reaction extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between this compound and an organoboron compound, catalyzed by a palladium complex.[5][6] This reaction is instrumental in synthesizing biaryl and vinyl-substituted thiophenes.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ComponentExample Reagents/ConditionsMolar Ratio (to Aryl Halide)Typical Yields
Aryl Halide This compound1.0N/A
Boronic Acid/Ester Arylboronic acid, Vinylboronic acid1.1 - 1.570-95%
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol%
Base K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃2.0 - 3.0
Solvent 1,4-Dioxane (B91453)/H₂O, Toluene/EtOH/H₂O, DMFN/A
Temperature 80 - 110 °CN/A
Reaction Time 12 - 24 hoursN/A
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).[7]

  • Add the Pd(PPh₃)₄ catalyst (2.5 mol%).[7]

  • Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.[6][7]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of this compound with an organotin compound.[8][9] This method is highly effective for forming sp²-sp² carbon-carbon bonds and is valued for its tolerance of a wide variety of functional groups.[8][10]

Data Presentation: Stille Coupling Conditions
ComponentExample Reagents/ConditionsMolar Ratio (to Aryl Halide)Typical Yields
Aryl Halide This compound1.0N/A
Organostannane Aryl-Sn(CH₃)₃, Vinyl-Sn(Bu)₃1.1 - 1.275-90%
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃1-5 mol%
Ligand (optional) PPh₃, AsPh₃2-4 equiv (to Pd)
Additive (optional) CuI, LiCl0.1 - 3.0
Solvent Toluene, THF, DMFN/A
Temperature 80 - 110 °CN/A
Reaction Time 12 - 24 hoursN/A
Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane reagent (e.g., Aryltrimethylstannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in anhydrous toluene.[10]

  • Add the palladium catalyst, Pd(PPh₃)₄ (2 mol%).[10]

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • To remove the tin byproducts, wash the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-SnR3) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R'

Caption: Catalytic cycle of the Stille coupling.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between this compound and an alkene to form a substituted alkene.[11][12]

Data Presentation: Heck Reaction Conditions
ComponentExample Reagents/ConditionsMolar Ratio (to Aryl Halide)Typical Yields
Aryl Halide This compound1.0N/A
Alkene Styrene, acrylates, acrylonitrile1.2 - 1.560-85%
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃1-5 mol%
Ligand PPh₃, P(o-tol)₃2-4 equiv (to Pd)
Base Et₃N, K₂CO₃, NaOAc1.5 - 2.5
Solvent DMF, acetonitrile, NMP, tolueneN/A
Temperature 100 - 140 °CN/A
Reaction Time 12 - 48 hoursN/A
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), and triethylamine (2.0 equiv).[13]

  • Add the anhydrous solvent (DMF).[13]

  • Heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove any precipitated palladium black and inorganic salts.[13]

  • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.[13]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex [Ar-Pd(II)-X(L2)(Alkene)] Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Product Ar-CH=CH-R Insertion Product->Product

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between this compound and a terminal alkyne.[13][14] This reaction is a reliable method for the synthesis of aryl- and vinyl-substituted alkynes.

Data Presentation: Sonogashira Coupling Conditions
ComponentExample Reagents/ConditionsMolar Ratio (to Aryl Halide)Typical Yields
Aryl Halide This compound1.0N/A
Terminal Alkyne Phenylacetylene, 1-hexyne1.2 - 2.080-95%
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%
Copper(I) Cocatalyst CuI1-10 mol%
Base Et₃N, i-Pr₂NH, piperidine2.0 - 5.0 (can be solvent)
Solvent THF, DMF, TolueneN/A
Temperature Room Temperature to 80 °CN/A
Reaction Time 2 - 24 hoursN/A
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) under an inert atmosphere.[13]

  • Add anhydrous THF and triethylamine.[13]

  • Add the terminal alkyne (1.2 equiv) dropwise.[13]

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonia (B1221849) to remove the copper catalyst.[13]

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: Catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[15][16][17] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Conditions
ComponentExample Reagents/ConditionsMolar Ratio (to Aryl Halide)Typical Yields
Aryl Halide This compound1.0N/A
Amine Primary or secondary amines, anilines1.2 - 1.570-95%
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-4 mol%
Ligand XPhos, SPhos, BINAP, dppf1.2 - 2.0 (to Pd)
Base NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃1.4 - 2.5
Solvent Toluene, 1,4-dioxaneN/A
Temperature 80 - 110 °CN/A
Reaction Time 4 - 24 hoursN/A
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (2.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the phosphine (B1218219) ligand (XPhos), and the base (NaOt-Bu) to an oven-dried reaction vessel.[13]

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).[13]

  • Add anhydrous toluene.[13]

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amido Complex [Ar-Pd(II)-NR2(L2)] Ar-Pd(II)-X(L2)->Amido Complex Amine Coordination & Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Amido Complex->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Synthesis of 2-Aryl-5-Methylthiophenes via Suzuki Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-aryl-5-methylthiophenes, a class of compounds with significant potential in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust route to these valuable thiophene (B33073) derivatives. Thiophene-based molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of 2-aryl-5-methylthiophenes by coupling a 2-halo-5-methylthiophene (typically 2-bromo-5-methylthiophene) with an arylboronic acid in the presence of a palladium catalyst and a base.[1][4] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse library of arylboronic acids.[4][5]

The general transformation is depicted below:

Scheme 1: General Reaction for the Synthesis of 2-Aryl-5-Methylthiophenes

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of various 2-substituted thiophenes with arylboronic acids. This data can serve as a valuable starting point for the optimization of the synthesis of specific 2-aryl-5-methylthiophene derivatives.

Thiophene SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-(bromomethyl)thiopheneVarious arylboronic acidsPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)901225-76[6]
2-Bromo-5-(2-nitro-vinyl)-thiopheneCorresponding arylboronic acidPd(PPh₃)₄ (2-5)K₃PO₄1,4-Dioxane/H₂O80-100--[1]
2-Bromo-5-(2-ethylhexyl)thiopheneArylboronic acidPd(PPh₃)₄ (1-5)K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O (4:1)80-10012-24-[7]
4-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-90-Good[8]
2,5-Dibromo-3-hexylthiopheneVarious arylboronic acidsPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[4]
2-Acetyl-5-bromothiopheneVarious arylboronic acidsBenzothiazole-based Pd(II) (0.25)KOHWater160 (MW)0.5Excellent[9][10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-Methylthiophenes

This protocol is a generalized method adaptable for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with condenser)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and the base (K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq).[1][6]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).[1][6]

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[1][7]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][7]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-methylthiophene.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[9][11]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., benzothiazole-based Pd(II)-precatalyst, 0.25 mol%)

  • Potassium hydroxide (B78521) (KOH) (2 equivalents)

  • Water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), KOH (2.0 eq), and the palladium catalyst (0.25 mol%) in water.[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 30 minutes).[9]

  • After cooling, extract the product with an organic solvent, wash with water, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aryl-5-methylthiophenes via the Suzuki cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst (e.g., Pd(PPh3)4) A->B Inert Atmosphere C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat Mixture (80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT & Quench E->F Reaction Complete G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure 2-Aryl-5-methylthiophene I->J

General workflow for the synthesis of 2-aryl-5-methylthiophenes.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

suzuki_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans Ar-B(OH)2 Base PdII_Ar R-Pd(II)L_n-Ar Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 R-Ar

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers from 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of conjugated polymers, specifically poly(3-methylthiophene) (P3MT), utilizing 2-bromo-5-methylthiophene as a key starting material. The methodologies described herein are foundational for researchers in materials science, organic electronics, and medicinal chemistry who are interested in developing novel functional polymers.

Introduction

Conjugated polymers, characterized by their alternating single and double bonds along the polymer backbone, possess unique electronic and optical properties that make them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Polythiophenes, and in particular poly(3-alkylthiophene)s (P3ATs), are a prominent class of conjugated polymers due to their environmental stability and tunable properties.

This compound is a versatile building block for the synthesis of poly(3-methylthiophene). The bromine atom at the 2-position serves as a reactive handle for various cross-coupling polymerization reactions, enabling the formation of the polymer chain. This document outlines several common polymerization methods that can be employed for this purpose:

  • Oxidative Polymerization: A straightforward method that uses an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce polymerization.

  • Stille Cross-Coupling Polymerization: A versatile palladium-catalyzed reaction involving an organotin reagent.

  • Suzuki Cross-Coupling Polymerization: A palladium-catalyzed reaction that utilizes an organoboron compound.

  • Grignard Metathesis (GRIM) Polymerization: A nickel-catalyzed chain-growth polymerization that can produce polymers with well-defined molecular weights and low polydispersity.

The choice of polymerization method significantly influences the resulting polymer's properties, such as regioregularity, molecular weight, and polydispersity index (PDI), which in turn affect its performance in various applications.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of poly(3-methylthiophene) from this compound or its derivatives.

Protocol 1: Oxidative Polymerization using Iron(III) Chloride (FeCl₃)

This method is a direct and common approach for synthesizing polythiophenes. However, it typically results in polymers with lower regioregularity and broader molecular weight distributions compared to cross-coupling methods.[1][2]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous FeCl₃ (e.g., 4 molar equivalents relative to the monomer).

  • Add anhydrous chloroform to the flask to create a suspension of FeCl₃.

  • Dissolve 3-methylthiophene (1 molar equivalent) in a separate portion of anhydrous chloroform and place it in the dropping funnel.

  • While stirring vigorously under a nitrogen atmosphere, add the monomer solution dropwise to the FeCl₃ suspension over a period of 30 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. The reaction mixture will turn dark and viscous.

  • Quench the polymerization by slowly pouring the reaction mixture into a large volume of methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.

  • Dry the polymer under vacuum at 40-50 °C to a constant weight.

Workflow for Oxidative Polymerization

reagents 3-Methylthiophene + Anhydrous FeCl₃ + Anhydrous Chloroform polymerization Polymerization (Room Temperature, 12-24h) reagents->polymerization precipitation Precipitation in Methanol polymerization->precipitation filtration Filtration precipitation->filtration washing Washing with Methanol filtration->washing drying Drying under Vacuum washing->drying product Poly(3-methylthiophene) drying->product

Caption: General workflow for the synthesis of poly(3-methylthiophene) via oxidative polymerization.

Protocol 2: Stille Cross-Coupling Polymerization

This method requires the synthesis of an organotin derivative of 3-methylthiophene. It offers good functional group tolerance.[3]

Monomer Synthesis: 2-Bromo-5-(trimethylstannyl)-3-methylthiophene

  • Start with 2,5-dibromo-3-methylthiophene (B84023).

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-methylthiophene in anhydrous THF and cool to -78 °C.

  • Add one equivalent of n-butyllithium (n-BuLi) dropwise and stir for 1 hour to achieve selective lithiation at the 5-position.

  • Quench the reaction with an excess of trimethyltin (B158744) chloride (Me₃SnCl) and allow the mixture to warm to room temperature overnight.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography or distillation.

Polymerization Procedure:

  • In a flame-dried Schlenk flask, dissolve 2-bromo-5-(trimethylstannyl)-3-methylthiophene (1 equivalent) in anhydrous and degassed toluene (B28343) or DMF.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%).

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the solution into methanol.

  • Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers.

  • Dissolve the purified polymer in a suitable solvent like chloroform and re-precipitate in methanol.

  • Dry the final polymer under vacuum.

Stille Polymerization Pathway

monomer 2-Bromo-5-(trimethylstannyl)- 3-methylthiophene polymerization Stille Polymerization (Toluene, 90-110°C) monomer->polymerization catalyst Pd(PPh₃)₄ catalyst->polymerization polymer Poly(3-methylthiophene) polymerization->polymer byproduct (CH₃)₃SnBr polymerization->byproduct

Caption: Simplified scheme of Stille polymerization for poly(3-methylthiophene).

Protocol 3: Suzuki Cross-Coupling Polymerization

This method involves the use of a boronic acid or boronic ester derivative of thiophene (B33073) and is generally considered less toxic than the Stille reaction.[4]

Monomer Synthesis: 3-Methylthiophene-2,5-diboronic acid pinacol (B44631) ester

  • Start with 2,5-dibromo-3-methylthiophene.

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibrominated monomer in dry THF and cool to -78 °C.

  • Add two equivalents of n-BuLi dropwise and stir for 1 hour.

  • Add an excess of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) and allow the reaction to warm to room temperature overnight.

  • Work up and purify the monomer by column chromatography.

Polymerization Procedure:

  • In a flask, dissolve the 3-methylthiophene-2,5-diboronic acid pinacol ester (1 equivalent) and an equivalent of a dibromoaryl comonomer (if a copolymer is desired) or perform a self-condensation (though less common for this specific monomer). For homopolymerization, a dihalo-monomer that couples with itself after in-situ borylation can be used. A more common approach is the polymerization of a 2-bromo-5-thienylboronic ester.

  • Add a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) and a base (e.g., aqueous Na₂CO₃ or K₂CO₃ solution).

  • Add a solvent system, typically a mixture of toluene and water.

  • Heat the mixture to reflux (around 90 °C) and stir vigorously for 24-72 hours under an inert atmosphere.[4]

  • After cooling, separate the organic layer and wash it with water.

  • Precipitate the polymer by pouring the organic solution into methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction.

Suzuki Polymerization Catalytic Cycle

Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OR)₂ + Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful method for synthesizing regioregular poly(3-alkylthiophene)s with controlled molecular weights.[5] This protocol is adapted for this compound, which would first need to be converted to a suitable dihalo-monomer, such as 2,5-dibromo-3-methylthiophene.

Monomer Synthesis: 2,5-Dibromo-3-methylthiophene

This can be prepared by the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of chloroform and acetic acid.

Polymerization Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-methylthiophene (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add one equivalent of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or isopropylmagnesium chloride (i-PrMgCl), to initiate the magnesium-halogen exchange.

  • Stir the mixture for 1-2 hours at 0 °C or room temperature to form the thienyl Grignard intermediate.

  • In a separate flask, prepare a suspension of the nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), in dry THF.

  • Add the catalyst suspension to the monomer solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The polymerization is often indicated by a color change and an increase in viscosity.

  • Quench the polymerization by adding a few milliliters of 5 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it sequentially with methanol, water, and again with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane. The final polymer is typically extracted with chloroform.

  • Precipitate the purified polymer in methanol and dry under vacuum.

GRIM Polymerization Workflow

monomer 2,5-Dibromo-3-methylthiophene exchange Mg-Halogen Exchange (THF, 0°C to RT) monomer->exchange grignard Grignard Reagent (e.g., i-PrMgCl) grignard->exchange intermediate Thienyl Grignard Intermediate exchange->intermediate polymerization Polymerization intermediate->polymerization catalyst Ni(dppp)Cl₂ catalyst->polymerization quenching Quenching (HCl) polymerization->quenching precipitation Precipitation (Methanol) quenching->precipitation purification Soxhlet Extraction precipitation->purification product Regioregular Poly(3-methylthiophene) purification->product

Caption: Step-by-step workflow for GRIM polymerization of 2,5-dibromo-3-methylthiophene.

Data Presentation

The properties of poly(3-methylthiophene) can vary significantly depending on the synthetic method. The following tables summarize typical data for poly(3-alkylthiophene)s, which can serve as a reference for what to expect for P3MT. Specific data for P3MT synthesized from this compound is less commonly reported, and these values should be considered as representative examples.

Table 1: Typical Molecular Weight and Polydispersity Index (PDI) of Poly(3-alkylthiophene)s

Polymerization MethodMonomerMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
Oxidative (FeCl₃)3-Hexylthiophene15 - 5030 - 1502.0 - 5.0[1]
GRIM2,5-Dibromo-3-hexylthiophene10 - 7012 - 901.2 - 1.6[3]
Kumada Coupling2-Bromo-5-iodo-3-hexylthiophene5 - 406 - 501.1 - 1.4[4]
Stille CouplingDihalo- and Distannyl-3-hexylthiophene20 - 10040 - 2502.0 - 3.0[3]

Table 2: Optical and Electrical Properties of Poly(3-methylthiophene) Films

PropertyValueConditionsReference
Absorption Maximum (λ_max)~480-520 nmIn solution (chloroform)[6]
Optical Band Gap (E_g)~2.0 - 2.2 eVThin film[7]
Electrical Conductivity (doped)10⁻³ - 10² S/cmDoped with I₂ or FeCl₃[2]
Hole Mobility10⁻⁵ - 10⁻³ cm²/VsOrganic Field-Effect TransistorGeneral P3AT data

Characterization

The synthesized poly(3-methylthiophene) should be characterized to determine its structure, molecular weight, and properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure and determining the regioregularity (head-to-tail vs. head-to-head/tail-to-tail linkages).[8]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[9][10]

  • UV-Vis Spectroscopy: This technique is used to investigate the optical properties of the polymer, including the absorption maximum (λ_max) and the optical band gap.[6][7]

  • Cyclic Voltammetry (CV): CV can be used to determine the electrochemical properties, such as the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer.

By following these protocols and characterization techniques, researchers can synthesize and evaluate poly(3-methylthiophene) for a variety of applications in organic electronics and beyond.

References

Application Notes and Protocols: 2-Bromo-5-methylthiophene as a Precursor for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) derivatives are a cornerstone in the development of advanced organic electronic materials due to their excellent charge transport properties, high photoluminescence quantum yields, and tunable electronic characteristics. 2-Bromo-5-methylthiophene has emerged as a critical and versatile building block for the synthesis of complex π-conjugated systems utilized in Organic Light-Emitting Diodes (OLEDs). The presence of a bromine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile construction of well-defined oligomers and polymers for emissive and charge-transporting layers in OLED devices. The methyl group at the 5-position can enhance solubility and influence the morphological and photophysical properties of the final material.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of OLED materials. It includes a case study on a high-performance thienothiophene-based emitter to illustrate the photophysical and electroluminescent properties that can be achieved.

Synthetic Pathways and Strategies

The primary methods for elaborating this compound into more complex OLED materials are palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, allowing for the precise design of molecular architectures with tailored optoelectronic properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing a wide array of biaryl and conjugated systems.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organotin reagent. It is particularly useful for creating sp²-sp² carbon-carbon bonds, which are fundamental to the structure of many conjugated polymers and small molecules used in OLEDs.

Case Study: A High-Performance Thienothiophene-Based Emitter

Photophysical Properties of DMB-TT-TPA

The photophysical properties of DMB-TT-TPA were investigated in solution and in the solid state, revealing its potential as a highly efficient emitter.

PropertyValueReference
Absorption Maximum (λabs) in THF411 nm[1]
Emission Maximum (λem) in THF520 nm[1]
Stokes Shift109 nm[1]
Quantum Yield in THF (ΦF)86%[1]
Quantum Yield in Solid State (ΦF)41%[1]
Optical Band Gap (Eoptic)2.52 eV[1]
OLED Device Performance with DMB-TT-TPA as the Emitter

A solution-processed OLED was fabricated using DMB-TT-TPA as the emissive layer, demonstrating excellent performance characteristics.

Performance MetricValueReference
Maximum Luminance752 cd/m²
Turn-on Voltage2.9 V
Maximum Current Efficiency10.6 cd/A[1]
Maximum Power Efficiency6.70 lm/W[1]
Maximum External Quantum Efficiency (EQE)4.61%[1]
CIE Coordinates (x, y)(0.16, 0.51)
Electroluminescence Peak (λEL)512 nm

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki and Stille coupling reactions of this compound. These protocols are based on established methodologies for similar 2-bromothiophene (B119243) derivatives and can be adapted and optimized for specific target molecules.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol describes a widely used method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane (B91453)/Water (4:1) or Toluene (B28343)/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-methylthiophene.

Protocol 2: General Stille Coupling

This protocol details a representative procedure for the Stille coupling of this compound with a generic arylstannane.

Materials:

  • This compound

  • Aryltributylstannane or Aryltrimethylstannane (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous and degassed toluene or N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol).

  • Add the arylstannane (1.1 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Via syringe, add anhydrous and degassed toluene (10 mL). For less soluble reactants, a mixture of toluene and DMF can be used.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure all components are dissolved.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To remove tin byproducts, dissolve the crude residue in a suitable solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathways

Suzuki_Coupling start This compound reagents Arylboronic Acid, Pd(PPh3)4, Base start->reagents Suzuki Coupling product 5-Aryl-2-methylthiophene (OLED Precursor) reagents->product

Caption: Suzuki coupling of this compound.

Stille_Coupling start This compound reagents Arylstannane, Pd(PPh3)4 start->reagents Stille Coupling product 5-Aryl-2-methylthiophene (OLED Precursor) reagents->product

Caption: Stille coupling of this compound.

OLED Device Architecture

OLED_Structure Cathode Cathode (e.g., Al, Ca) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Thiophene-based material) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: General architecture of a multi-layer OLED.

References

Pharmaceutical Synthesis Applications of 2-Bromo-5-methylthiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-methylthiophene in pharmaceutical synthesis. This compound is a versatile heterocyclic building block widely employed in the construction of complex molecular frameworks essential for the development of novel therapeutic agents.[1][2] Its utility stems from the presence of a reactive bromine atom, which serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

Key Applications in Pharmaceutical Research

This compound and its derivatives are instrumental in the synthesis of a variety of biologically active compounds. Thiophene-based molecules are integral to many pharmaceutical agents due to their diverse pharmacological activities. The thiophene (B33073) scaffold is a common motif in kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive tumor growth. Furthermore, thiophene derivatives are being investigated for their potential as antithrombotic, hemolytic, antifungal, and antipsychotic agents.

A significant area of application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown great promise in the treatment of cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. While a direct synthesis of a marketed drug from this compound is not prominently documented, its role as a key intermediate for creating analogous and novel structures is of high interest in medicinal chemistry.

Experimental Protocols

The following sections detail generalized protocols for key cross-coupling reactions utilizing this compound and its derivatives. These protocols are based on established methodologies and provide a foundation for the synthesis of diverse thiophene-containing compounds.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methylthiophenes

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are common structures in pharmaceuticals.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Reaction This compound->Reaction Arylboronic_acid Arylboronic Acid (R-B(OH)2) Arylboronic_acid->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Catalyst Base K3PO4 Base->Reaction Base Solvent 1,4-Dioxane/H2O Solvent->Reaction Solvent, 90°C Product 5-Aryl-2-methylthiophene Byproducts Byproducts Reaction->Product Reaction->Byproducts Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Reaction This compound->Reaction Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Reaction Pd_Catalyst Pd(PPh3)2Cl2 Pd_Catalyst->Reaction Pd Catalyst Cu_Cocatalyst CuI Cu_Cocatalyst->Reaction Cu Cocatalyst Base Triethylamine Base->Reaction Base Solvent THF Solvent->Reaction Solvent, RT Product 5-Alkynyl-2-methylthiophene Byproducts Byproducts Reaction->Product Reaction->Byproducts Heck_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Reaction This compound->Reaction Alkene Alkene (e.g., Styrene) Alkene->Reaction Catalyst Pd(OAc)2 Catalyst->Reaction Catalyst Ligand P(o-tol)3 Ligand->Reaction Ligand Base Triethylamine Base->Reaction Base Solvent DMF Solvent->Reaction Solvent, 100°C Product 5-Vinyl-2-methylthiophene Byproducts Byproducts Reaction->Product Reaction->Byproducts PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (BER) cluster_replication DNA Replication cluster_hr_pathway Homologous Recombination (HR) cluster_synthetic_lethality Synthetic Lethality in BRCA-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse if unrepaired Repair_Proteins Recruitment of Repair Proteins PARP->Repair_Proteins PARP->Replication_Fork_Collapse leads to SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB BRCA1_2 BRCA1/2 DNA_DSB->BRCA1_2 activates No_HR_Repair No HR Repair DNA_DSB->No_HR_Repair in BRCA-deficient cells HR_Repair HR Repair BRCA1_2->HR_Repair HR_Repair->Cell_Survival Cell_Death Cell Death (Apoptosis) No_HR_Repair->Cell_Death PARP_Inhibitor PARP Inhibitor (e.g., Thiophene-based) PARP_Inhibitor->PARP inhibits

References

Methods for Regioselective Functionalization of 2-Bromo-5-methylthiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-bromo-5-methylthiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the various reactive sites on the thiophene (B33073) ring, which allow for the strategic introduction of diverse functional groups. The methodologies outlined below focus on achieving high regioselectivity, a critical aspect in the synthesis of complex molecular architectures.

Introduction

This compound possesses three potentially reactive sites for functionalization: the C2-position bearing the bromine atom, and the C3 and C4 positions with available C-H bonds. The presence of the bromine atom and the methyl group exerts distinct electronic and steric effects, which can be exploited to direct incoming substituents to a specific position. The primary strategies for regioselective functionalization include metal-catalyzed cross-coupling reactions at the C-Br bond, rearrangement reactions such as the halogen dance to access the C3 position, and direct C-H functionalization.

Metal-Catalyzed Cross-Coupling Reactions at the C2-Position

The bromine atom at the C2-position of this compound serves as an excellent handle for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These methods are highly reliable for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron reagent.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Pd(PPh₃)₄ (1-5 mol%)

    • K₃PO₄ (2-3 equivalents)

    • 1,4-Dioxane/Water (4:1 mixture)

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add Pd(PPh₃)₄ (3 mol%) to the flask.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[2]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O901292
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene (B28343)/EtOH/H₂O851888
3-Thienylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF1001095

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, arylboronic acid, and base in flask inert Evacuate and backfill with N2/Ar reagents->inert catalyst Add Pd catalyst inert->catalyst solvent Add degassed solvent catalyst->solvent heat Heat and stir (80-100 °C, 12-24 h) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and quench with water monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Stille Coupling

The Stille coupling utilizes an organotin reagent to couple with the aryl bromide, offering mild reaction conditions and tolerance to a wide range of functional groups.[3][4]

Experimental Protocol: Stille Coupling

  • Materials:

    • This compound

    • Organostannane reagent (1.1 equivalents)

    • Pd(PPh₃)₄ (2 mol%)

    • Anhydrous toluene or THF

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous toluene.

    • Add Pd(PPh₃)₄ (2 mol%).

    • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite.

    • Remove the solvent under reduced pressure.

    • To remove tin byproducts, dissolve the crude residue in a suitable solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF).

    • Purify the product by column chromatography.[4]

Kumada Coupling

The Kumada coupling employs a Grignard reagent for the cross-coupling reaction, catalyzed by either a nickel or palladium complex.[5][6]

Experimental Protocol: Kumada Coupling

  • Materials:

    • This compound

    • Grignard reagent (e.g., Arylmagnesium bromide, 1.2 equivalents)

    • NiCl₂(dppp) or Pd(PPh₃)₄ (3 mol%)

    • Anhydrous THF or diethyl ether

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried, three-necked flask equipped with a condenser, add the catalyst under an inert atmosphere.

    • Dissolve this compound (1.0 eq) in the anhydrous solvent and add it to the flask.

    • Add the Grignard reagent (1.2 eq) dropwise at room temperature.

    • Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of diluted hydrochloric acid.

    • Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Filter, evaporate the solvent, and purify the residue by column chromatography or distillation.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with the aryl bromide, catalyzed by a palladium or nickel complex.[7][8]

Experimental Protocol: Negishi Coupling

  • Materials:

    • This compound

    • Organozinc reagent (1.5 equivalents)

    • Pd₂(dba)₃ (2 mol%)

    • Ligand (e.g., X-Phos, 4 mol%)

    • Anhydrous THF or DMF

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In an inert atmosphere glovebox, add the palladium catalyst and ligand to a reaction vial.

    • Add a solution of this compound (1.0 eq) in the anhydrous solvent.

    • Add the organozinc reagent (1.5 eq).

    • Seal the vial and heat the reaction mixture with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[9][10]

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base (e.g., triethylamine (B128534) or diisopropylamine)

    • Anhydrous THF or DMF

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI under an inert atmosphere.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

    • Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming a carbon-nitrogen bond between the aryl bromide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (1.2 equivalents)

    • Pd₂(dba)₃ (1-2 mol%)

    • Phosphine (B1218219) ligand (e.g., XPhos or t-BuXPhos, 2-4 mol%)

    • Strong base (e.g., sodium tert-butoxide, 1.4 equivalents)

    • Anhydrous toluene or 1,4-dioxane

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

    • Add this compound (1.0 eq) and the amine (1.2 eq).

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Table 2: Summary of C2-Functionalization via Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseTypical Solvent
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O
StilleOrganostannanePd(PPh₃)₄-Toluene
KumadaGrignard reagentNiCl₂(dppp)-THF
NegishiOrganozinc reagentPd₂(dba)₃ / X-Phos-THF
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF
Buchwald-HartwigAminePd₂(dba)₃ / XPhosNaOtBuToluene

Cross_Coupling_Pathways cluster_suzuki Suzuki cluster_stille Stille cluster_kumada Kumada cluster_sonogashira Sonogashira start This compound suzuki_reagent Ar-B(OH)2 Pd catalyst, Base start->suzuki_reagent stille_reagent Ar-SnR3 Pd catalyst start->stille_reagent kumada_reagent Ar-MgBr Ni or Pd catalyst start->kumada_reagent sonogashira_reagent R-C≡CH Pd/Cu catalyst, Base start->sonogashira_reagent suzuki_product 2-Aryl-5-methylthiophene suzuki_reagent->suzuki_product stille_product 2-Aryl-5-methylthiophene stille_reagent->stille_product kumada_product 2-Aryl-5-methylthiophene kumada_reagent->kumada_product sonogashira_product 2-Alkynyl-5-methylthiophene sonogashira_reagent->sonogashira_product

Halogen Dance Reaction for C3-Functionalization

The halogen dance is a base-catalyzed isomerization that allows for the migration of a halogen atom on an aromatic ring. In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) can induce a "halogen dance," leading to the formation of 3-bromo-2-lithio-5-methylthiophene. This intermediate can then be trapped with various electrophiles to achieve functionalization at the C2 position, with the bromine now at the C3 position.

Experimental Protocol: Halogen Dance and Electrophilic Quench

  • Materials:

    • This compound

    • Diisopropylamine (B44863) (1.5 equivalents)

    • n-Butyllithium (1.6 M in hexanes, 1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., N,N-dimethylformamide (DMF), 1.5 equivalents)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a stirred solution of diisopropylamine (1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq) dropwise.

    • Stir the mixture for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes to generate the LDA solution.

    • Cool the LDA solution back to -78 °C and add this compound (1.0 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add the electrophile (e.g., DMF, 1.5 eq) dropwise at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography.

Table 3: Electrophilic Quenching of the Halogen Dance Intermediate

ElectrophileProduct
DMF3-Bromo-5-methylthiophene-2-carbaldehyde
CO₂3-Bromo-5-methylthiophene-2-carboxylic acid
I₂3-Bromo-2-iodo-5-methylthiophene
(CH₃)₃SiCl3-Bromo-5-methyl-2-(trimethylsilyl)thiophene

Halogen_Dance_Mechanism start This compound intermediate 3-Bromo-2-lithio-5-methylthiophene start->intermediate LDA, THF, -78 °C product 2-Substituted-3-bromo-5-methylthiophene intermediate->product Electrophile (E+)

Direct C-H Functionalization

Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of the starting materials. For this compound, the C3 and C4 positions are potential sites for direct C-H activation. The regioselectivity is governed by the electronic and steric properties of the substrate and the catalyst system employed. Generally, direct arylation of 2-substituted thiophenes occurs preferentially at the C5 position. However, with the C5 position blocked by a methyl group in this compound, the reaction is directed to the C3 or C4 position. The C3 position is generally more electronically favored for electrophilic attack, but steric hindrance from the adjacent bromine atom can influence the outcome.

Palladium-Catalyzed Direct C-H Arylation

Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of biaryl compounds.

Experimental Protocol: Direct C-H Arylation (General)

  • Materials:

    • This compound

    • Aryl bromide or iodide (1.5-2.0 equivalents)

    • Pd(OAc)₂ (2-5 mol%)

    • Ligand (e.g., P(o-tol)₃, 5-10 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Additive (e.g., pivalic acid, 30 mol%)

    • Anhydrous solvent (e.g., DMAc or toluene)

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried reaction tube, add this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), the ligand (10 mol%), the base (2.0 eq), and the additive.

    • Seal the tube and evacuate and backfill with an inert gas.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 100-140 °C for 24-48 hours.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Table 4: Expected Regioselectivity in Direct C-H Arylation

PositionElectronic EffectSteric HindranceExpected Reactivity
C3Electron-rich (relative to C4)High (adjacent to Br)Moderate
C4Less electron-richLowFavorable under certain conditions

Note: The actual regioselectivity can be highly dependent on the specific catalyst, ligand, and reaction conditions. Optimization is often required to favor one regioisomer over the other.

Conclusion

The regioselective functionalization of this compound can be achieved through a variety of synthetic strategies. Metal-catalyzed cross-coupling reactions provide a robust and predictable route to functionalize the C2 position. The halogen dance reaction offers a unique pathway to access the C3 position via a rearranged intermediate. Direct C-H functionalization presents an atom-economical approach to potentially functionalize the C3 and C4 positions, although control of regioselectivity can be more challenging. The choice of method will depend on the desired substitution pattern and the specific functional groups to be introduced. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors.

References

Troubleshooting & Optimization

How to optimize Suzuki coupling reaction conditions for 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 2-Bromo-5-methylthiophene.

Troubleshooting Guide

Low to no product yield is a common issue in Suzuki coupling reactions. This guide provides a systematic approach to identifying and resolving the underlying causes.

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Catalyst Inactivity Ensure the palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is fresh and has been stored under an inert atmosphere to prevent deactivation. Consider using more robust pre-catalysts or specialized ligands like SPhos or BrettPhos, particularly for challenging substrates.[1] The active catalytic species is Pd(0); if using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0).[2]
Ineffective Base The choice of base is critical for the transmetalation step.[1] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][3] The effectiveness of a base can be solvent-dependent. For instance, K₃PO₄ is often effective in aqueous dioxane mixtures.[4] Ensure the base is finely powdered and anhydrous if required by the protocol.
Poor Solvent Choice The solvent system must solubilize all reactants.[1] Common solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in aqueous mixtures.[1] A typical ratio for dioxane/water is 4:1.[3][4]
Inadequate Temperature Suzuki coupling reactions often require heating. A typical temperature range is 80-100 °C.[1][3] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions like dehalogenation at excessively high temperatures.
Reactant Quality Verify the purity of this compound and the boronic acid. Impurities can interfere with the catalyst. Boronic acids can be prone to decomposition (protodeboronation), especially 2-heteroaryl boronic acids.[2] Using fresh or recently purified boronic acid is recommended.
Inert Atmosphere The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst and phosphine (B1218219) ligands.[1] Ensure all solvents are properly degassed before use.

Problem: Significant Byproduct Formation (e.g., Homocoupling, Dehalogenation)

Potential CauseSuggested Solution
Homocoupling of Boronic Acid This can occur if the reaction mixture is not properly degassed, leading to oxidation of the catalyst.[2] Ensure a thoroughly inert atmosphere. Using a Pd(0) source directly can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[2]
Dehalogenation (Protodebromination) This is a common side reaction with bromo-thiophenes, often promoted by excess water in the solvent system.[5] While some water is necessary, an excess can lead to protodebromination.[5] Try reducing the amount of water in the solvent mixture or using a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?

A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of aryl bromides, including bromothiophenes.[3][4] Other catalyst systems, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a phosphine ligand (e.g., SPhos, P(t-Bu)₃), can also be highly effective.[1] The optimal choice may depend on the specific boronic acid being used.

Q2: Which base should I use for this reaction?

A2: A variety of inorganic bases can be used, with potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being common and effective choices.[1][3][4] Cesium carbonate (Cs₂CO₃) is a stronger base that can sometimes improve yields, especially with less reactive substrates.[1] The choice of base can influence the reaction rate and yield, and may need to be optimized in conjunction with the solvent system.[1]

Q3: What is the recommended solvent system?

A3: A mixture of an organic solvent and water is typically used to ensure the solubility of all reactants.[1] A 4:1 to 10:1 mixture of 1,4-dioxane (B91453) and water is a robust and widely used system.[1][4] Other common solvents include toluene, THF, and DMF.[1]

Q4: My reaction is not going to completion. What can I do?

A4: If the reaction is sluggish, first ensure that all reagents are pure and the reaction is being conducted under a strict inert atmosphere. You can then try increasing the reaction temperature to 80-100 °C.[1][3] If the issue persists, consider screening different palladium catalysts, ligands, bases, and solvent systems to find the optimal conditions for your specific substrates.

Q5: I am observing a significant amount of dehalogenated starting material. How can I minimize this?

A5: Dehalogenation is a known side reaction for bromothiophenes, often influenced by the solvent system.[5] An excess of water in solvent mixtures like dioxane/water can promote this side reaction.[5] Try reducing the proportion of water in your solvent system. Alternatively, switching to a different solvent system, such as toluene with an appropriate base, may be beneficial, though this will likely require re-optimization of other reaction parameters.[5]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to 80-100 °C inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic start Low/No Yield check_catalyst Catalyst Inactive? start->check_catalyst check_base Incorrect Base? check_catalyst->check_base No solution_catalyst Use Fresh Catalyst/ Consider Different Ligand check_catalyst->solution_catalyst Yes check_solvent Poor Solvent? check_base->check_solvent No solution_base Screen Different Bases (e.g., K2CO3, Cs2CO3) check_base->solution_base Yes check_temp Temp Too Low? check_solvent->check_temp No solution_solvent Change Solvent System (e.g., Toluene, THF) check_solvent->solution_solvent Yes check_atmosphere Atmosphere Not Inert? check_temp->check_atmosphere No solution_temp Increase Temperature (80-100 °C) check_temp->solution_temp Yes solution_atmosphere Degas Solvents/ Ensure Proper Purge check_atmosphere->solution_atmosphere Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Identifying and minimizing side reactions in Sonogashira coupling of bromo-thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of bromo-thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of thiophene-containing alkynes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of bromo-thiophenes?

A1: The most prevalent side reactions encountered are:

  • Glaser (or Hay) Homocoupling: This is the oxidative dimerization of the terminal alkyne to form a symmetric butadiyne. It is a common byproduct, especially in the presence of a copper(I) co-catalyst and oxygen.[1][2]

  • Hydrodehalogenation: This side reaction involves the replacement of the bromine atom on the thiophene (B33073) ring with a hydrogen atom, leading to the formation of a debrominated thiophene byproduct and reducing the yield of the desired coupled product.

  • Oligomerization/Polymerization: Under certain conditions, particularly at higher temperatures or catalyst loadings, oligomerization of the thiophene substrates or products can occur, leading to complex reaction mixtures and difficult purification.[3]

Q2: How can I minimize the formation of Glaser homocoupling byproducts?

A2: Minimizing alkyne homocoupling is crucial for achieving high yields of the desired cross-coupled product. Key strategies include:

  • Rigorous Exclusion of Oxygen: Since Glaser coupling is an oxidative process, it is essential to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be thoroughly degassed prior to use.[1]

  • Copper-Free Protocols: The most direct method to avoid copper-mediated homocoupling is to employ a copper-free Sonogashira protocol. These methods often require careful selection of palladium catalysts and ligands to facilitate the catalytic cycle.[1][2][4][5][6]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the bimolecular homocoupling reaction.

  • Choice of Amine Base: The choice of amine can influence the extent of homocoupling. While tertiary amines like triethylamine (B128534) are common, secondary amines such as piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective in suppressing this side reaction.[7]

Q3: What factors contribute to hydrodehalogenation, and how can it be suppressed?

A3: Hydrodehalogenation can be a significant issue, particularly with electron-rich bromo-thiophenes. Factors influencing this side reaction and potential solutions include:

  • Reaction Temperature: Higher temperatures can promote hydrodehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Solvent and Base: The nature of the solvent and base can play a role. Protic solvents or the presence of water can be a source of protons for the hydrodehalogenation process. Using anhydrous solvents and bases is recommended.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation relative to the desired cross-coupling. Screening different ligand systems may be necessary to identify one that minimizes this side reaction.

Q4: Can the choice of palladium catalyst and ligand affect the outcome of the reaction?

A4: Absolutely. The palladium catalyst and its associated ligands are critical for the success of the Sonogashira coupling.

  • Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources such as PdCl₂(PPh₃)₂ are commonly used.[4][8] Pd(II) precatalysts are often more stable but require in situ reduction to the active Pd(0) species.

  • Phosphine (B1218219) Ligands: The electronic and steric properties of the phosphine ligand can significantly impact the reaction. Electron-rich and bulky ligands can enhance the rate of oxidative addition and stabilize the catalytic species, potentially leading to higher yields and reduced side reactions.[8] For challenging substrates, specialized ligands may be required.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. 4. Incorrect reaction temperature.1. Use a fresh, high-quality palladium catalyst and copper(I) iodide. 2. Ensure all components are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Purify starting materials and use anhydrous, degassed solvents. 4. Optimize the reaction temperature; bromo-thiophenes may require higher temperatures than their iodo- counterparts.
High Levels of Glaser Homocoupling 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. 3. High concentration of terminal alkyne.1. Improve degassing procedures and ensure a leak-free reaction setup. 2. Reduce the amount of CuI or switch to a copper-free protocol. 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump.
Significant Hydrodehalogenation 1. High reaction temperature. 2. Presence of protic impurities. 3. Inappropriate catalyst system.1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Use rigorously dried solvents and reagents. 3. Screen different palladium/ligand combinations.
Formation of Oligomers/Polymers 1. High reaction temperature. 2. High catalyst loading. 3. Extended reaction times.1. Reduce the reaction temperature. 2. Lower the catalyst loading. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Consumption of a key reagent.1. Consider using a more robust catalyst system or adding a fresh portion of the catalyst. 2. Ensure an appropriate stoichiometry of all reagents, particularly the base.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the effect of different catalysts and the presence of a copper co-catalyst on the Sonogashira coupling of 3-bromothiophene (B43185) with an alkyne.

Bromo-thiopheneAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Side Products
3-Bromothiophene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (P2)DABCOTHFRT1875Not specified
3-Bromothiophene3-EthynylpyridinePd(allyl)Cl/P(t-Bu)₃ (P1)DABCOTHFRT1852Not specified
2,3-DibromothiopheneTMS-acetylenePd(PPh₃)₂Cl₂ / CuI / PPh₃Et₃N-60--Dimerization

Note: This data is compiled from literature sources and may not be directly comparable due to variations in experimental setups. Yields are for the desired cross-coupled product.[4][9]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of 3-Bromo-7-chloro-1-benzothiophene

This protocol describes a typical setup for the Sonogashira coupling of a bromo-thiophene derivative with a terminal alkyne using a copper(I) co-catalyst.

Materials:

  • 3-bromo-7-chloro-1-benzothiophene (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene, to make a ~0.1 M solution)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-bromo-7-chloro-1-benzothiophene, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture for a few minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 40-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromothiophene

This protocol is adapted for a copper-free Sonogashira coupling, which is particularly useful for minimizing Glaser homocoupling byproducts.[4]

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • Terminal alkyne (e.g., 3-ethynylpyridine, 1.6 equiv)

  • Palladium precatalyst [DTBNpP]Pd(crotyl)Cl (5 mol%)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO, to make a ~0.2 M solution)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst.

  • Add the anhydrous, degassed solvent, followed by the base, 3-bromothiophene, and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion (typically within a few hours), quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizations

Sonogashira_Mechanism Sonogashira Catalytic Cycle and Side Reactions cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle cluster_Side_Reactions Common Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Hydrodehal Hydrodehalogenation PdII->Hydrodehal [H] source Pd_alkyne R-Pd(II)-C≡CR'(L₂) Transmetal->Pd_alkyne RedElim Reductive Elimination Pd_alkyne->RedElim Product R-C≡CR' (Desired Product) RedElim->Product Product->Pd0 Regeneration Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + CuI, Base CuI CuI Base Base Cu_acetylide->Transmetal Transfers alkyne to Palladium Glaser Glaser Homocoupling (O₂) Cu_acetylide->Glaser Diyne R'C≡C-C≡CR' (Side Product) Glaser->Diyne Debrominated R-H (Side Product) Hydrodehal->Debrominated

Caption: Sonogashira catalytic cycle with competing side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield in Sonogashira Coupling Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Analyze_Side_Products Analyze Byproducts (GC-MS, NMR) Check_Inert->Analyze_Side_Products Check_Reagents->Analyze_Side_Products High_Glaser High Homocoupling? Analyze_Side_Products->High_Glaser High_Debrom High Hydrodehalogenation? Analyze_Side_Products->High_Debrom Optimize_Temp Optimize Temperature Analyze_Side_Products->Optimize_Temp No major side products High_Glaser->Optimize_Temp No Go_Copper_Free Switch to Copper-Free Protocol High_Glaser->Go_Copper_Free Yes High_Debrom->Optimize_Temp No Lower_Temp Lower Temperature High_Debrom->Lower_Temp Yes Change_Ligand Screen Different Ligands/Catalysts Optimize_Temp->Change_Ligand Success Improved Yield Go_Copper_Free->Success Lower_Temp->Change_Ligand Change_Ligand->Success

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

References

Technical Support Center: Purification of Products from 2-Bromo-5-methylthiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-Bromo-5-methylthiophene reactions.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products of this compound.

Issue 1: Low yield after column chromatography.

  • Question: My Suzuki coupling reaction with this compound results in a low yield of the desired 2-aryl-5-methylthiophene after column chromatography. What are the potential causes and how can I improve it?

  • Answer: Low yields after chromatographic purification can stem from several factors. Here is a step-by-step troubleshooting approach:

    • Catalyst Residue: Palladium catalysts used in cross-coupling reactions can sometimes interfere with purification. Ensure that the reaction work-up includes a step to remove the catalyst, such as filtration through a pad of celite before concentration.

    • Compound Instability: Thiophene (B33073) derivatives can be sensitive to the acidic nature of silica (B1680970) gel, potentially leading to degradation on the column. Consider deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine (B128534) before loading your sample. Alternatively, using a different stationary phase like neutral alumina (B75360) can be beneficial for acid-sensitive compounds.

    • Improper Solvent System: An inappropriate mobile phase can lead to poor separation and co-elution of the product with impurities, resulting in lower yields of pure fractions. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

    • Side Reactions: Incomplete reactions or the formation of side products can contribute to low yields. Common side reactions in Suzuki couplings include homocoupling of the boronic acid. Ensure your reaction goes to completion by monitoring with TLC or GC-MS.

Issue 2: Difficulty in removing tin byproducts from a Stille coupling reaction.

  • Question: I am struggling to remove organotin impurities from my 2-aryl-5-methylthiophene product synthesized via a Stille coupling reaction. What are the best methods for their removal?

  • Answer: Organotin byproducts are a common challenge in the purification of products from Stille reactions. Here are effective strategies for their removal:

    • Aqueous Potassium Fluoride (B91410) (KF) Wash: A highly effective method is to wash the crude product solution with a saturated aqueous solution of potassium fluoride. The fluoride ions react with the tin byproducts to form insoluble organotin fluorides, which can then be removed by filtration.

    • Silica Gel Chromatography with Triethylamine: In many cases, the tributyltin halides (Bu3SnX) can be removed by filtering the crude product through a plug of silica gel conditioned with a solvent system containing 2-5% triethylamine.

    • Fractional Distillation: If the desired product is a liquid and has a significantly different boiling point from the tin byproducts, fractional distillation under reduced pressure can be an effective purification method.

Issue 3: The product oils out during recrystallization.

  • Question: I am trying to recrystallize my 2,5-disubstituted thiophene product, but it is oiling out instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the cooling process being too rapid. Here are some solutions:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, and then allow it to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

    • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the mixture to decrease the saturation and then cool slowly.

    • Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For non-polar compounds, mixtures like hexane/ethyl acetate (B1210297) or toluene/hexane can be effective.

    • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common and effective purification methods for products derived from this compound are column chromatography and recrystallization. For volatile liquid products, fractional distillation under reduced pressure is also a viable option. The choice of method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the scale of the reaction.

Q2: What are some common side products in Suzuki-Miyaura reactions with this compound, and how can they be identified?

A2: Common side products include the homocoupling product of the arylboronic acid (Ar-Ar) and unreacted starting materials. These can often be identified by comparing the NMR spectrum of the crude product to that of the starting materials. The homocoupling product will lack the characteristic thiophene signals and will show signals corresponding to a symmetrical biaryl compound.

Q3: How can I monitor the progress of my purification by column chromatography?

A3: Thin-layer chromatography (TLC) is the primary method for monitoring column chromatography. By collecting fractions and spotting them on a TLC plate, you can visualize the separation of your desired product from impurities. The fractions containing the pure product (ideally showing a single spot with the correct Rf value) can then be combined. UV light is often used for visualization as thiophene derivatives are typically UV-active.

Q4: Are there any safety precautions I should take when working with this compound and its reaction products?

A4: Yes, this compound is a combustible liquid and can be harmful if swallowed or in contact with skin. It can also cause skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation

Table 1: Comparison of Common Purification Techniques for 2-Aryl-5-methylthiophene Derivatives

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography >98%60-90%Highly versatile, can separate complex mixtures and regioisomers.Can be time-consuming and requires large volumes of solvent. Potential for product degradation on silica.
Recrystallization >99%50-80%Can provide very high purity for solid compounds. Relatively simple and inexpensive.Only applicable to solid products. Yield can be lower due to solubility losses in the mother liquor.
Fractional Distillation >97%70-95%Effective for purifying volatile liquid products. Good for large-scale purifications.Requires the product to be thermally stable. May not effectively separate isomers with close boiling points.

Experimental Protocols

Protocol 1: Purification of a 2-Aryl-5-methylthiophene by Flash Column Chromatography

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass chromatography column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of a Solid 2,5-Disubstituted Thiophene by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, hexane/ethyl acetate, or toluene.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Mandatory Visualization

G Troubleshooting Workflow for Purification Issues start Crude Product check_purity Assess Purity (TLC, NMR, GC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes purification_method Select Purification Method is_pure->purification_method No column Column Chromatography purification_method->column Complex Mixture / Liquid or Solid recrystallization Recrystallization purification_method->recrystallization Solid Product distillation Distillation purification_method->distillation Liquid Product troubleshoot_column Troubleshoot Column Chromatography column->troubleshoot_column troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization troubleshoot_distillation Troubleshoot Distillation distillation->troubleshoot_distillation troubleshoot_column->check_purity troubleshoot_recrystallization->check_purity troubleshoot_distillation->check_purity

Caption: A general workflow for troubleshooting purification issues.

G Key Steps in Suzuki-Miyaura Coupling and Purification start This compound + Arylboronic Acid reaction Pd-Catalyzed Coupling start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization product Pure 2-Aryl-5-methylthiophene column->product recrystallization->product

Caption: Experimental workflow for a Suzuki coupling and purification.

Technical Support Center: Effective Removal of Tin Byproducts from Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting the removal of organotin byproducts from Stille coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification of products from Stille coupling reactions.

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

A1: The primary organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and hexaalkylditin (e.g., Bu₃SnSnBu₃). If your reaction utilizes tin hydrides, you may also need to remove trialkyltin hydrides (e.g., Bu₃SnH).[1] These byproducts are known for their toxicity, and their removal is crucial, especially in drug development, often requiring purification to parts-per-million (ppm) levels.[2]

Q2: I performed an aqueous potassium fluoride (B91410) (KF) wash, but my product is still contaminated with tin residues. What might be the problem?

A2: Incomplete removal of tin byproducts after a KF wash can be due to several factors:

  • Insufficient Contact Time or Agitation: For the complete precipitation of tin fluoride, it is recommended to stir the biphasic mixture vigorously for at least one hour.[2]

  • Formation of an Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which can trap the desired product and hinder efficient separation.[1][2] In such cases, filtering the entire mixture through a pad of Celite® is an effective solution.[1][3]

  • Suboptimal pH: The efficiency of the precipitation of organotin species can be influenced by the pH of the aqueous phase.[3]

  • Presence of Unreactive Tin Species: Byproducts like tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) may not react efficiently with KF. Pre-treating the reaction mixture with iodine (I₂) can convert these species to tributyltin iodide (Bu₃SnI), which is more readily removed by a subsequent KF wash.[1][2][4]

Q3: Are there alternative methods to the aqueous KF wash for tin byproduct removal?

A3: Yes, several other effective methods are available:

  • Chromatographic Methods:

    • Triethylamine-Treated Silica (B1680970) Gel: Filtering the crude reaction mixture through a plug of silica gel pre-treated with 2-5% triethylamine (B128534) in the eluent is a quick and effective method.[1][4][5]

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[1][6]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the organotin compounds into the aqueous phase.[1]

  • Chemical Scavengers: Solid-supported reagents, often silica-based, are functionalized with groups that selectively bind to organotin compounds.[2][7] The crude reaction mixture is stirred with the scavenger, which is then removed by simple filtration.[2]

Q4: My product is a solid. What is the best way to purify it from organotin residues?

A4: For solid products, recrystallization can be a highly effective purification technique. A common procedure involves slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization to significantly reduce tin contamination.[1][8]

Q5: My product is sensitive to water. What non-aqueous methods can I use to remove tin byproducts?

A5: For water-sensitive products, non-aqueous work-up procedures are recommended. Flash chromatography on silica gel treated with triethylamine is an excellent first choice.[2][3] Alternatively, precipitation or crystallization of your desired product from an appropriate solvent system can leave the organotin impurities behind in the mother liquor.[3]

Q6: I'm experiencing significant product loss during the workup. What can I do to improve my yield?

A6: Product loss can occur due to several reasons:

  • Adsorption onto Precipitates: Your product might be adsorbing to the precipitated tin fluoride or the Celite® used for filtration. To mitigate this, ensure you thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[3]

  • Emulsion Formation: Emulsions can form during aqueous work-up, trapping your product. Adding brine (saturated NaCl solution) can help to break up these emulsions.[3]

  • Degradation on Silica Gel: If you are using chromatography, your product might be degrading on the acidic silica gel. Using a less acidic stationary phase, such as neutral or basic alumina, or deactivating the silica gel with triethylamine can prevent this.[3]

Data on Tin Removal Efficiency

The following table summarizes the reported efficiency of various methods for removing organotin residues.

Purification MethodReported EfficiencyAdvantagesDisadvantagesCitations
Aqueous KF Wash & Filtration>95%Cost-effective and simple procedure.May not be suitable for water-sensitive compounds; can form emulsions.[3]
Flash Chromatography (Silica Gel)90-99%Widely applicable for a range of impurities.Can be time-consuming; potential for product degradation on acidic silica.[3]
Flash Chromatography (Triethylamine-treated Silica)>98%Minimizes product degradation and improves separation.Requires pre-treatment of the stationary phase.[1][3]
Flash Chromatography (Potassium Carbonate/Silica Gel)Reduces tin to <15 ppmHighly effective for removing trace amounts of tin.Requires preparation of the mixed stationary phase.[1][6]
Chemical Scavengers (e.g., AlMe₃, NaOH)>95%Effective for specific types of organotin byproducts.Reagents can be hazardous and may not be compatible with all functional groups.[3]
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)Can achieve complete removal of tin.Multi-step process.[1]
Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration

  • Dilution: Once the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1][3]

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium (B1175870) chloride solution to remove highly polar impurities.[1]

  • KF Treatment: Wash the organic layer 2-3 times with a 1M or saturated aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.[1][4]

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][3]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can be further purified if necessary.[1]

Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]

Visual Workflow Guides

Stille_Purification_Decision_Tree start Crude Stille Reaction Mixture is_water_sensitive Is the product water-sensitive? start->is_water_sensitive aqueous_workup Aqueous KF Wash & Celite Filtration is_water_sensitive->aqueous_workup No chromatography_amine Flash Chromatography (Et3N-treated SiO2) is_water_sensitive->chromatography_amine Yes check_purity Check Purity (e.g., NMR, LCMS) aqueous_workup->check_purity chromatography_amine->check_purity pure_product Pure Product check_purity->pure_product Yes further_purification Further Purification Needed? check_purity->further_purification No chromatography_carbonate Flash Chromatography (K2CO3/SiO2) further_purification->chromatography_carbonate Liquid Product recrystallization Recrystallization further_purification->recrystallization Solid Product chromatography_carbonate->pure_product recrystallization->pure_product

Caption: Decision workflow for purification of Stille coupling products.

KF_Wash_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with aq. KF (2-3 times) dilute->wash_kf precipitate Bu3SnF Precipitate Forms wash_kf->precipitate filter Filter through Celite® Pad precipitate->filter separate Separate Organic and Aqueous Layers filter->separate wash_brine Wash Organic Layer with Brine separate->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Workflow for organotin removal using aqueous KF.

References

Strategies to prevent alkyne homocoupling in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of alkyne homocoupling (Glaser coupling).

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling in the context of the Sonogashira reaction?

A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction where two terminal alkyne molecules react to form a symmetrical 1,3-diyne.[1][2] This undesired reaction consumes the alkyne starting material, which can reduce the yield of the desired cross-coupled product and complicate purification.[2]

Q2: What are the primary causes of alkyne homocoupling?

A2: The two main culprits responsible for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2] While the copper co-catalyst enhances the rate of the Sonogashira reaction, it also unfortunately catalyzes this undesirable side reaction.[1][3]

Q3: What are the general strategies to prevent or minimize alkyne homocoupling?

A3: Several strategies can be employed to suppress homocoupling:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is a critical first step, especially in copper-catalyzed reactions.[1][2]

  • Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][3]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly diminish homocoupling.[1]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]

Q4: How does the choice of ligand affect homocoupling?

A4: The phosphine (B1218219) ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[1] However, the optimal ligand is often dependent on the specific substrates, and screening different ligands may be necessary.[1]

Q5: Can the base and solvent impact the amount of homocoupling?

A5: Absolutely. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can also influence the stability and reactivity of the catalytic species involved, thereby affecting the competition between cross-coupling and homocoupling.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Possible Cause Suggested Solution
High percentage of homocoupled diyne product observed. Presence of oxygen in the reaction.Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain a strictly inert atmosphere (Argon or Nitrogen).[2]
Copper-catalyzed reaction is promoting Glaser coupling.Switch to a copper-free Sonogashira protocol.[2][3] This is often the most effective way to eliminate homocoupling.
Sub-optimal reaction conditions.Screen different phosphine ligands (e.g., bulky, electron-rich ligands). Optimize the choice of base (secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective than triethylamine).[2] Vary the solvent and reaction temperature.[4][5]
High concentration of terminal alkyne.Add the terminal alkyne to the reaction mixture slowly using a syringe pump.[1]
Low yield of the desired cross-coupled product. Catalyst degradation.Ensure high-purity, anhydrous, and degassed solvents and reagents are used. The presence of oxygen can degrade the Pd(0) catalyst.[2]
Incorrect stoichiometry.Carefully verify the molar ratios of the aryl halide, alkyne, palladium catalyst, and base.[2]
Insufficient reaction temperature.For less reactive aryl halides (e.g., bromides and chlorides), a higher reaction temperature may be required.[6]
Reaction fails to proceed. Inactive catalyst.Ensure the palladium precatalyst is properly activated to the active Pd(0) species.
Poor choice of solvent or base for the specific substrates.Consult the literature for solvent/base combinations that have been successful for similar substrates. For instance, DMF or THF with triethylamine (B128534) are common choices.[6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Reaction with Minimized Homocoupling

This protocol is a modified version of the standard Sonogashira conditions, optimized to reduce Glaser coupling.

Reagent Preparation:

  • Ensure all solvents (e.g., THF, triethylamine) are anhydrous and freshly distilled and degassed.[2]

  • All solid reagents (aryl halide, terminal alkyne, PdCl₂(PPh₃)₂, CuI) should be of high purity and dried.

Reaction Setup (using Schlenk Technique):

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[2]

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[2]

  • Add the degassed solvent (e.g., 10 mL THF) and base (e.g., 5 mL triethylamine) via syringe.[2]

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution. For highly sensitive substrates, consider slow addition via a syringe pump.

  • Stir the reaction at the appropriate temperature (room temperature to 90 °C, depending on the aryl halide's reactivity) and monitor its progress by TLC or GC/MS.[2]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the copper co-catalyst to completely avoid Glaser homocoupling.

Reagent Preparation:

  • Ensure all solvents (e.g., acetonitrile) are anhydrous and degassed.

  • The aryl halide, terminal alkyne, palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂), phosphine ligand (e.g., cataCXium A), and base (e.g., Cs₂CO₃) should be of high purity.[2]

Reaction Setup (in a glovebox or under a strong flow of inert gas):

  • To a dry reaction tube, add the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), cataCXium A (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol).[2]

  • Add the anhydrous and degassed solvent (e.g., 5 mL acetonitrile).[2]

  • Seal the tube and stir the mixture at the appropriate temperature until the reaction is complete (monitor by TLC or GC/MS).[2]

Work-up and Purification:

  • Cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the product by column chromatography.[2]

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling ArX Ar-X OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation CuC≡CR Cu-C≡C-R' CuC≡CR->Transmetalation ArPdC≡CR Ar-Pd(II)-C≡C-R' Transmetalation->ArPdC≡CR RedElim Reductive Elimination ArPdC≡CR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R' RedElim->Product HC≡CR H-C≡C-R' CuAcetylide Cu-C≡C-R' HC≡CR->CuAcetylide + Cu(I), Base CuI Cu(I) Base Base CuAcetylide->CuC≡CR Common Intermediate Dimerization Oxidative Dimerization CuAcetylide->Dimerization Oxygen O₂ (Oxidant) Oxygen->Dimerization Diyne R'-C≡C-C≡C-R' Dimerization->Diyne

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting_Workflow Start High Homocoupling Observed CheckInert Is the reaction under a strictly inert atmosphere? Start->CheckInert Degas Action: Thoroughly degas solvents and use Schlenk/glovebox techniques. CheckInert->Degas No CheckCopper Is a copper co-catalyst being used? CheckInert->CheckCopper Yes Degas->CheckCopper GoCopperFree Action: Switch to a copper-free protocol. CheckCopper->GoCopperFree Yes Optimize Action: Optimize reaction parameters (ligand, base, solvent, temperature). CheckCopper->Optimize No (or if Cu is required) End Homocoupling Minimized GoCopperFree->End SlowAddition Consider slow addition of the alkyne. Optimize->SlowAddition SlowAddition->End

Caption: Troubleshooting workflow for alkyne homocoupling.

Strategy_Selection Start Goal: Prevent Alkyne Homocoupling IsCopperTolerated Are copper-free conditions feasible for your substrate? Start->IsCopperTolerated UseCopperFree Primary Strategy: Implement a Copper-Free Sonogashira Protocol IsCopperTolerated->UseCopperFree Yes UseCopperCatalyzed Secondary Strategy: Optimize Copper-Catalyzed Reaction IsCopperTolerated->UseCopperCatalyzed No InertAtmosphere 1. Ensure Rigorous Inert Atmosphere UseCopperCatalyzed->InertAtmosphere OptimizeConditions 2. Optimize Ligand, Base, and Solvent InertAtmosphere->OptimizeConditions SlowAddition 3. Employ Slow Alkyne Addition OptimizeConditions->SlowAddition

Caption: Decision tree for selecting a preventative strategy.

References

Technical Support Center: Improving Yields in Palladium-Catalyzed Synthesis with 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions with 2-Bromo-5-methylthiophene.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I improve the outcome?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The most common issues include suboptimal choice of catalyst, base, or solvent, as well as catalyst deactivation and side reactions like protodeboronation.[1][2] The pyridine (B92270) nitrogen in similar substrates can coordinate with the palladium catalyst, hindering its activity.[2]

To improve yields, consider the following:

  • Catalyst and Ligand Selection: For challenging substrates like 2-bromothiophenes, electron-rich and bulky phosphine (B1218219) ligands are often beneficial as they facilitate the rate-determining oxidative addition step.[2] Catalyst systems like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with a Buchwald ligand (e.g., SPhos, XPhos) are effective.[2][3][4]

  • Base and Solvent Optimization: The choice of base is crucial for the transmetalation step.[3] Inorganic bases such as K₃PO₄ and K₂CO₃ are commonly used.[3][4][5] The solvent system must solubilize all reactants; mixtures of dioxane/water or toluene (B28343)/ethanol/water are typical choices.[3][4]

  • Minimizing Side Reactions: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, can be a significant side reaction.[2] To minimize this, ensure your reaction is thoroughly degassed to remove oxygen and consider using more stable boronic esters (e.g., pinacol (B44631) esters).[2]

Q2: My Stille coupling reaction is sluggish or fails to go to completion. What adjustments can I make?

A2: Sluggish Stille couplings are often related to the catalyst system and reaction conditions. Key parameters to investigate include the palladium catalyst, ligands, additives, and temperature.

  • Catalyst and Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for Stille reactions.[4][6] Sterically hindered and electron-rich ligands can accelerate the coupling.

  • Solvent Choice: Anhydrous and degassed toluene is a standard solvent.[4][6] For reactants with poor solubility, a mixture of toluene and DMF can be used.[6]

  • Additives: The addition of CuI can significantly increase the reaction rate.

  • Temperature: Heating the reaction mixture, typically to 90-110 °C, is necessary to drive the reaction to completion.[6][7]

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can this be prevented?

A3: Homocoupling of the terminal alkyne (Glaser-Hay coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and the copper co-catalyst.[8] To minimize this:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.[8]

  • Copper Co-catalyst: Reduce the amount of CuI to the minimum effective concentration. In some cases, a copper-free protocol may be necessary.[8]

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can also help to suppress homocoupling.[8]

  • Temperature: The oxidative-addition step can be rate-limiting for aryl bromides, potentially requiring higher temperatures.[9]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A4: The Buchwald-Hartwig amination can be challenging with heterocyclic substrates. Success depends critically on the choice of ligand, base, and palladium precatalyst.

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often essential for achieving high yields, as they promote both the oxidative addition and reductive elimination steps.[10][11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa) is a common choice.

  • Palladium Source: Using advanced generation palladium precatalysts can improve catalytic activity and stability.[12][13]

  • Solvent: High-boiling, non-coordinating solvents like toluene or dioxane are typically used.[12]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted this compound.

  • Formation of only trace amounts of the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh bottle or a reliable source. For Pd(0) catalysts like Pd(PPh₃)₄, handle under an inert atmosphere to prevent oxidation.
Inappropriate Ligand For challenging couplings, switch to a more electron-rich and sterically bulky ligand (e.g., Buchwald-type ligands like SPhos or XPhos).[1][2]
Suboptimal Base The choice of base is critical. For Suzuki, try K₃PO₄ or Cs₂CO₃.[3] For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[10]
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent system. For Suzuki, a mixture like dioxane/water is common.[4][5] For other couplings, dry, degassed solvents like toluene or THF are standard.[6][14]
Low Reaction Temperature Many cross-coupling reactions require heating. Gradually increase the temperature, typically in the range of 80-110 °C.[3][6][12]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period).[2][15]
Issue 2: Formation of Palladium Black

Symptoms:

  • The reaction mixture turns black with the formation of a precipitate.

  • The reaction stalls and does not proceed to completion.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Decomposition This indicates the agglomeration of Pd(0) into inactive palladium black.[2][8]
Insufficient Ligand Stabilization Increase the ligand-to-palladium ratio slightly. Use bulky, electron-rich phosphine ligands which are better at stabilizing the Pd(0) center.[1]
High Reaction Temperature Avoid excessively high temperatures which can accelerate catalyst decomposition.[1]
Impurities Ensure all reagents and solvents are pure and anhydrous. Impurities can poison the catalyst.[8]
Issue 3: Significant Side Product Formation

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS that do not correspond to starting material or the desired product.

  • Common side products include homocoupled starting materials or byproducts from debromination/deboronation.

Possible Causes & Solutions:

CauseRecommended Solution
Homocoupling of Coupling Partner This is common in Suzuki (boronic acid dimerization) and Sonogashira (alkyne dimerization) reactions.[1][8] Ensure the reaction is strictly anaerobic. For Sonogashira, minimize the amount of copper catalyst.[8]
Protodeboronation (Suzuki) The boronic acid is replaced by a hydrogen atom. Minimize water content and ensure the reaction is degassed. Using boronic esters can increase stability.[2]
Hydrodehalogenation (Debromination) The bromo group on the thiophene (B33073) is replaced by a hydrogen atom. This can be promoted by high temperatures or certain bases.[1] Optimize the reaction temperature and consider screening different bases.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions with 2-bromothiophene (B119243) derivatives. These should be used as a guide for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromothiophene Derivatives [3][4][5]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (2-5 mol%)K₃PO₄ (2-3 eq)Dioxane/H₂O (4:1)80-10012-2470-95
Pd(PPh₃)₄ (2.5 mol%)K₃PO₄ (2 eq)Dioxane/H₂O (4:1)901225-76
Pd(OAc)₂ / SPhosK₂CO₃ (2 eq)Toluene/H₂O10012-1885-98

Table 2: Stille Coupling of 2-Bromothiophene Derivatives [4][6][14]

Catalyst (mol%)LigandAdditiveSolventTemp. (°C)Time (h)
Pd(PPh₃)₄ (2%)--Toluene90-11012-24
Pd₂(dba)₃ (2%)P(o-tol)₃ (4%)-Toluene90-11012-16
Pd(PPh₃)₄ (5%)-CuIDMF8012

Table 3: Heck Coupling of 2-Bromothiophene Derivatives [14][16]

Catalyst (mol%)LigandBaseSolventTemp. (°C)
Pd(OAc)₂ (1%)PPh₃Et₃NDMF100-120
[Pd(η³-C₃H₅)Cl]₂ / TetraphosphineK₂CO₃Dioxane140

Table 4: Sonogashira Coupling of Aryl Bromides [9][17]

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)
Pd(PPh₃)₂Cl₂ (2-5%)CuI (5-10%)Et₃N or DIPAToluene or DMF80-100
Pd(dppf)Cl₂CuIEt₃NTHF60-80

Table 5: Buchwald-Hartwig Amination of Aryl Bromides [11][12][18]

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)
Pd₂(dba)₃BINAPt-BuONaToluene80-110
Pd(OAc)₂XPhos or RuPhost-BuONa or K₃PO₄Toluene or Dioxane80-110

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [3][4][5]

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane (B91453) and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Stille Coupling [4][6][7]

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq) and the organostannane reagent (1.1 eq).

  • Via syringe, add anhydrous and degassed toluene.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography. Note: All waste containing tin compounds must be disposed of according to institutional and local regulations.[6]

Visualizations

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents Initial Checks check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions Initial Checks degas Improve Degassing (Freeze-Pump-Thaw) start->degas Initial Checks optimize_catalyst Optimize Catalyst System (Change Ligand/Pd Source) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions OK optimize_solvent Optimize Solvent System check_conditions->optimize_solvent Conditions OK degas->optimize_catalyst Degassing OK success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r2 R¹-Pd(II)L₂(R²) transmetal->pd_r2 red_elim Reductive Elimination pd_r2->red_elim red_elim->pd0 Regeneration Product Product (R¹-R²) red_elim->Product R1X This compound (R¹-X) R1X->ox_add R2B Ar-B(OR)₂ (R²-B(OR)₂) R2B->transmetal Base Base (e.g., K₃PO₄) Base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting and Preventing Palladium Black Formation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and preventing palladium black formation in palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to catalyst decomposition.

Troubleshooting Guide

The formation of palladium black, a finely divided and catalytically inactive form of palladium metal, is a common indication of catalyst decomposition in cross-coupling reactions.[1][2][3] This precipitation leads to lower reaction yields and inconsistent results. The following table summarizes common causes and provides actionable solutions to prevent this issue.

Observation Potential Cause Recommended Solution(s) Relevant Factors
Rapid formation of black precipitate at the start of the reaction. Unstable Pd(0) species: The active Pd(0) catalyst is not sufficiently stabilized and aggregates.[3]- Increase ligand-to-palladium ratio: An extra equivalent of ligand can improve catalyst stability. - Use preformed, air-stable precatalysts: Buchwald or PEPPSI™ precatalysts can ensure cleaner catalyst generation. - Select appropriate ligands: Sterically demanding, electron-rich phosphine (B1218219) ligands can stabilize the Pd(0) center.[4]Ligand type, Pd source
Palladium black forms gradually as the reaction progresses. Slow catalyst decomposition: This can be due to high temperature, incompatible solvent, or impurities.- Lower the reaction temperature: Elevated temperatures can accelerate catalyst decomposition.[5] - Optimize solvent choice: Less polar solvents like toluene (B28343) or dioxane are often preferred.[6] Polar coordinating solvents can sometimes alter selectivity and stability.[7] - Ensure high purity of reagents: Trace impurities in substrates or reagents can poison the catalyst.Temperature, Solvent, Reagent Purity
Reaction stalls and palladium black is observed. Ligand degradation or oxidation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides and destabilization of the catalyst.[8]- Degas all solvents and reagents thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., Argon or Nitrogen).[8][9] - Work under an inert atmosphere: Use a glovebox or Schlenk line techniques.Reaction atmosphere
Inconsistent results and sporadic palladium black formation. Issues with Pd(II) precatalyst reduction: The in-situ reduction of Pd(II) to the active Pd(0) species is inefficient or leads to side reactions.[10]- Control the pre-catalyst reduction process: The sequence of addition of reagents can be critical.[10] - Consider using a mild reducing agent: In some cases, additives can facilitate a cleaner reduction.[9]Catalyst activation
Homocoupling of boronic acids is observed alongside palladium black. Presence of Pd(II) species and oxygen: This can lead to an undesired catalytic cycle for homocoupling.[11]- Rigorous deoxygenation: This minimizes the reoxidation of Pd(0) to Pd(II).[9] - Use a Pd(0) source directly: This bypasses the need for in-situ reduction and potential issues with residual Pd(II).Oxygen, Pd oxidation state

Frequently Asked Questions (FAQs)

Q1: What is palladium black and why is it a problem in cross-coupling reactions?

Palladium black is a finely divided, high-surface-area form of elemental palladium that appears as a black precipitate.[3] In homogeneous cross-coupling reactions, the catalytic cycle relies on soluble, molecular palladium complexes, typically in the Pd(0) and Pd(II) oxidation states.[11][12] The formation of palladium black signifies the aggregation and precipitation of the active catalyst from the solution, rendering it inactive for the desired transformation.[1][2] This leads to a decrease in reaction rate, lower yields, and potentially incomplete conversion of starting materials.

Q2: What are the primary pathways that lead to the formation of palladium black?

Palladium black formation is a result of catalyst deactivation. The primary pathway involves the aggregation of the catalytically active but unstable "naked" Pd(0) species.[3] This can happen when:

  • Ligands dissociate from the palladium center, leaving it coordinatively unsaturated and prone to aggregation.[3]

  • The rate of reductive elimination to regenerate the Pd(0) catalyst is faster than the subsequent oxidative addition, leading to a buildup of the unstable Pd(0) intermediate.

  • Inefficient reduction of Pd(II) precatalysts can lead to the formation of palladium nanoparticles.[10]

  • High temperatures can promote ligand dissociation and catalyst aggregation.[5]

Q3: How can I prevent the formation of palladium black?

Preventing palladium black formation centers on maintaining the stability of the active palladium catalyst in the solution. Key strategies include:

  • Proper Ligand Selection: Use sterically bulky and electron-rich ligands that strongly coordinate to the palladium center, preventing aggregation.[4]

  • Optimizing the Ligand-to-Palladium Ratio: An excess of the ligand can help to keep the palladium complex in solution and prevent decomposition.

  • Controlling the Reaction Temperature: Running the reaction at the lowest effective temperature can minimize thermal decomposition pathways.[5]

  • Choosing the Right Solvent: The solvent can influence the stability of the catalytic species. Non-polar, less coordinating solvents are often a good starting point.[6][13]

  • Rigorous Inert Atmosphere Techniques: Degassing solvents and running reactions under an inert atmosphere (e.g., argon or nitrogen) prevents the oxidation of sensitive phosphine ligands and the palladium catalyst itself.[8]

  • Using Stable Precatalysts: Modern, well-defined palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species.

Q4: What is the role of ligands in preventing palladium black formation?

Ligands play a crucial role in stabilizing the palladium catalyst and preventing its aggregation into palladium black.[4]

  • Steric Hindrance: Bulky ligands physically block palladium atoms from coming into close contact and aggregating.

  • Electronic Effects: Electron-rich ligands donate electron density to the palladium center, which can strengthen the palladium-ligand bond and stabilize the complex.[4]

  • Solubility: The organic nature of the ligands helps to keep the palladium complex dissolved in the organic reaction solvent.

  • Modulating Reactivity: Ligands influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), which can prevent the accumulation of unstable intermediates.

Q5: Can the choice of solvent influence the formation of palladium black?

Yes, the solvent can have a significant impact on catalyst stability.[6][7]

  • Polarity: The polarity of the solvent can affect the solubility of the catalyst and the reaction intermediates.

  • Coordinating Ability: Coordinating solvents can sometimes compete with the primary ligand for binding to the palladium center, potentially leading to ligand dissociation and catalyst decomposition.[7] However, in some cases, solvent coordination can be beneficial.

  • Solubility of Reagents: The solvent must be able to dissolve all reaction components to maintain a homogeneous system.

Commonly used solvents in cross-coupling reactions include toluene, dioxane, THF, and DMF.[14] The optimal solvent choice is often reaction-specific and may require screening.

Q6: How does temperature affect catalyst stability and the formation of palladium black?

Temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition pathways.[5]

  • Increased Ligand Dissociation: At higher temperatures, the equilibrium between the ligated palladium complex and the dissociated species can shift towards the latter, increasing the concentration of unstable, unligated palladium.

  • Thermal Decomposition: The palladium complex itself may have limited thermal stability.

  • Side Reactions: Higher temperatures can promote undesired side reactions that may consume reagents or generate catalyst poisons.

It is generally advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with Troubleshooting Considerations

This protocol provides a general starting point. Optimization of specific parameters is often necessary.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precatalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • If palladium black is observed, consider the troubleshooting measures outlined in the table above for future experiments.

Visualizing the Palladium Catalytic Cycle and Decomposition Pathway

The following diagrams illustrate the key steps in a typical cross-coupling reaction and how catalyst decomposition can occur.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_decomp Decomposition Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Pd(0)_aggregated Palladium Black (Inactive) Pd(0)L_n->Pd(0)_aggregated Aggregation (- Ligands) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-M) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of a cross-coupling reaction and the off-cycle pathway to inactive palladium black.

Troubleshooting Workflow for Palladium Black Formation

This flowchart provides a logical sequence of steps to address the issue of palladium black formation.

Troubleshooting_Workflow start Palladium Black Observed check_atmosphere 1. Check Inert Atmosphere - Degas solvents? - Proper inert gas purge? start->check_atmosphere optimize_temp 2. Optimize Temperature - Lower reaction temp? check_atmosphere->optimize_temp Yes success Problem Resolved check_atmosphere->success No, fixed optimize_ligand 3. Optimize Ligand - Increase L:Pd ratio? - Change ligand type? optimize_temp->optimize_ligand Still an issue optimize_temp->success Fixed optimize_catalyst 4. Optimize Catalyst - Use a precatalyst? - Change Pd source? optimize_ligand->optimize_catalyst Still an issue optimize_ligand->success Fixed optimize_catalyst->success Fixed

Caption: A step-by-step workflow for troubleshooting palladium black formation in cross-coupling reactions.

References

Technical Support Center: Chromatographic Separation of 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 2-bromo-3-methylthiophene (B51420) and 5-bromo-3-methylthiophene isomers. The separation of these positional isomers is known to be challenging due to their similar physical and chemical properties.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene?

A1: These two compounds are positional isomers with the same molecular weight and similar polarities. Their boiling points are also very close, which makes separation by distillation difficult.[1] Standard chromatographic techniques like silica (B1680970) gel column chromatography and reverse-phase HPLC often provide limited success in achieving baseline separation.[1]

Q2: What is the most common analytical technique for this mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently cited method for the analysis of the isomeric mixture of 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene.[1] While it can identify and quantify the isomers, achieving complete separation on standard non-polar GC columns can be challenging.

Q3: Can I use HPLC to separate these isomers?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a potential method. While standard reverse-phase methods may have limited success[1], exploring different stationary phases and mobile phase compositions can lead to a viable separation. Normal-phase HPLC, in particular, is often effective for separating isomers.[2][3][4]

Q4: Are there any alternative chromatographic techniques I can try?

A4: Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of isomers and thermally labile compounds.[4][5] It uses supercritical carbon dioxide as the primary mobile phase, offering a "green" alternative to normal-phase HPLC with potentially faster and more efficient separations.[6]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue: Poor or no separation of the 2-bromo and 5-bromo isomers on a non-polar GC column.

Potential Cause Suggested Solution
Insufficient Column Selectivity Switch to a more polar stationary phase. Columns with a higher cyano or phenyl content can offer different selectivity for positional isomers.[7][8]
Suboptimal Temperature Program Decrease the temperature ramp rate during the elution of the isomers to increase the time they interact with the stationary phase. An isothermal hold just before their elution might also improve resolution.[9]
Carrier Gas Flow Rate Not Optimized Perform a flow rate study to find the optimal linear velocity for your carrier gas (Helium, Hydrogen, or Nitrogen) that provides the best resolution for this specific pair of isomers.[9]
Column Overload Inject a smaller sample volume or a more dilute sample to prevent peak broadening and improve separation.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Co-elution of the 2-bromo and 5-bromo isomers using a standard C18 reverse-phase column.

Potential Cause Suggested Solution
Insufficient Stationary Phase Selectivity 1. Change Stationary Phase: Try a different reverse-phase column with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase column. 2. Switch to Normal-Phase: Normal-phase chromatography is often more effective for isomer separation.[2][3][4] Use a silica, cyano (CN), or amino (NH2) column with a non-polar mobile phase (e.g., hexane/ethyl acetate).[10]
Mobile Phase Composition Not Optimized 1. Change Organic Modifier (Reverse-Phase): If using acetonitrile, try switching to methanol (B129727) or a mixture of both. The different solvent properties can alter selectivity.[11] 2. Adjust Mobile Phase Strength: In reverse-phase, decrease the percentage of the organic solvent to increase retention and potentially improve resolution.[12] In normal-phase, a slight increase in the polar solvent component can improve separation.
Temperature Effects Optimize the column temperature. Running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve the resolution between closely eluting peaks.[12]

Experimental Protocols

Protocol 1: GC-MS Method Development Starting Point
Parameter Recommendation
GC System: Agilent GC-MS or equivalent
Column: Mid-polarity capillary column (e.g., 50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Inlet Temperature: 250°C
Injection Volume: 1 µL (split or splitless, depending on concentration)
Oven Program: Initial: 80°C, hold for 2 min. Ramp: 5°C/min to 200°C. Hold for 5 min.
MS Detector: Scan mode (e.g., 50-300 m/z) or Selected Ion Monitoring (SIM) for higher sensitivity
Protocol 2: HPLC Method Development Starting Point (Normal-Phase)
Parameter Recommendation
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector
Column: Silica or Cyano (CN) column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: Isocratic mixture of n-Hexane and Ethyl Acetate (e.g., start with 98:2 v/v). Adjust ratio to achieve optimal separation.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: 254 nm

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Crude Isomer Mixture Dilution Dilute in appropriate solvent (e.g., Hexane for NP-HPLC, Acetonitrile for RP-HPLC) Sample->Dilution Filtering Filter through 0.45 µm syringe filter Dilution->Filtering Injection Inject into GC or HPLC Filtering->Injection Separation Separation on Column Injection->Separation Detection Detection (MS or UV) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General experimental workflow for the chromatographic analysis of bromo-3-methylthiophene isomers.

Troubleshooting_Flowchart cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting Start Co-elution of Isomers Observed CheckMethod Is the method GC or HPLC? Start->CheckMethod GC_Polarity Increase Column Polarity CheckMethod->GC_Polarity GC HPLC_Mode Switch to Normal-Phase HPLC CheckMethod->HPLC_Mode HPLC GC_Temp Optimize Temperature Program (slower ramp) GC_Polarity->GC_Temp GC_Flow Optimize Carrier Gas Flow Rate GC_Temp->GC_Flow End Resolution Improved GC_Flow->End HPLC_MobilePhase Change Mobile Phase Selectivity (different solvent/ratio) HPLC_Mode->HPLC_MobilePhase HPLC_StationaryPhase Try Different Stationary Phase HPLC_MobilePhase->HPLC_StationaryPhase HPLC_StationaryPhase->End

Caption: Decision tree for troubleshooting the co-elution of 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene isomers.

References

Technical Support Center: Overcoming Challenges in the Purification of Isomeric Brominated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isomeric brominated thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying isomeric brominated thiophenes?

The main difficulty arises from the very similar physicochemical properties of the isomers, such as boiling points, melting points, and polarity. This makes their separation by common laboratory techniques like distillation and chromatography challenging, often resulting in co-elution or incomplete separation.[1] For instance, anecdotal evidence suggests that separating 2-bromo-3-methylthiophene (B51420) and its 5-bromo isomer by vacuum distillation is difficult due to their very close boiling points.

Q2: Which analytical techniques are best suited for assessing the purity of brominated thiophene (B33073) isomer mixtures?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are both powerful techniques for analyzing the purity of brominated thiophene mixtures.[1]

  • GC-MS is ideal for these volatile compounds, providing both separation and structural identification through mass fragmentation patterns.[2]

  • HPLC is also highly effective, particularly for less volatile derivatives or when thermal degradation is a concern.[1]

Q3: What are the most common methods for purifying isomeric brominated thiophenes?

The most frequently employed methods for the purification of isomeric brominated thiophenes are:

  • Column Chromatography: Often the first choice for separating isomers on a laboratory scale.

  • Fractional Distillation (under vacuum): Can be effective if there is a sufficient difference in the boiling points of the isomers.

  • Recrystallization: A powerful technique for purifying solid brominated thiophenes, especially for removing small amounts of isomeric impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of isomeric brominated thiophenes in a question-and-answer format.

Column Chromatography

Q4: My brominated thiophene isomers are co-eluting during column chromatography. What can I do?

Co-elution is a common problem when separating isomers. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: Decrease the polarity of the eluent. A less polar mobile phase will increase the retention time of the compounds on the stationary phase, potentially allowing for better separation.

    • Solvent System: Experiment with different solvent systems. For example, if a hexane/ethyl acetate (B1210297) mixture is not providing adequate separation, try a hexane/dichloromethane system.

  • Modify the Stationary Phase:

    • Silica (B1680970) Gel Type: Consider using a different type of silica gel, such as one with a smaller particle size for higher efficiency.

    • Neutralized Silica Gel: For sensitive brominated thiophenes that may degrade on acidic silica, using neutralized silica gel can be beneficial.

  • Adjust the Column Parameters:

    • Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve resolution.

    • Flow Rate: Decrease the flow rate to allow more time for equilibrium between the mobile and stationary phases.

Q5: My brominated thiophene appears to be degrading on the silica gel column. How can I prevent this?

Some brominated thiophenes can be sensitive to the acidic nature of standard silica gel. To mitigate degradation:

  • Use Neutralized Silica Gel: As mentioned above, this is a common strategy to prevent the degradation of acid-sensitive compounds.

  • Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (B128534) (1-2%), to the eluent can help to neutralize the silica gel surface.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving separation.

Fractional Distillation

Q6: I am unable to separate my dibromothiophene isomers by fractional distillation. Why is this and what can I do?

The boiling points of dibromothiophene isomers can be very close, making separation by distillation challenging.

  • Increase Column Efficiency: Use a longer fractionating column with a high number of theoretical plates (e.g., a Vigreux or spinning band column).

  • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.

  • Reduce Pressure: Performing the distillation under a high vacuum will lower the boiling points and may increase the boiling point difference between the isomers.

Recrystallization

Q7: I am having trouble finding a suitable solvent for the recrystallization of my brominated thiophene isomers. What should I look for?

The ideal recrystallization solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the isomeric impurity remains soluble at both temperatures.

  • Solvent Screening: Test a range of solvents with varying polarities. Common choices for brominated thiophenes include hexanes, ethanol, methanol, and mixtures of these solvents.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.

  • Seeding: If crystals do not form, try adding a seed crystal of the pure desired isomer to induce crystallization.

Data Presentation

Table 1: Comparison of Chromatographic and Physical Data for Dibromothiophene Isomers

IsomerBoiling Point (°C)GC Retention Time (min)HPLC Retention Time (min)Notes
2,3-Dibromothiophene218-219Not availableNot availableData for direct comparison under identical conditions is limited.
2,5-Dibromothiophene211Not availableNot availableBoiling points are very close, indicating a challenge for separation by distillation.
3,4-Dibromothiophene~100 (at reduced pressure)Not available~12.5 (on C18 column)[3]HPLC data is for a specific method and may not be directly comparable.

Disclaimer: The data in this table is compiled from various sources and may not have been collected under identical experimental conditions. It should be used as a general guide for comparison.

Experimental Protocols

Protocol 1: Purification of 3,4-Dibromothiophene by Column Chromatography

This protocol is a general guideline and may require optimization for specific mixtures.

  • Column Preparation:

    • Select a glass column with appropriate dimensions for the amount of material to be purified.

    • Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude mixture of brominated thiophenes in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure desired isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Brominated Thiophenes cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude Mixture of Isomers column_chromatography Column Chromatography synthesis->column_chromatography fractional_distillation Fractional Distillation synthesis->fractional_distillation analysis GC-MS / HPLC Analysis column_chromatography->analysis fractional_distillation->analysis recrystallization Recrystallization pure_isomer Pure Isomer recrystallization->pure_isomer analysis->recrystallization If necessary analysis->pure_isomer If pure

Caption: General experimental workflow for the purification of isomeric brominated thiophenes.

troubleshooting_logic start Impure Isomer Mixture co_elution Co-elution in Chromatography? start->co_elution optimize_mobile_phase Optimize Mobile Phase co_elution->optimize_mobile_phase Yes degradation Degradation on Column? co_elution->degradation No change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase pure_product Pure Isomer change_stationary_phase->pure_product neutralize_silica Use Neutralized Silica / Add Modifier degradation->neutralize_silica Yes distillation_ineffective Distillation Ineffective? degradation->distillation_ineffective No neutralize_silica->pure_product increase_column_efficiency Increase Column Efficiency / Higher Vacuum distillation_ineffective->increase_column_efficiency Yes crystallization_issue Crystallization Fails? distillation_ineffective->crystallization_issue No increase_column_efficiency->pure_product solvent_screen Solvent Screening / Slow Cooling crystallization_issue->solvent_screen Yes crystallization_issue->pure_product No solvent_screen->pure_product

Caption: Troubleshooting decision tree for the purification of isomeric brominated thiophenes.

References

Influence of solvent choice on Sonogashira coupling with aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of solvent choice in the Sonogashira coupling of aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in a Sonogashira coupling reaction?

A: The solvent in a Sonogashira coupling serves multiple crucial functions. It must effectively dissolve a diverse range of components, including the often lipophilic aryl halide, the palladium catalyst, inorganic salts like the base and copper co-catalyst (if used), and organometallic intermediates.[1] The choice of solvent profoundly influences reaction kinetics, selectivity, and catalyst stability.[1][2]

Q2: How does solvent polarity impact the reaction with aryl bromides?

A: Solvent polarity has a significant effect on reaction outcomes.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents can enhance reaction rates by effectively solvating and stabilizing charged or polar intermediates and increasing the accessibility of reactants and the catalyst.[1] However, highly coordinating polar solvents like DMF can sometimes slow a reaction by displacing necessary ligands from the palladium catalyst.[1]

  • Nonpolar Solvents (e.g., Toluene (B28343), 1,4-Dioxane): Nonpolar solvents can promote faster reaction kinetics in certain systems, particularly in copper-free protocols.[1] However, they may lead to issues with the solubility of more polar reactants or inorganic bases.[1]

Q3: What are the most commonly used solvents for Sonogashira couplings involving aryl bromides?

A: A diverse range of solvents are used, often in combination with an amine base. Common choices include polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), and nonpolar solvents like toluene.[1][2] Amine bases such as triethylamine (B128534) or diisopropylamine (B44863) are often used in excess and can serve as both the base and the solvent or co-solvent.[3][4] For green chemistry applications, water with a surfactant is also a viable option.[5][6][7]

Q4: Can the amine base also be used as the solvent?

A: Yes, it is common to use an amine, such as triethylamine or piperidine, as both the base and the solvent.[3][8] The amine must be basic enough to neutralize the hydrogen halide (HBr) produced during the reaction.[3] Using the amine as the solvent ensures a sufficiently basic environment for the reaction to proceed.[3]

Q5: When should I consider using water as a solvent?

A: Water is an excellent choice when aiming for greener, more sustainable reaction conditions.[7] Aqueous Sonogashira couplings, particularly for aryl bromides, can often be run at room temperature.[5][6] These reactions typically require a nonionic amphiphile or surfactant (like PTS) to form nanomicelles, which facilitate the reaction between lipophilic substrates and the water-soluble catalyst system.[5][6][7] This approach is often performed under copper-free conditions to further enhance its environmental friendliness.[5][6]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Q: My reaction with an aryl bromide shows very low conversion. Could the solvent be the issue?

A: Yes, the solvent is a critical parameter. Aryl bromides are less reactive than aryl iodides and often require more forcing conditions or carefully optimized solvent systems.[3][9]

  • Check Solvent Polarity: While polar solvents like DMF can increase reaction rates, they can also inhibit the reaction by coordinating too strongly with the palladium catalyst.[1] In a copper-free system, a switch to a less coordinating or nonpolar solvent like toluene might improve the yield.[1] Conversely, if your substrates have poor solubility in a nonpolar solvent, switching to a polar aprotic solvent like DMSO or DMF could be beneficial.[1][10]

  • Increase Temperature: Sonogashira couplings with aryl bromides are often limited by the initial oxidative addition step, which may require higher temperatures.[4] If you are running the reaction at room temperature, heating may be necessary. Solvents with higher boiling points like DMF (153 °C), DMSO (189 °C), or toluene (111 °C) are suitable for this.[1]

  • Ensure Solubility: All components must be soluble. If your aryl bromide is particularly nonpolar and the base is an inorganic salt, a solvent system that can accommodate both is necessary. Sometimes a mixture of solvents (e.g., Toluene/Diisopropylamine) can be effective.[4]

Problem 2: Significant Alkyne Homocoupling (Glaser Product)

Q: My main byproduct is the dimer of my starting alkyne. How can my solvent choice help minimize this?

A: Alkyne homocoupling, or Glaser coupling, is a common side reaction, especially in copper-catalyzed systems, and is promoted by the presence of oxygen.[3][11] While solvent choice can have an indirect effect, other factors are more critical.

  • Switch to a Copper-Free Protocol: The most effective way to prevent Glaser coupling is to eliminate the copper(I) co-catalyst.[3][11][12] Many modern protocols for aryl bromides are copper-free.

  • Solvent in Copper-Free Systems: In a copper-free reaction, the solvent's role in stabilizing the palladium catalyst is even more critical. Amines are often used as the solvent or in large excess in these systems.[8] The choice between a polar solvent like DMF and a nonpolar one like toluene can be substrate-dependent and may require screening.[1]

  • Ensure Anaerobic Conditions: Regardless of the solvent, rigorously deoxygenating all solvents and reagents and maintaining an inert (nitrogen or argon) atmosphere is crucial to suppress this side reaction.[11]

Problem 3: Catalyst Decomposition (Palladium Black)

Q: My reaction mixture turns black and the reaction stalls. Is my solvent causing catalyst decomposition?

A: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, leading to deactivation. The solvent can play a role in this process.

  • Solvent Stability: Some solvents may be less effective at stabilizing the active catalytic species. For instance, there is anecdotal evidence that THF may promote the formation of palladium black in some Sonogashira reactions.[13]

  • Consider Amine Solvents: Using an amine base like triethylamine or diisopropylamine as the solvent or co-solvent can help stabilize the palladium complex.[3]

  • Ligand Coordination: In strongly coordinating solvents like DMF or DMSO, the solvent can compete with and displace the phosphine (B1218219) ligands that stabilize the palladium center, potentially leading to decomposition.[1] If this is suspected, switching to a less coordinating solvent like toluene or 1,4-dioxane (B91453) may be beneficial.

Data Presentation

Table 1: Solvent Effect on the Copper-Free Sonogashira Coupling of β-bromoporphyrin This table illustrates a case where a nonpolar solvent provided a significantly better yield than a polar aprotic solvent.

SolventCatalyst SystemYield (%)
ToluenePd₂(dba)₃/AsPh₃70%
DMFPd₂(dba)₃/AsPh₃20%
(Data sourced from a study by Zhou and co-workers, as cited in[1])

Table 2: Solvent Screening for a Room-Temperature, Copper-Free Sonogashira Coupling of an Aryl Bromide This table shows the performance of various solvents in a specific monoligated palladium precatalyst system.

SolventDielectric Constant (ε)TypeYield (%)
DMSO45.0Polar Aprotic83%
DMF36.7Polar Aprotic81%
DMAc37.8Polar Aprotic77%
1,4-Dioxane2.2Nonpolar74%
THF7.6Polar Aprotic69%
Acetonitrile37.5Polar Aprotic65%
NMP32.2Polar Aprotic40%
(Data sourced from[10])

Experimental Protocols

Protocol 1: General Procedure for a Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl bromide with a terminal alkyne using a standard copper/palladium system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02-0.04 mmol, 2-4 mol%)

  • Degassed solvent (e.g., THF, DMF, or Toluene) (5 mL)

  • Degassed amine base (e.g., Triethylamine or Diisopropylamine) (5 mL or ~7.0 equiv)[12][14]

  • Schlenk flask and inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.[12]

  • Solvent and Base Addition: Add the degassed solvent and the degassed amine base to the flask via syringe. Stir the mixture for a few minutes.[12]

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise via syringe.[12]

  • Reaction Conditions: Stir the reaction at room temperature or heat as required (aryl bromides may require heating to 50-100 °C).[4][14] Monitor the reaction progress using TLC or GC/MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like diethyl ether, and filter through a pad of Celite® to remove precipitated salts and catalyst residues.[14] The filtrate is then typically washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[14] The crude product is then purified by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling in Water at Room Temperature

This protocol describes a green chemistry approach for coupling aryl bromides using a micellar catalysis system.[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(CH₃CN)₂ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., cyclopropylphosphine) (2-4 mol%)

  • Nonionic amphiphile PTS (3% by weight in water)

  • Triethylamine (2.0 mmol, 2.0 equiv)

  • Reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a vial, combine the palladium precursor and the phosphine ligand in the 3% PTS/water solution. Stir for a few minutes to allow for catalyst formation.

  • Reagent Addition: Add the aryl bromide, the terminal alkyne, and triethylamine to the reaction vial.

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at room temperature. The reaction is typically complete within 18-24 hours.[15]

  • Workup: Upon completion, extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualization

Sonogashira_Solvent_Selection start_node start_node decision_node decision_node rec_node rec_node green_node green_node warn_node warn_node start Start: Select Solvent for Sonogashira with Aryl Bromide q1 Is alkyne homocoupling (Glaser coupling) a major concern? start->q1 q2 Are mild, 'green' conditions and/or room temperature essential? q1->q2 No rec1 Consider Copper-Free System. Try a non-polar solvent like Toluene with an amine base (e.g., Et3N, DIPEA). q1->rec1 Yes q3 Is the aryl bromide sterically hindered or deactivated? q2->q3 No rec3 Use an aqueous micellar system. Solvent: Water with PTS surfactant. Base: Et3N. Conditions: Room Temp, Cu-free. q2->rec3 Yes rec4 Higher temperatures are likely needed. Choose a high-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP). q3->rec4 Yes rec5 Standard conditions are a good starting point. Try THF/Et3N or DMF/Et3N. q3->rec5 No rec2 Consider a standard Cu-catalyzed system. Use a polar aprotic solvent like DMF or DMSO to enhance rate and solubility.

Caption: A decision workflow for selecting a solvent system for the Sonogashira coupling of aryl bromides.

References

Ligand selection guide for Suzuki coupling of sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully carrying out Suzuki-Miyaura cross-coupling reactions with sterically hindered aryl bromides. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during these demanding transformations.

Troubleshooting Guide

Problem: Low to No Conversion of the Aryl Bromide

When faced with a low or non-existent yield in the Suzuki coupling of a sterically hindered aryl bromide, several factors related to the ligand and reaction conditions could be at play. Steric hindrance can significantly impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

Potential CauseRecommended Solution
Inefficient Oxidative Addition: The bulky substituents on the aryl bromide hinder the approach of the palladium catalyst.1. Select an appropriate bulky, electron-rich phosphine (B1218219) ligand. Ligands such as SPhos, XPhos, or RuPhos are designed to promote oxidative addition.[1] For extremely hindered substrates, specialized ligands like BI-DIME and AntPhos have shown excellent reactivity.[1][2] 2. Increase reaction temperature. Switching to a higher boiling point solvent like xylenes (B1142099) (b.p. ~140 °C) from toluene (B28343) (b.p. 111 °C) can provide the necessary energy to overcome the activation barrier.[3]
Catalyst Decomposition: The palladium catalyst may not be stable enough under the required reaction conditions, especially at elevated temperatures.1. Use a pre-formed catalyst or a more stable catalyst system. Palladacycle precatalysts can offer enhanced stability.[4] 2. Ensure rigorous inert atmosphere. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen to prevent catalyst oxidation.[3]
Inappropriate Base: The choice of base is crucial and can influence the rate of transmetalation and catalyst stability.1. Use a stronger, non-nucleophilic base. For hindered couplings, bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[5][6]
Problem: Significant Side Product Formation

The appearance of undesired products can significantly lower the yield of the target biaryl. Common side reactions in Suzuki couplings include protodeboronation and homocoupling.

Side ProductMitigation Strategy
Protodeboronation: The boronic acid or ester is cleaved, resulting in the formation of an arene.1. Use a milder base. If protodeboronation is suspected, switching to a base like K₂CO₃ or using anhydrous conditions can be beneficial.[7] 2. Use boronic esters or aryltrifluoroborates. Pinacol (B44631) boronic esters and aryltrifluoroborates are generally more stable and less prone to protodeboronation than boronic acids.[6][8]
Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl.1. Maintain a strict inert atmosphere. Oxygen can promote the oxidation of the Pd(0) catalyst, leading to a catalytic cycle that favors homocoupling.[3] 2. Use a well-defined Pd(0) precatalyst. This can minimize the presence of Pd(II) species at the start of the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Which type of ligand is generally best for the Suzuki coupling of sterically hindered aryl bromides?

A1: Bulky, electron-rich monodentate phosphine ligands are generally the most effective for coupling sterically hindered aryl bromides.[4][9] These ligands stabilize the monoligated palladium species, which is highly reactive in the oxidative addition step.[6] Ligands like SPhos, XPhos, RuPhos, and tri-tert-butylphosphine (B79228) have proven successful. For particularly challenging substrates, specialized ligands such as BI-DIME and AntPhos have been developed and show superior performance.[1][2]

Q2: My reaction is not working even with a bulky phosphine ligand. What else can I try?

A2: If a standard bulky phosphine ligand is not effective, consider the following:

  • Increase the reaction temperature. As mentioned in the troubleshooting guide, moving to a higher boiling point solvent can be beneficial.[3]

  • Change the base. The combination of ligand and base is critical. A switch from a carbonate base to a phosphate (B84403) base (e.g., K₃PO₄) might be necessary.

  • Consider a different palladium precursor. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed catalysts incorporating the ligand of choice can sometimes offer better results.[6]

  • Evaluate the purity of your reagents. Ensure your aryl bromide, boronic acid/ester, and solvent are pure and dry.

Q3: How do I choose between a boronic acid, a boronic ester (like a pinacol ester), or a trifluoroborate salt?

A3: The choice of the boron reagent can significantly impact the reaction's success.

  • Boronic acids are the most common but can be prone to decomposition and protodeboronation.[6]

  • Pinacol boronic esters are more stable, less prone to protodeboronation, and are often used for challenging couplings.[10]

  • Aryltrifluoroborates are also highly stable and can be a good alternative for substrates that are sensitive to protodeboronation.[6][8]

Q4: Can N-heterocyclic carbene (NHC) ligands be used for these types of couplings?

A4: Yes, NHC ligands can be effective in Suzuki couplings of sterically hindered substrates.[8] They are often more electron-donating and can be more thermally stable than some phosphine ligands. PEPPSI-type precatalysts, which feature an NHC ligand, are commercially available and can be a good option to screen.[10]

Ligand Performance Data

The following table summarizes the performance of various ligands in the Suzuki coupling of a sterically hindered aryl bromide with cyclohexylboronic acid, highlighting the impact of ligand choice on product yield.

EntryLigandConversion (%)Yield (%)
1BI-DIME10031
2AntPhos10058
3DPPF540
4S-Phos1003
5X-Phos460
6PCy₃1000
7PPh₃830

Data adapted from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[1]

Experimental Protocol: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, boronic acid/ester, and base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of the degassed solvent under an inert atmosphere.

  • Transfer the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Suzuki_Cycle_Hindered cluster_0 Catalytic Cycle pd0 Pd(0)L oa Oxidative Addition (Slowed by Steric Hindrance) pd0->oa + R-Br (Hindered) pd_complex R-Pd(II)L(Br) oa->pd_complex trans Transmetalation pd_complex->trans + ArB(OR)2/Base biaryl_pd R-Pd(II)L(Ar) trans->biaryl_pd re Reductive Elimination (Slowed by Steric Hindrance) biaryl_pd->re re->pd0 Regenerates Catalyst product R-Ar (Product) re->product

Caption: The Suzuki coupling catalytic cycle, highlighting the sterically hindered steps.

Ligand_Selection_Workflow start Start: Suzuki Coupling of Sterically Hindered Aryl Bromide initial_screen Initial Screening: Bulky, Electron-Rich Monodentate Phosphine (e.g., SPhos, XPhos) start->initial_screen low_yield Low Yield or No Reaction? initial_screen->low_yield increase_temp Increase Temperature (e.g., Toluene -> Xylenes) low_yield->increase_temp Yes success Successful Coupling low_yield->success No change_base Change Base (e.g., K2CO3 -> K3PO4) increase_temp->change_base specialized_ligand Consider Specialized Ligand (e.g., BI-DIME, AntPhos) change_base->specialized_ligand nhc_ligand Consider NHC Ligand (e.g., PEPPSI precatalyst) specialized_ligand->nhc_ligand nhc_ligand->success

Caption: A workflow for ligand selection in challenging Suzuki couplings.

References

Common reasons for Sonogashira coupling failure with aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions, particularly with aryl bromides.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an aryl bromide is not working. What are the most common initial checks?

When a Sonogashira coupling with an aryl bromide fails, the primary suspects are often related to the catalyst system, reaction conditions, and reagent quality. Here are the critical initial checks:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also contribute to catalyst decomposition.[1]

  • Reagent Quality:

    • Palladium Catalyst: Use a fresh, reputable source of the palladium catalyst. Palladium(0) catalysts can be sensitive to air and moisture. Consider using a more stable Pd(II) precatalyst which is reduced in situ.

    • Copper(I) Iodide: CuI can degrade over time, appearing greenish or brown instead of off-white or tan. Use a fresh bottle or a recently purchased batch.

    • Solvents and Base: Ensure solvents are anhydrous and properly degassed. Amine bases should be distilled and stored under inert gas to remove water and carbonate impurities.

  • Temperature: Aryl bromides are less reactive than aryl iodides and often require elevated temperatures to undergo oxidative addition to the palladium center.[2] If the reaction is being run at room temperature, heating may be necessary.[2]

Q2: I am observing a black precipitate in my reaction. What is it and what should I do?

The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition and agglomeration of the palladium catalyst. This leads to a loss of catalytic activity.

Causes:

  • Impurities: Impurities in the starting materials, solvents, or base can poison the catalyst.

  • High Temperature: While heating is often necessary for aryl bromides, excessively high temperatures can accelerate catalyst decomposition.

  • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst. For aryl bromides, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the desired catalytic cycle and prevent decomposition.[3]

  • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4]

Solutions:

  • Use a Robust Catalyst System: Employ bulky, electron-rich ligands such as XPhos, SPhos, or P(t-Bu)3 to stabilize the palladium center.

  • Optimize Reaction Temperature: Carefully screen the reaction temperature to find a balance between sufficient reactivity and catalyst stability.

  • Ensure Reagent Purity: Use purified reagents and anhydrous, degassed solvents.

Q3: My main side product is the homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this?

Glaser coupling is a common side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[5]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.

  • Reduce Copper Loading: High concentrations of the copper co-catalyst can favor the homocoupling pathway. Reduce the amount of CuI used.

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[5] Numerous methods exist that utilize specific ligands and bases to facilitate the reaction without a copper co-catalyst.[6][7][8][9]

Q4: What is the general reactivity trend for aryl halides in Sonogashira coupling?

The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is:

I > OTf > Br >> Cl

Aryl iodides are the most reactive and can often be coupled at room temperature. Aryl bromides are significantly less reactive and typically require heating.[2] Aryl chlorides are the least reactive and necessitate more specialized and active catalyst systems. This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halides.

Troubleshooting Guides

Guide 1: Low or No Conversion of Aryl Bromide

If you are observing little to no consumption of your aryl bromide starting material, follow this troubleshooting workflow.

LowConversion Start Low/No Conversion Check_Temp Is the reaction temperature adequate? (Aryl bromides often require heat) Start->Check_Temp Increase_Temp Increase temperature incrementally (e.g., 60°C, 80°C, 100°C) Check_Temp->Increase_Temp No Check_Catalyst Is the catalyst system appropriate? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Change_Ligand Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)3, XPhos, SPhos) Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough and pure? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Use a stronger or different base (e.g., DBU, K2CO3, Cs2CO3) Check_Base->Change_Base No Check_Reagents Are reagents pure and degassed? Check_Base->Check_Reagents Yes Change_Base->Check_Reagents Purify_Reagents Purify starting materials, use fresh catalyst/CuI, degassed anhydrous solvent Check_Reagents->Purify_Reagents No Failure Reaction still fails Check_Reagents->Failure Yes Success Reaction proceeds Purify_Reagents->Success

Caption: Troubleshooting workflow for low or no conversion.

Guide 2: Excessive Homocoupling (Glaser-Hay Reaction)

If the formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is the predominant outcome, use this guide.

Homocoupling Start Excessive Homocoupling Check_O2 Is the reaction strictly anaerobic? Start->Check_O2 Degas Thoroughly degas solvents and headspace (e.g., freeze-pump-thaw) Check_O2->Degas No Check_Cu Is copper(I) necessary? Check_O2->Check_Cu Yes Degas->Check_Cu Reduce_Cu Reduce CuI loading Check_Cu->Reduce_Cu Yes, and high loading Cu_Free Switch to a copper-free protocol Check_Cu->Cu_Free No/Persistent Issue Slow_Addition Add alkyne via syringe pump Reduce_Cu->Slow_Addition Success Homocoupling minimized Cu_Free->Success Slow_Addition->Success

References

Validation & Comparative

Stille vs. Suzuki Coupling for 2-Bromo-Thiophene Arylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aryl-substituted thiophenes is a critical step in the development of novel pharmaceuticals and functional materials. Among the array of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are prominent methods for forging the necessary carbon-carbon bonds. This guide provides a comprehensive comparison of these two powerful reactions for the arylation of 2-bromo-thiophene, supported by experimental data and detailed protocols.

The choice between Stille and Suzuki coupling for the arylation of 2-bromo-thiophene hinges on a variety of factors including functional group tolerance, availability of starting materials, and considerations regarding toxicity and reaction byproducts. While both methods are highly effective, a nuanced understanding of their respective strengths and weaknesses is essential for strategic synthetic planning.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., Aryl-SnBu₃)Organoboron (e.g., Aryl-B(OH)₂)
Byproducts Toxic organotin compoundsGenerally non-toxic boronic acid derivatives
Reaction Conditions Typically mild, neutral conditionsRequires a base, which can affect sensitive functional groups
Functional Group Tolerance ExcellentGood, but can be limited by base-sensitive groups
Reagent Availability Organostannanes often require synthesisA wide variety of boronic acids are commercially available
Reaction Rate Can be slower and may require additivesOften proceeds with faster reaction times

Quantitative Data Comparison

ParameterStille Coupling (Representative)Suzuki Coupling (Representative)
Thiophene Substrate 2-Bromo-5-(2-ethylhexyl)thiophene2,5-dibromo-3-hexylthiophene
Coupling Partner Aryl-tributylstannaneArylboronic acid
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(PPh₃)₄ (2.5-4 mol%)
Ligand Triphenylphosphine (as part of the catalyst)Triphenylphosphine (as part of the catalyst)
Base Not requiredK₃PO₄ or Na₂CO₃ (2 equivalents)
Solvent Toluene or DMF1,4-Dioxane/H₂O or Toluene
Temperature 80-110 °C90 °C
Reaction Time 12-24 hours12 hours
Typical Yield 70-95%60-90%

Catalytic Cycles

The fundamental mechanisms of the Stille and Suzuki couplings, while both reliant on a palladium catalyst, differ in the nature of the organometallic reagent and the key transmetalation step.

Stille_Suzuki_Coupling_Cycles cluster_stille Stille Coupling Catalytic Cycle cluster_suzuki Suzuki Coupling Catalytic Cycle S_Pd0 Pd(0)L₂ S_OA R¹-Pd(II)L₂(X) S_Pd0->S_OA Oxidative Addition (R¹-X) S_TM R¹-Pd(II)L₂(R²) S_OA->S_TM Transmetalation (R²-SnR₃) S_TM->S_Pd0 Reductive Elimination S_Product Product S_TM->S_Product R¹-R² Su_Pd0 Pd(0)L₂ Su_OA R¹-Pd(II)L₂(X) Su_Pd0->Su_OA Oxidative Addition (R¹-X) Su_TM R¹-Pd(II)L₂(R²) Su_OA->Su_TM Transmetalation Su_TM->Su_Pd0 Reductive Elimination Su_Product Product Su_TM->Su_Product R¹-R² Su_Boronate [R²-B(OH)₃]⁻ Su_Boronate->Su_OA Base Base (e.g., K₂CO₃) Boronic_Acid R²-B(OH)₂ Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants: 2-bromo-thiophene derivative Arylating agent (Stannane or Boronic Acid) Catalyst Add Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

A Comparative Guide to the Reactivity of 2-bromo-5-methylthiophene and 2,5-dibromo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two functionalized thiophene (B33073) building blocks: 2-bromo-5-methylthiophene and 2,5-dibromo-3-methylthiophene (B84023). Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel therapeutics and functional materials. This comparison is supported by experimental data from the literature, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and lithiation.

Principles of Reactivity in Brominated Thiophenes

The reactivity of bromine substituents on a thiophene ring is fundamentally governed by their position. Bromine atoms at the α-positions (C2 and C5) are generally more reactive towards oxidative addition in palladium-catalyzed reactions compared to those at the β-positions (C3 and C4). This is attributed to the electronic properties of the thiophene ring, where the carbon atoms adjacent to the sulfur are more electron-deficient, making the C-Br bond more susceptible to cleavage.

In the case of this compound, the single bromine atom is at an activated α-position. For 2,5-dibromo-3-methylthiophene, both bromine atoms are at α-positions (C2 and C5). However, the electronic and steric environment around these two positions is not identical, leading to differential reactivity.

Comparative Reactivity Analysis Workflow

The following diagram outlines the logical workflow for the comparative analysis of the reactivity of the two thiophene derivatives.

G Comparative Reactivity Analysis Workflow A Compound Selection - this compound - 2,5-dibromo-3-methylthiophene B Reaction Type Selection - Suzuki Coupling - Stille Coupling - Lithiation A->B C Data Collection - Reaction Yields - Regioselectivity - Reaction Conditions B->C D Quantitative Comparison - Tabulation of Yields - Analysis of Selectivity C->D E Protocol Documentation - Detailed Experimental Procedures D->E F Conclusion - Summary of Reactivity Differences E->F

Caption: Logical workflow for the comparative analysis of thiophene reactivity.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of bromothiophenes in this reaction is a key indicator of their utility in synthesis.

For 2,5-dibromo-3-methylthiophene , studies have shown that the bromine atom at the 5-position is more reactive and undergoes selective substitution when one equivalent of a boronic acid is used.[1] This regioselectivity is a critical consideration for synthetic planning. The reaction with a variety of arylboronic acids proceeds in low to moderate yields.[2]

This compound is also a versatile substrate for Suzuki coupling and other cross-coupling reactions like Stille and Negishi couplings, owing to the presence of the reactive bromine atom.[3] While direct comparative kinetic studies are limited, the reactivity of 2-bromothiophenes is generally high in these transformations.[4]

Quantitative Data for Suzuki Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2,5-dibromo-3-methylthiophene with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-bromo-5-phenyl-3-methylthiophene55
24-Methylphenylboronic acid2-bromo-5-(4-methylphenyl)-3-methylthiophene63
34-Methoxyphenylboronic acid2-bromo-5-(4-methoxyphenyl)-3-methylthiophene58
44-Chlorophenylboronic acid2-bromo-5-(4-chlorophenyl)-3-methylthiophene45
53-Nitrophenylboronic acid2-bromo-5-(3-nitrophenyl)-3-methylthiophene27

Data compiled from a study on the Suzuki coupling of 2,5-dibromo-3-methylthiophene.[2]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination. The higher reactivity of the C5-Br bond in 2,5-dibromo-3-methylthiophene is due to a more favorable oxidative addition step at this position.

G Generalized Suzuki-Miyaura Catalytic Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Ar'-B(OH)2, Base ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' (Coupled Product) ArPdAr_prime->ArAr_prime ArBr Ar-Br (Bromothiophene) Ar_prime_BOH2 Ar'-B(OH)2 (Boronic Acid) Base Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromothiophenes

Materials:

  • Bromothiophene derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the bromothiophene derivative, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

General Protocol for Stille Coupling of Bromothiophenes

Materials:

  • Bromothiophene derivative (1.0 eq)

  • Organostannane reagent (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the bromothiophene derivative and the organostannane reagent in the anhydrous solvent.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

General Protocol for Lithiation of Bromothiophenes

Materials:

  • Bromothiophene derivative (1.0 eq)

  • n-Butyllithium (1.1 eq)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Electrophile (1.2 eq)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, dissolve the bromothiophene derivative in the anhydrous solvent.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise and stir the mixture for 30-60 minutes at -78 °C.

  • Add the electrophile dropwise at -78 °C and continue stirring for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.[7]

Conclusion

  • This compound possesses a single, highly reactive bromine atom at the α-position, making it a straightforward substrate for a variety of coupling reactions.

  • 2,5-dibromo-3-methylthiophene offers the potential for selective mono- or di-functionalization. The bromine atom at the 5-position exhibits higher reactivity in Suzuki coupling, allowing for regioselective synthesis. This differential reactivity provides a strategic advantage for the stepwise introduction of different substituents.

The choice between these two reagents will depend on the specific synthetic target. For the introduction of a single substituent, this compound is a suitable choice. For more complex architectures requiring sequential functionalization, the selective reactivity of 2,5-dibromo-3-methylthiophene offers greater synthetic flexibility. The provided experimental protocols serve as a starting point for the application of these versatile reagents in drug discovery and materials science.

References

Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimately the success of a synthetic route. 2-Bromo-5-methylthiophene is a widely utilized intermediate, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds. However, a range of synthetic alternatives exists, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives in key applications, supported by experimental data to inform your synthetic planning.

At a Glance: Key Alternatives and Their Applications

Alternative CategorySpecific ExamplesPrimary ApplicationsKey Advantages
Other Halogenated Thiophenes 2-Chloro-5-methylthiophene, 2-Iodo-5-methylthiopheneCross-coupling reactions (Suzuki, Stille, Negishi)Modulated reactivity, cost-effectiveness (chloro-), higher reactivity (iodo-)
Thiophene (B33073) Boronic Acids/Esters 5-Methylthiophen-2-ylboronic acidSuzuki-Miyaura couplingDifferent coupling partner, circumvents halogenation step
Bioisosteres Phenyl, Pyridyl, Thiazolyl groupsDrug Discovery & Medicinal ChemistryImproved pharmacokinetic properties, potency, or selectivity
Alternative Monomers for Polymerization 2-Bromo-5-hexylthiophene (B1278347), 2-Bromo-5-(2-ethylhexyl)thiophene (B3030592)Organic Electronics (OFETs, OPVs)Enhanced solubility and processability of resulting polymers

In-Depth Comparison for Specific Applications

Cross-Coupling Reactions: A Tale of Halogen Reactivity

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a common substrate. However, other halogenated analogs can offer distinct advantages. The choice of halogen significantly impacts the reaction kinetics and conditions required.

The general reactivity trend for halogens in oxidative addition to a palladium(0) catalyst is I > Br > Cl. This is a direct consequence of the carbon-halogen bond strength.[1]

Table 1: Comparative Performance of 2-Halo-5-methylthiophenes in Suzuki-Miyaura Coupling

Halogenated ThiopheneRelative ReactivityTypical Reaction ConditionsExpected Yield
2-Iodo-5-methylthiopheneHighMild temperatures (e.g., RT to 60 °C), shorter reaction timesHigh
This compoundModerateModerate temperatures (e.g., 80-100 °C), standard reaction timesGood to High
2-Chloro-5-methylthiopheneLowHigher temperatures (e.g., >100 °C), longer reaction times, specialized catalysts/ligands may be neededModerate to Good

A study comparing the synthesis of 2-Bromo-2'-phenyl-5,5'-bithiophene via Suzuki and Negishi reactions provides concrete data. The Suzuki reaction of 2,2'-dibromo-5,5'-bithiophene with phenylboronic acid gave a 51% yield, whereas the Negishi reaction gave a 27.3% yield, highlighting the significant impact of the chosen cross-coupling method.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromothiophene (B119243) Derivative

The following is a general procedure for the Suzuki-Miyaura coupling of a 2-bromothiophene derivative with an arylboronic acid.[2][3]

  • Materials: 2-Bromothiophene derivative (1.0 eq), Arylboronic acid (1.1 - 1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), Solvent (e.g., 1,4-Dioxane/Water 4:1).

  • Procedure:

    • To a flame-dried reaction vessel, add the 2-bromothiophene derivative, arylboronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Add the palladium catalyst and degassed solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow reagents Combine Reactants: - Halothiophene - Boronic Acid - Base - Catalyst reaction Reaction: - Inert Atmosphere - Heat & Stir reagents->reaction Add Solvent workup Aqueous Workup: - Extraction - Washing reaction->workup Cool & Dilute purification Purification: - Column Chromatography workup->purification Concentrate product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Organic Electronics: Tailoring Polymer Properties

In the field of organic electronics, thiophene-based polymers are workhorses for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The choice of monomer, including the side chains, is crucial for tuning the solubility, morphology, and electronic properties of the resulting polymer.

While poly(3-methylthiophene) can be synthesized from this compound, alternatives with longer or branched alkyl chains are often preferred to improve the solubility and processability of the final polymer, which in turn affects device performance.

Table 2: Comparison of Polymers Derived from Different 2-Bromo-5-alkylthiophenes for OFET Applications

MonomerPolymerKey Property DifferenceTypical Hole Mobility (cm²/Vs)
This compoundPoly(3-methylthiophene)Lower solubilityVariable, often lower due to processing challenges
2-Bromo-5-hexylthiophenePoly(3-hexylthiophene) (P3HT)Good balance of solubility and crystallinity0.01 - 0.1
2-Bromo-5-(2-ethylhexyl)thiophenePoly(3-(2-ethylhexyl)thiophene)Higher solubility due to branched side chainGenerally lower than P3HT due to less ordered packing

The branched ethylhexyl side chain in 2-bromo-5-(2-ethylhexyl)thiophene enhances solubility, which is advantageous for solution-based fabrication techniques. However, the linear hexyl chain of 2-bromo-5-hexylthiophene often leads to polymers with better intermolecular packing, resulting in higher charge carrier mobility.[4]

Experimental Protocol: Synthesis of Poly(3-alkylthiophene) via GRIM Polymerization

A common method for synthesizing poly(3-alkylthiophene)s is Grignard Metathesis (GRIM) polymerization.

  • Materials: 2-Bromo-5-alkylthiophene, Magnesium, THF, Catalyst (e.g., Ni(dppp)Cl₂).

  • Procedure:

    • Prepare the Grignard reagent by reacting the 2-bromo-5-alkylthiophene with magnesium in THF.

    • Add the catalyst to the Grignard reagent solution.

    • Stir the reaction mixture at room temperature for a set period.

    • Quench the reaction with HCl.

    • Precipitate the polymer in methanol, filter, and wash to remove catalyst residues.

    • Purify the polymer by Soxhlet extraction.

Logical Relationship in Polymer Property-Performance

Polymer_Properties monomer Monomer Structure (e.g., side chain) solubility Polymer Solubility monomer->solubility morphology Thin Film Morphology (e.g., crystallinity, packing) monomer->morphology processing Solution Processability solubility->processing processing->morphology performance Device Performance (e.g., charge mobility) morphology->performance

Caption: Influence of monomer structure on the final device performance of a conjugated polymer.

Drug Discovery: The Power of Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity.[5][6] The thiophene ring itself is often considered a bioisostere of a phenyl ring.[7]

The bromo-methyl-thiophene moiety in a drug candidate can be a site for metabolic liability or may not have optimal interactions with the target protein. Replacing it with a bioisostere can be a powerful strategy in lead optimization.

Table 3: Hypothetical Bioisosteric Replacements for a this compound Moiety in a Kinase Inhibitor

This table illustrates potential bioisosteric replacements and their expected impact on key drug-like properties. The data is representative and the actual effect would be highly dependent on the specific molecular context.

Original MoietyBioisosteric ReplacementRationale for ReplacementExpected Impact on IC₅₀Expected Impact on Metabolism
This compound2-Chloro-5-methylthiopheneReduce reactivity, potentially alter metabolic profileMay slightly decrease or have no changeMay decrease metabolic rate
This compound5-Methyl-2-pyridylIntroduce hydrogen bond acceptor, improve solubilityCould increase or decrease depending on binding pocketMay alter metabolic pathways
This compound5-Methyl-2-thiazolylModulate electronics and hydrogen bonding capacityCould increase or decrease depending on binding pocketMay alter metabolic pathways

A case study in the development of anti-HIV drugs demonstrated the successful application of bioisosterism. The highly potent HIV-1 protease inhibitor saquinavir (B1662171) (IC₅₀ = 0.23 nM) suffers from poor bioavailability. Bioisosteric replacements of its peptidic components were a key strategy in developing subsequent generations of protease inhibitors with improved pharmacokinetic profiles.[8]

Signaling Pathway Diagram: Kinase Inhibition

Kinase_Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibitor Inhibitor (with thiophene moiety) Inhibitor->Kinase Signal Downstream Signaling & Cell Proliferation Phospho_Substrate->Signal

Caption: Simplified signaling pathway showing the mechanism of action of a kinase inhibitor.

Conclusion

This compound remains a valuable and versatile building block in organic synthesis. However, for specific applications, a range of synthetic alternatives can offer significant advantages. Other halogenated thiophenes provide a means to tune reactivity in cross-coupling reactions. In the synthesis of organic electronic materials, monomers with different alkyl side chains are crucial for optimizing polymer properties and device performance. Finally, in drug discovery, the principles of bioisosterism allow for the strategic replacement of the bromo-methyl-thiophene moiety to enhance the therapeutic potential of a lead compound. The selection of the optimal building block will always be a context-dependent decision, and this guide provides a framework and supporting data to aid in that process.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene (B33073) rings is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 2-bromo-thiophenes stand out for their efficiency and versatility. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing yield, reaction rate, and substrate scope. This guide provides a comparative evaluation of different palladium catalyst systems for the Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions of 2-bromo-thiophenes, supported by experimental data from the literature.

Catalyst Performance Comparison: A Tabular Overview

The following tables summarize the performance of various palladium catalysts in the cross-coupling of 2-bromo-thiophene and its derivatives. The data has been compiled from multiple sources to provide a comparative perspective. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between 2-bromo-thiophenes and organoboron compounds.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene (B28343)/H₂O8012~85-95[1]
Pd(PPh₃)₄Arylboronic acidsK₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[2]
Pd/C4-tertbutylphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedComplete conversion[3]
Pyridine-based Pd(II)-complexPhenylboronic acidNot specifiedWaterNot specifiedNot specifiedNot specified[4]
Stille Coupling

The Stille coupling offers a mild and versatile route for the C-C bond formation between 2-bromo-thiophenes and organostannanes.

Catalyst SystemCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Aryl-tributylstannaneToluene or DMF80-11012-2470-95
PdCl₂(dppf)·DCMOrganotin reagentDMF406087
Pd(dba)₂/ligandAryl stannanesNot specifiedNot specifiedNot specifiedNot specified
Heck Coupling

The Heck reaction enables the arylation of olefins with 2-bromo-thiophenes.

Catalyst SystemOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/SPO ligandStyreneK₂CO₃DMF6012>95[5][6]
Pd EnCatStyreneNa₂CO₃NMPNot specifiedNot specifiedExcellent conversion[7]
Pd/BaSO₄StyreneNot specifiedNot specifiedNot specifiedNot specifiedGood activity[7]
Pd/CStyreneNot specifiedNot specifiedNot specifiedNot specifiedGood activity[7]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-thiophenes from 2-bromo-thiophenes and terminal alkynes.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuITrimethylsilylacetyleneEt₃NEt₃N60356
Pd(PPh₃)₂Cl₂/CuIPhenylacetyleneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[8]
Pd(II)-NHC complex/CuITerminal alkynesNot specifiedNot specifiedNot specifiedNot specifiedGood[8]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and catalyst systems.

Suzuki-Miyaura Coupling: General Procedure

This protocol is a widely used method for the coupling of aryl bromides.

Materials:

  • 2-Bromo-thiophene (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add 2-bromo-thiophene, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Stille Coupling: General Procedure

This protocol offers a general procedure for the Stille coupling of halo-aromatics.

Materials:

  • 2-Bromo-thiophene (1.0 equiv)

  • Aryl-tributylstannane (1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-thiophene and the aryl-tributylstannane.

  • Add anhydrous toluene (or DMF) to dissolve the reactants.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture is typically quenched with an aqueous solution of KF to precipitate the tin byproducts.

  • The mixture is filtered, and the organic phase is extracted with an appropriate solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Heck Coupling: General Procedure

This protocol describes a general method for the Heck coupling of aryl bromides with styrenes.

Materials:

  • 2-Bromo-thiophene (1.0 equiv)

  • Styrene (1.1-1.5 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, PCy₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMF, NMP, Toluene)

Procedure:

  • In a Schlenk tube, combine 2-bromo-thiophene, the olefin, the base, the palladium precursor, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir for the required time (typically 4-24 h).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: General Procedure

This protocol outlines a standard procedure for the Sonogashira coupling of aryl bromides.

Materials:

  • 2-Bromo-thiophene (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • CuI (2-5 mol%)

  • Base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-bromo-thiophene, the palladium catalyst, and CuI.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for the required time (typically 2-16 h).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Workflow and Catalytic Cycles

To aid in understanding the experimental process and the underlying mechanisms, the following diagrams are provided.

G cluster_0 Catalyst Evaluation Workflow start Select Cross-Coupling Reaction (Suzuki, Stille, Heck, Sonogashira) catalyst_selection Choose Palladium Catalyst System (Phosphine, NHC, Palladacycle) start->catalyst_selection optimization Optimize Reaction Conditions (Base, Solvent, Temperature, Time) catalyst_selection->optimization analysis Analyze Reaction Outcome (Yield, TON, TOF) optimization->analysis comparison Compare Catalyst Performance analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar PdII_R_Ar->Product RX R-X (2-Bromo-thiophene) RX->PdII_RX ArBY2 Ar-B(OH)₂ ArBY2->PdII_R_Ar Base Base Base->PdII_R_Ar

References

Assessing the Purity of 2-Bromo-5-methylthiophene: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Bromo-5-methylthiophene is a key building block in the synthesis of various pharmaceuticals and organic materials, making the accurate assessment of its purity paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data.

Introduction to Purity Analysis of this compound

The synthesis of this compound, typically through the bromination of 2-methylthiophene, can result in a product containing various impurities. These can include unreacted starting materials, isomeric byproducts, and over-brominated species. The presence of these impurities can significantly impact the yield, purity, and pharmacological activity of the final product. Therefore, robust analytical methods are required to separate, identify, and quantify these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and provides detailed structural information, making it ideal for identifying unknown impurities. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed, each with its own advantages and limitations.

Head-to-Head Comparison: GC-MS vs. HPLC vs. qNMR

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative overview of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV or other detection methods.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.
Analytes Volatile and thermally stable compounds.Volatile, non-volatile, and thermally labile compounds.Any soluble compound with NMR-active nuclei.
Sensitivity High (typically in the ng to pg range).[1]Moderate to high (typically in the µg to ng range).[1]Lower sensitivity compared to chromatographic methods.
Impurity Identification Provides structural information through mass fragmentation patterns, enabling the identification of unknown impurities.Identification is primarily based on retention time comparison with reference standards.Provides detailed structural information, allowing for the identification and quantification of impurities without a specific reference standard for each.
Quantification Purity is often determined by area percentage, but can be quantified with a reference standard.Can provide accurate quantification with reference standards.Provides highly accurate and precise absolute purity determination using a certified internal standard.[2][3]
Common Impurities Detected Unreacted starting materials (e.g., 2-methylthiophene), isomeric byproducts (e.g., 3-bromo-5-methylthiophene), and over-brominated species (e.g., dibromomethylthiophenes).Less volatile byproducts, polymeric impurities, and starting materials.A wide range of impurities can be detected and quantified simultaneously.
Typical LOD 0.01 - 1 ng/g.[4]~0.04 µg/mL for bromophenols.[5]Dependent on the analyte and the internal standard.
Typical LOQ 0.03 - 3 ng/g.[4]~0.12 µg/mL for bromophenols.[5]Dependent on the analyte and the internal standard.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the purity assessment of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range m/z 40-400

Data Analysis: The purity of this compound is determined by the area percentage of its peak relative to the total peak area in the chromatogram. Identification of the main peak and any impurities is confirmed by comparing their mass spectra with reference spectra in a library (e.g., NIST). The mass spectrum of this compound is expected to show a molecular ion peak at m/z 176 and 178 due to the bromine isotopes, with a prominent peak at m/z 97.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Components (MS Library) integrate->identify quantify Calculate Purity (% Area) identify->quantify

GC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the purity assessment of this compound using HPLC, which is particularly useful for detecting non-volatile or thermally sensitive impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile (B52724) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

Chromatographic Conditions:

ParameterValue
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Known impurities can be quantified by comparing their peak areas to those of reference standards.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Parameters:

  • A 90° pulse angle and a sufficiently long relaxation delay (D1) are crucial for accurate quantification.

Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known signal from the internal standard.

Conclusion

The purity assessment of this compound is critical for its application in research and development. GC-MS stands out as a highly effective method due to its excellent separation capabilities and its power in identifying unknown volatile impurities through mass spectral data.[1] For routine quality control and the analysis of non-volatile or thermally unstable impurities, HPLC provides a robust and reliable alternative.[1] For the highest accuracy in absolute purity determination, particularly for the certification of reference materials, qNMR is the method of choice, offering a direct and precise measurement without the need for an analyte-specific reference standard.[2][3] The selection of the most appropriate technique, or a combination thereof, will depend on the specific requirements of the analysis, ensuring the quality and integrity of the this compound used in further synthetic applications.

References

Spectroscopic Comparison of 2-Aryl-5-Methylthiophene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 2-aryl-5-methylthiophene products, offering valuable insights for researchers, scientists, and professionals in drug development. By examining how different aryl substituents influence the spectral characteristics of the thiophene (B33073) core, this document serves as a practical reference for structure elucidation and characterization. The data presented herein is supported by established experimental protocols.

Comparative Spectroscopic Data

The introduction of various aryl groups at the 2-position of the 5-methylthiophene scaffold significantly influences the electronic environment of the molecule, leading to distinct shifts in NMR, UV-Vis, and mass spectrometry data. The following tables summarize these key differences.

¹H NMR Spectral Data Comparison

The chemical shifts of the protons on the thiophene ring (H-3 and H-4) and the methyl group (5-CH₃) are sensitive to the nature of the aryl substituent. Electron-withdrawing groups (e.g., -NO₂) tend to deshield the thiophene protons, shifting their signals to a higher ppm, while electron-donating groups (e.g., -OCH₃) cause an upfield shift.

Substituent (Aryl Group)H-3 (ppm)H-4 (ppm)5-CH₃ (ppm)Aryl Protons (ppm)
Phenyl ~7.20~6.80~2.50~7.30-7.50
4-Methoxyphenyl ~7.10~6.70~2.48~6.90 (d), ~7.40 (d)
4-Nitrophenyl ~7.40~7.00~2.55~7.70 (d), ~8.20 (d)
¹³C NMR Spectral Data Comparison

The electronic effects of the aryl substituent are also evident in the ¹³C NMR spectra. The chemical shifts of the thiophene ring carbons, particularly C-2, C-5, and the methyl carbon, are diagnostic.

Substituent (Aryl Group)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)5-CH₃ (ppm)
Phenyl ~144.0~124.0~126.0~140.0~15.5
4-Methoxyphenyl ~143.0~123.0~125.5~140.5~15.4
4-Nitrophenyl ~146.0~125.0~126.5~139.5~15.6
UV-Vis Absorption Data Comparison

The maximum absorption wavelength (λmax) in UV-Vis spectroscopy is indicative of the extent of conjugation and intramolecular charge transfer within the molecule. Electron-donating groups on the aryl ring generally lead to a bathochromic (red) shift, while electron-withdrawing groups can also cause a red shift due to enhanced intramolecular charge transfer.

Substituent (Aryl Group)λmax (nm)Solvent
Phenyl ~300Dioxane
4-Methoxyphenyl ~315[1]Dioxane
4-Nitrophenyl ~350Dioxane
Mass Spectrometry Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is typically prominent. Fragmentation often involves the cleavage of the bond between the thiophene and aryl rings.

Substituent (Aryl Group)Molecular Ion (m/z)Key Fragment Ions (m/z)
Phenyl 174159 (M-CH₃)⁺, 97 (Thiophene-CH₃)⁺, 77 (Phenyl)⁺
4-Methoxyphenyl 204189 (M-CH₃)⁺, 107 (Aryl)⁺
4-Nitrophenyl 219204 (M-CH₃)⁺, 122 (Aryl)⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of 2-aryl-5-methylthiophene products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-aryl-5-methylthiophene product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.[2]

  • Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C-H stretching of the thiophene and aryl rings, C=C stretching, and substituent-specific vibrations (e.g., -NO₂ stretching).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, dioxane) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[3] Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the structure-property relationships discussed in this guide.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Data Analysis & Structure Elucidation synthesis Synthesis of 2-Aryl-5-Methylthiophene purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms analysis Spectral Data Analysis nmr->analysis ir->analysis uv_vis->analysis ms->analysis structure Structure Confirmation analysis->structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 2-aryl-5-methylthiophene products.

G cluster_0 Aryl Substituent Properties cluster_1 Spectroscopic Effects on Thiophene Core edg Electron-Donating Group (EDG) (e.g., -OCH3) nmr_shift NMR Chemical Shifts edg->nmr_shift Upfield Shift (Shielding) uv_lambda UV-Vis λmax edg->uv_lambda Bathochromic Shift ms_frag MS Fragmentation edg->ms_frag Influences Fragmentation Pattern ewg Electron-Withdrawing Group (EWG) (e.g., -NO2) ewg->nmr_shift Downfield Shift (Deshielding) ewg->uv_lambda Bathochromic Shift (ICT) ewg->ms_frag Influences Fragmentation Pattern

References

A Comparative Guide to the Regioselectivity of 2-Methylthiophene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Brominating Agents for the Synthesis of 2-Methylthiophene (B1210033) Derivatives.

The regioselective functionalization of thiophene (B33073) rings is a cornerstone in the synthesis of numerous pharmaceuticals and advanced materials. 2-Methylthiophene, a readily available starting material, presents a key challenge in controlling the position of electrophilic substitution. This guide provides a comprehensive comparison of common bromination methods, focusing on the regioselectivity and offering supporting experimental data to inform synthetic strategy.

Executive Summary

The bromination of 2-methylthiophene is a classic example of electrophilic aromatic substitution on an activated heterocyclic system. The methyl group at the 2-position strongly directs incoming electrophiles to the vacant alpha-position (C5) due to the stabilization of the intermediate sigma complex. As a result, the formation of 5-bromo-2-methylthiophene is the major product across various brominating agents and conditions. However, the choice of reagent and solvent can influence the formation of minor isomers and byproducts. This guide will delve into the specifics of using N-Bromosuccinimide (NBS) and elemental bromine (Br₂) for this transformation.

Comparison of Brominating Agents

The two most common reagents for the bromination of 2-methylthiophene are N-Bromosuccinimide (NBS) and liquid bromine (Br₂). While both overwhelmingly favor substitution at the 5-position, they differ in handling, reaction conditions, and potential side reactions.

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Primary Product 5-Bromo-2-methylthiophene5-Bromo-2-methylthiophene
Typical Reagent Ratio 1.0 - 1.1 equivalents1.0 equivalents
Common Solvents Acetic Acid, Chloroform, Carbon Tetrachloride, AcetonitrileAcetic Acid, Chloroform
Reaction Temperature 0°C to room temperature0°C to room temperature
Byproducts SuccinimideHydrogen Bromide (HBr)
Handling Crystalline solid, easier and safer to handle.Corrosive and volatile liquid, requires careful handling in a fume hood.
Regioselectivity Generally high, with minimal side products.High, but can lead to over-bromination if not controlled.

Reaction Mechanism and Regioselectivity

The high regioselectivity observed in the bromination of 2-methylthiophene is governed by the principles of electrophilic aromatic substitution. The electron-donating methyl group activates the thiophene ring and directs the incoming electrophile.

G cluster_0 Electrophilic Aromatic Substitution 2-Methylthiophene 2-Methylthiophene Sigma_Complex_5 Sigma Complex (5-substitution, major) 2-Methylthiophene->Sigma_Complex_5 + Br+ Sigma_Complex_3 Sigma Complex (3-substitution, minor) 2-Methylthiophene->Sigma_Complex_3 + Br+ 5-Bromo-2-methylthiophene 5-Bromo-2-methylthiophene Sigma_Complex_5->5-Bromo-2-methylthiophene - H+ 3-Bromo-2-methylthiophene 3-Bromo-2-methylthiophene Sigma_Complex_3->3-Bromo-2-methylthiophene - H+

Caption: Electrophilic attack on 2-methylthiophene.

The intermediate sigma complex for attack at the C5 position is more stable due to better charge delocalization, leading to the preferential formation of the 5-bromo isomer.

Experimental Protocols

Below are representative experimental procedures for the monobromination of 2-methylthiophene using NBS and Br₂.

Protocol 1: Bromination with N-Bromosuccinimide (NBS) in Acetic Acid/Chloroform

This method is commonly employed for the selective monobromination of activated thiophenes.

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-methylthiophene (1.0 eq) in a 1:1 mixture of glacial acetic acid and chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by distillation or column chromatography to obtain pure 5-bromo-2-methylthiophene.

Protocol 2: Bromination with Elemental Bromine (Br₂) in Acetic Acid

This classical method provides high yields of the desired product but requires careful handling of bromine.

Materials:

  • 2-Methylthiophene

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas trap, dissolve 2-methylthiophene (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, let the mixture stir at room temperature for an additional hour.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bisulfite to quench any unreacted bromine.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Experimental Workflow

The general workflow for the bromination of 2-methylthiophene followed by analysis is depicted below.

G cluster_workflow Experimental Workflow Start Start: 2-Methylthiophene Reaction Bromination (NBS or Br₂) Start->Reaction Quenching Reaction Quenching & Workup Reaction->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis End End: Bromo-2-methylthiophene Isomers Analysis->End

Caption: General workflow for 2-methylthiophene bromination.

Conclusion

Both N-Bromosuccinimide and elemental bromine are highly effective reagents for the regioselective synthesis of 5-bromo-2-methylthiophene. The choice between them often comes down to practical considerations of handling and safety, with NBS being the more convenient option for many laboratory settings. For syntheses where the formation of even minor isomers is a concern, careful optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial. The experimental protocols provided herein serve as a robust starting point for researchers aiming to synthesize 5-bromo-2-methylthiophene and its derivatives for applications in drug discovery and materials science.

Predicting the Reactivity of Substituted Dibromothiophenes: A Comparative Guide to DFT and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted dibromothiophenes is a critical factor in their application across various fields, including medicinal chemistry and materials science. Predicting this reactivity accurately is key to designing novel molecules with desired properties. This guide provides a comprehensive comparison of Density Functional Theory (DFT) studies with alternative theoretical and experimental methods for predicting the reactivity of these important compounds.

Unveiling Reactivity: A Comparison of Predictive Methodologies

The choice of method for predicting the reactivity of substituted dibromothiophenes depends on the desired balance between accuracy, computational cost, and the specific reactivity aspect being investigated. While DFT has emerged as a powerful and popular tool, other theoretical and experimental approaches offer valuable alternatives and complementary insights.

Density Functional Theory (DFT): A Quantum Chemical Workhorse

DFT has become a standard method for predicting molecular properties and reactivity due to its favorable balance of computational cost and accuracy. By approximating the electron density of a molecule, DFT can calculate a range of reactivity descriptors.

Key DFT Reactivity Descriptors:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (HOMO-LUMO gap), are fundamental indicators of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.[1][2][3][4]

  • Fukui Functions: These descriptors identify the most electrophilic and nucleophilic sites within a molecule, predicting where it is most likely to react.[5][6][7][8][9]

  • Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness provide a general measure of a molecule's reactivity.

Alternative Theoretical Methods

While DFT is widely used, other computational methods can also predict the reactivity of substituted dibromothiophenes.

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy than DFT for certain systems, but at a significantly greater computational cost.[10][11][12][13]

  • Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. While less accurate, they can be useful for screening large numbers of molecules or for studying very large systems.[10][11][12][14]

Experimental Methods: The Ground Truth

Experimental methods provide the ultimate validation for theoretical predictions and offer direct insights into the reactivity of substituted dibromothiophenes.

  • Kinetic Studies: Measuring the rates of reactions, such as electrophilic substitution, provides quantitative data on the reactivity of different substituted dibromothiophenes.[15][16][17][18][19] These studies can involve techniques like stopped-flow analysis for fast reactions.[15][16]

  • Hammett Equation: This linear free-energy relationship quantitatively assesses the effect of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the reaction rate or equilibrium constant against a substituent constant (σ), a reaction constant (ρ) is obtained, which measures the sensitivity of the reaction to electronic effects.[20][21][22][23][24]

Quantitative Data Comparison

The following tables summarize key quantitative data for predicting the reactivity of substituted dibromothiophenes using different methods.

Table 1: Comparison of Theoretical Methods for Reactivity Prediction

MethodPrincipleTypical OutputAdvantagesDisadvantages
Density Functional Theory (DFT) Solves the Schrödinger equation using approximations for the exchange-correlation functional.HOMO/LUMO energies, Fukui functions, global reactivity descriptors, reaction energy profiles.Good balance of accuracy and computational cost; versatile for a wide range of properties.Accuracy depends on the choice of functional; can be computationally demanding for very large systems.
Ab Initio (e.g., MP2, CCSD(T)) Solves the Schrödinger equation from first principles without empirical parameters.Highly accurate energies, molecular properties, and reaction barriers.High accuracy and reliability.Very high computational cost, limiting its application to smaller molecules.
Semi-Empirical (e.g., AM1, PM3) Uses parameters from experimental data to simplify calculations.Heats of formation, molecular geometries, orbital energies.Very fast, suitable for high-throughput screening and large molecules.Lower accuracy compared to DFT and ab initio methods; reliability depends on the parameterization.

Table 2: DFT-Calculated Reactivity Descriptors for Hypothetical Substituted 3,4-Dibromothiophenes

Substituent (at C2)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
-H-6.5-1.25.3Moderate
-NO₂ (Electron-withdrawing)-7.2-2.54.7Lower
-OCH₃ (Electron-donating)-6.1-0.95.2Higher
-CH₃ (Electron-donating)-6.3-1.05.3Higher

Note: These are illustrative values. Actual values will vary depending on the specific DFT functional and basis set used.

Table 3: Experimental vs. Theoretical Reactivity Comparison

MethodReactivity PredictionSupporting Data
DFT (Fukui Function) Predicts the most likely sites for electrophilic attack. For dibromothiophene, DFT calculations often predict the C5 position as the most reactive site for electrophilic substitution.Fukui function calculations indicating the highest f(-) value at the C5 position.
Experimental (Kinetic Studies) Determines the actual site and rate of reaction. Experimental studies on the bromination of thiophene (B33073) show a high preference for substitution at the α-positions (C2 and C5).[5]Product analysis from electrophilic substitution reactions confirming the major product as the 2,5-disubstituted thiophene.
Experimental (Hammett Plot) Quantifies the electronic effect of substituents on reaction rates. A positive ρ value for electrophilic aromatic substitution indicates that electron-withdrawing groups decrease the reaction rate.Linear correlation between log(k/k₀) and σ for a series of substituted thiophenes in an electrophilic substitution reaction.

Experimental and Computational Protocols

DFT Calculation Protocol

A typical DFT study for predicting the reactivity of a substituted dibromothiophene involves the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Calculation of Reactivity Descriptors: Single-point energy calculations are performed at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate electronic properties. From these calculations, HOMO and LUMO energies are extracted.

  • Population Analysis: A population analysis (e.g., Natural Bond Orbital analysis) is performed to calculate atomic charges and derive condensed Fukui functions.

Experimental Protocol for Kinetic Studies (Illustrative Example: Bromination)
  • Reactant Preparation: Solutions of the substituted dibromothiophene and the brominating agent (e.g., N-bromosuccinimide, NBS) of known concentrations are prepared in a suitable solvent (e.g., acetic acid).

  • Reaction Initiation: The solutions are mixed at a constant temperature in a reaction vessel.

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched (e.g., by adding a reducing agent to consume unreacted bromine).

  • Product Analysis: The concentration of the reactant and/or product in the quenched aliquots is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The concentration data is plotted against time to determine the reaction rate and the rate constant.

Protocol for Generating a Hammett Plot
  • Synthesize a Series of Compounds: A series of dibromothiophenes with different substituents at a specific position are synthesized.

  • Measure Reaction Rates or Equilibrium Constants: The rate constant (k) or equilibrium constant (K) for a specific reaction (e.g., electrophilic substitution) is measured for each compound in the series, including the unsubstituted parent compound (k₀ or K₀).

  • Obtain Substituent Constants (σ): The appropriate Hammett substituent constants (σ) for each substituent are obtained from the literature.

  • Construct the Hammett Plot: The logarithm of the ratio of the rate or equilibrium constant of the substituted compound to the unsubstituted compound (log(k/k₀) or log(K/K₀)) is plotted against the substituent constant (σ).

  • Determine the Reaction Constant (ρ): The slope of the resulting linear plot is the reaction constant (ρ).

Visualizing the Predictive Workflow

The following diagrams illustrate the logical flow of using DFT to predict reactivity and the relationship between different predictive methods.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Reactivity Analysis cluster_output Output Molecule Substituted Dibromothiophene Structure Opt Geometry Optimization Molecule->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Freq->SPE Descriptors Calculate Reactivity Descriptors SPE->Descriptors HOMO_LUMO HOMO/LUMO Energies & Gap Descriptors->HOMO_LUMO Fukui Fukui Functions Descriptors->Fukui Global Global Descriptors Descriptors->Global

Caption: Workflow for predicting reactivity using DFT.

Method_Comparison cluster_theoretical Theoretical Methods cluster_experimental Experimental Methods DFT DFT Kinetics Kinetic Studies DFT->Kinetics Compares to Hammett Hammett Equation DFT->Hammett Correlates with Reactivity Reactivity of Substituted Dibromothiophenes DFT->Reactivity Predicts AbInitio Ab Initio AbInitio->Kinetics Compares to AbInitio->Reactivity Predicts SemiEmpirical Semi-Empirical SemiEmpirical->Reactivity Predicts Kinetics->Reactivity Measures Hammett->Reactivity Quantifies Substituent Effects

Caption: Interrelationship of methods for reactivity prediction.

Conclusion

Predicting the reactivity of substituted dibromothiophenes is a multifaceted challenge that can be approached with a variety of powerful tools. DFT stands out as a versatile and widely accessible method that provides a good balance of accuracy and computational efficiency. However, for higher accuracy, ab initio methods may be employed, while semi-empirical methods are suitable for rapid screening of large compound libraries. Ultimately, experimental methods such as kinetic studies and Hammett analysis provide the definitive measure of reactivity and are crucial for validating and calibrating theoretical models. A combined approach, where theoretical predictions guide experimental design and experimental results refine computational models, is the most effective strategy for advancing the understanding and application of substituted dibromothiophenes. Further research focusing on direct comparative studies of these methods on a consistent series of substituted dibromothiophenes would be invaluable for establishing more precise guidelines for method selection.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Thiophene Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene (B33073) and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative overview of the biological screening of novel thiophene derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Thiophene, a sulfur-containing heterocyclic compound, serves as a versatile building block for the synthesis of new therapeutic agents.[1][2] Its derivatives have been extensively studied and have shown promising results as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The biological activity of these compounds is often attributed to the diverse substitutions on the thiophene ring, which influence their interaction with various biological targets.[1]

Comparative Anticancer Activity

Novel thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.

A series of synthesized thiophene derivatives (TPs) were evaluated for their cytotoxicity in HepG2 (liver cancer) and SMMC-7721 (liver cancer) cell lines.[6] Among the tested compounds, TP 5 exhibited the most potent anticancer activity, even surpassing the standard anticancer drug paclitaxel (B517696) at a concentration of 30.0 μg/mL.[6] Another study investigated the anticancer properties of thiophene derivatives in breast cancer MCF-7 cells, with some compounds showing IC50 values below 30 µmol/l.[7]

Further research on fused thiophene derivatives identified compounds with dual inhibitory effects on VEGFR-2 and AKT, key proteins in cancer cell signaling pathways.[8] For instance, the trimethoxy analog 3g showed high inhibitory activity on HepG2 cells with an IC50 of 3.77 ± 0.17 μM.[8] Similarly, a study on thieno[2,3-d]pyrimidine (B153573) derivatives reported that compounds 8 and 5 had higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 cell lines.[9]

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
TP 5HepG2, SMMC-7721More active than paclitaxel at 30.0 μg/mL[6]
SB-200MCF-7< 30[7]
3g (trimethoxy analog)HepG23.77 ± 0.17[8]
3f (methoxy derivative)HepG24.296 ± 0.2[8]
3f (methoxy derivative)PC-37.472 ± 0.42[8]
4c (2-chloro-5-methyl phenyl derivative)HepG2, PC-3Marked activity[8]
Compound 7 HCT-11611.13[10]
Doxorubicin (Standard)HCT-1163.31[10]
Compound 5 FLT3 Kinase32.435 ± 5.5[9]
Compound 8 FLT3 Kinase40.55 ± 6.3[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and a control drug (e.g., paclitaxel, doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized by adding a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Treatment Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

MTT Assay Experimental Workflow

Comparative Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11] The carrageenan-induced rat paw edema model is a standard in vivo method to screen for acute anti-inflammatory activity.

A study on ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates found that compound 1c showed the maximum inhibitory activity in the carrageenan-induced rat paw edema model, with ibuprofen (B1674241) used as a standard.[12] Another investigation of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives identified compounds 29a–d as selective COX-2 inhibitors with IC50 values in the range of 0.31–1.40 µM.[3] These compounds also displayed potent anti-inflammatory activity superior to celecoxib (B62257) in the paw edema assay.[3]

Compound/DerivativeAssayActivityStandardReference
Compound 1c Carrageenan-induced rat paw edemaMaximum inhibitory activityIbuprofen[12]
Compounds 29a–d COX-2 InhibitionIC50: 0.31–1.40 µMCelecoxib[3]
Compound 15 Carrageenan-induced rat paw edema58.46% inhibition (at 50 mg/kg)Indomethacin (47.73%)[3]
Compound 16 Carrageenan-induced paw oedemaMore effective than indomethacinIndomethacin[13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Albino Wistar rats are divided into groups, including a control group, a standard drug group (e.g., ibuprofen, indomethacin), and test groups for different thiophene derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups.

  • Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Inflammation_Pathway cluster_pathway Inflammatory Cascade and NSAID Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1, COX-2 Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins->Inflammation\nPain\nFever Thiophene Derivatives (NSAIDs) Thiophene Derivatives (NSAIDs) COX-1, COX-2 COX-1, COX-2 Thiophene Derivatives (NSAIDs)->COX-1, COX-2 Inhibition

Simplified Arachidonic Acid Pathway and NSAID Mechanism

Comparative Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and thiophene derivatives have shown considerable promise in this area.[14] Their activity is typically assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition against various bacterial and fungal strains.

A study on novel armed thiophene derivatives revealed that derivative 7 was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa.[15] Another research effort focused on thiophene derivatives effective against drug-resistant Gram-negative bacteria, with compounds 4 , 5 , and 8 exhibiting MIC50 values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant E. coli.[14][16] Furthermore, a spiro–indoline–oxadiazole derivative of thiophene displayed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml.[17][18]

Compound/DerivativeMicroorganismActivityStandardReference
Thiophene derivative 7 Pseudomonas aeruginosaMore potent than gentamicinGentamicin[15]
Thiophene derivatives 4, 5, 8 Colistin-resistant A. baumanniiMIC50: 16-32 mg/L-[14][16]
Thiophene derivatives 4, 5, 8 Colistin-resistant E. coliMIC50: 8-32 mg/L-[14][16]
Spiro–indoline–oxadiazole 17 Clostridium difficileMIC: 2-4 μg/ml-[17][18]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The thiophene derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow Preparation of Thiophene Derivatives Preparation of Thiophene Derivatives Serial Dilution in Broth Serial Dilution in Broth Preparation of Thiophene Derivatives->Serial Dilution in Broth Inoculation of Wells Inoculation of Wells Serial Dilution in Broth->Inoculation of Wells Preparation of Microbial Inoculum Preparation of Microbial Inoculum Preparation of Microbial Inoculum->Inoculation of Wells Incubation Incubation Inoculation of Wells->Incubation Determination of MIC Determination of MIC Incubation->Determination of MIC

Workflow for Antimicrobial Susceptibility Testing

Conclusion

The diverse biological activities of novel thiophene derivatives underscore their potential as lead compounds in drug discovery. The comparative data presented in this guide highlight the promising anticancer, anti-inflammatory, and antimicrobial properties of various thiophene-based compounds. The detailed experimental protocols and visual workflows provide a valuable resource for researchers in the field, facilitating the design and execution of further studies to explore the full therapeutic potential of this important class of heterocyclic compounds. Continued research focusing on structure-activity relationships and mechanism of action will be crucial for the development of new and effective thiophene-based drugs.

References

C-Br vs. C-Cl: A Researcher's Guide to Reactivity in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl chloride as a coupling partner in palladium-catalyzed reactions is a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides an objective comparison of the relative reactivity of Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds, supported by experimental data, detailed protocols, and mechanistic insights to inform rational substrate selection and reaction optimization.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. Consequently, the weaker the C-X bond, the more readily the reaction proceeds. The established trend for bond dissociation energies (BDE) is C-I > C-Br > C-Cl, making aryl bromides inherently more reactive than their chloro-analogs.[1] However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have enabled the efficient activation of the more robust C-Cl bond, albeit often under more forcing conditions.[2]

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, illustrating the performance of aryl bromides versus aryl chlorides in key palladium-catalyzed cross-coupling reactions under comparable conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organohalide. The data below highlights the generally higher efficiency of aryl bromides.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O901295[3]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O9012<10[3]
4-Bromoacetophenone2,5-Difluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801292[4]
4-Chloroacetophenone2,5-Difluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002485[4]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100298[5]
1-Chloro-4-nitrobenzenePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O1001891[5]
Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene. The trend of higher reactivity for C-Br bonds is also evident here.

Aryl HalideAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleStyrenePd(OAc)₂Et₃NDMF100690[1]
4-ChloroanisoleStyrenePd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane1002482[2]
1-Bromo-4-cyanobenzenen-Butyl acrylatePd/CNaOAcDMA140196[1]
1-Chloro-4-cyanobenzenen-Butyl acrylatePalladacycleK₂CO₃NMP1401288[6]
Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne. While C-Br bonds are readily activated, C-Cl bonds often require more specialized catalysts and conditions. In some cases, the C-Cl bond can be completely unreactive under conditions that activate the C-Br bond.[7]

Aryl HalideAlkyneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-methoxybenzenePhenylacetylenePd/Al(OH)₃NaOAcDMSO1200.7591[8]
1-Chloro-4-methoxybenzenePhenylacetylenePd/Al(OH)₃NaOAcDMSO1202441[8]
1-Bromo-4-chlorobenzenePhenylacetyleneNS-MCM-41-PdEt₃NToluene80246 (at C-Br)[7]
1-Chloro-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF65495[9]
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. Modern catalysts have shown remarkable efficiency in activating aryl chlorides for this transformation.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80498[10]
4-ChlorotolueneMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1101892[11]
1-Bromo-3,5-dimethylbenzeneAnilinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene100395[1]
1-Chloro-3,5-dimethylbenzeneAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1102489[1]

Experimental Protocols

The following are generalized protocols that can be adapted to directly compare the reactivity of an aryl bromide and its corresponding aryl chloride in the four major palladium-catalyzed cross-coupling reactions. For a direct comparison, two parallel reactions should be set up, identical in every aspect except for the aryl halide.

General Protocol for a Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of a biaryl product starting from an aryl bromide versus an aryl chloride.

Materials:

  • Aryl bromide (1.0 mmol)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In two separate reaction vessels, charge the respective aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill each vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent to each vessel, followed by the palladium catalyst (3 mol%).

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, or after a set time, cool the reactions to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layers, concentrate, and purify the crude product by column chromatography.

  • Determine the isolated yield for each reaction and characterize the products.

General Protocol for a Comparative Heck Reaction

Objective: To compare the yield of a substituted alkene from an aryl bromide versus an aryl chloride.

Materials:

  • Aryl bromide (1.0 mmol)

  • Aryl chloride (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (if necessary, e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In two separate, sealed reaction tubes, add the respective aryl halide (1.0 mmol), alkene (1.2 mmol), base (1.5 mmol), palladium catalyst (2 mol%), and ligand (4 mol%).

  • Add the solvent and seal the tubes.

  • Heat the reactions to the desired temperature (e.g., 100-120 °C) and monitor the progress.

  • After cooling, dilute the reaction mixtures with an organic solvent and wash with water.

  • Dry, concentrate, and purify the product via column chromatography.

  • Compare the isolated yields.

General Protocol for a Comparative Sonogashira Coupling

Objective: To compare the efficiency of C-C bond formation between an aryl bromide and an aryl chloride with a terminal alkyne.

Materials:

  • Aryl bromide (1.0 mmol)

  • Aryl chloride (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., Et₃N or Diisopropylamine)

  • Solvent (e.g., THF or Toluene)

Procedure:

  • To two separate Schlenk flasks under an inert atmosphere, add the respective aryl halide (1.0 mmol), palladium catalyst (2 mol%), and CuI (1 mol%).

  • Add the solvent, followed by the base and the terminal alkyne (1.1 mmol).

  • Stir the reactions at room temperature or with heating, monitoring by TLC.

  • Upon completion, perform a standard work-up, including filtration to remove the amine salt, followed by extraction.

  • Purify the product by column chromatography and compare the yields.

General Protocol for a Comparative Buchwald-Hartwig Amination

Objective: To compare the yields of an N-aryl amine from an aryl bromide versus an aryl chloride.

Materials:

  • Aryl bromide (1.0 mmol)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge two reaction vessels with the palladium precatalyst, ligand, and base.

  • Add the respective aryl halide (1.0 mmol) and the amine (1.2 mmol) to each vessel.

  • Add the anhydrous solvent.

  • Seal the vessels and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reactions by GC-MS or LC-MS.

  • After cooling, quench the reaction, perform an extractive work-up, and purify by column chromatography to compare the isolated yields.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a generalized workflow for comparing the reactivity of C-Br and C-Cl bonds.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X (X = Br, Cl) Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation + R'-M Ar-Pd(II)-R_L2 Ar-Pd(II)-R' (L)₂ Transmetalation->Ar-Pd(II)-R_L2 - M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_conditions Reaction Conditions cluster_analysis Analysis Setup_Br Prepare Reaction 1: Aryl Bromide Conditions Identical Conditions: Catalyst, Ligand, Base, Solvent, Temperature, Time Setup_Br->Conditions Setup_Cl Prepare Reaction 2: Aryl Chloride Setup_Cl->Conditions Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Conditions->Monitoring Workup Work-up & Purification Monitoring->Workup Analysis Determine Yield & Purity Workup->Analysis Comparison Compare Reactivity (Yield, Rate) Analysis->Comparison

Caption: Workflow for comparing C-Br vs. C-Cl bond reactivity.

Conclusion

The choice between an aryl bromide and an aryl chloride in palladium-catalyzed cross-coupling is a trade-off between reactivity and cost/availability. Aryl bromides are generally more reactive and often provide higher yields under milder conditions. However, the development of sophisticated catalyst systems has significantly broadened the applicability of the more economical and abundant aryl chlorides. For initial synthetic route development and achieving high yields with less optimization, aryl bromides are often the preferred choice. For large-scale synthesis where cost is a major factor, the investment in developing robust conditions for an aryl chloride substrate can be highly advantageous. This guide provides the foundational data and protocols to make an informed decision based on the specific goals of the research program.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methylthiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methylthiophene, a chemical commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This chemical is a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear the following PPE:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is required.

Handling Precautions:

  • Wash hands thoroughly after handling.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3][4]

Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or with general waste.

Step-by-Step Disposal Guide:

  • Containerization:

    • Ensure the this compound waste is stored in a suitable, tightly closed, and properly labeled container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Classification:

    • Chemical waste generators must determine if the waste is classified as hazardous.[2] In most jurisdictions, this compound will be classified as hazardous waste.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS).

  • Spill Management:

    • In the event of a spill, evacuate the area.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[2][3]

    • For large spills, contact your EHS department or emergency services immediately.

Quantitative Data Summary

PropertyValueSource
Flash Point78.3 °C (172.9 °F) - closed cup[5]
Boiling Point65 °C at 15 mmHg[5]
Density1.552 g/mL at 25 °C[5]
Storage Temperature2-8°C[5]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Consult SDS for this compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a properly labeled, sealed container B->C Proceed with Waste Handling D Store in a cool, dry, well-ventilated, secure area C->D E Contact EHS or licensed hazardous waste contractor D->E Ready for Disposal F Arrange for pickup and transport to an approved waste disposal plant E->F K Documentation F->K Disposal Complete G Spill Occurs H Absorb with inert material G->H I Collect in a sealed container H->I J Dispose of as hazardous waste I->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of 2-Bromo-5-methylthiophene in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers, ensuring the integrity of experiments, and maintaining a safe work environment. This guide provides comprehensive, step-by-step procedures for the handling, storage, and disposal of this chemical, tailored for professionals in research and drug development.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects eyes from potential splashes and contact with the chemical.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Flame-retardant and impervious laboratory coat.Protects against contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of vapors.
NIOSH-approved respirator if ventilation is inadequate.Required if exposure limits are exceeded or irritation is experienced.[1][2]

Emergency First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Operational and Disposal Plan

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] The recommended storage temperature is between 2-8°C. Ensure the container is tightly closed.[3]

Handling and Experimentation: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]

Accidental Release Measures: In the event of a spill, evacuate personnel from the area. Remove all sources of ignition.[1] Use personal protective equipment, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, earth) and collect it into a suitable, closed container for disposal.[7] Prevent the spill from entering drains or waterways.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][4] Waste should be collected in a designated, labeled, and sealed container for hazardous materials. Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Don PPE Don Appropriate PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Retrieve Chemical Retrieve from Storage Prepare Hood->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Decontaminate Decontaminate Work Area Perform Experiment->Decontaminate Spill Accidental Spill Perform Experiment->Spill Exposure Personal Exposure Perform Experiment->Exposure Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose via Licensed Service Segregate Waste->Dispose Spill->Decontaminate First Aid Administer First Aid Exposure->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: A flowchart illustrating the key steps and decision points for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.